cGAMP diammonium
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one;azane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N10O13P2.2H3N/c21-14-8-15(24-3-23-14)29(4-25-8)18-10(31)12-6(40-18)1-38-45(36,37)43-13-7(2-39-44(34,35)42-12)41-19(11(13)32)30-5-26-9-16(30)27-20(22)28-17(9)33;;/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33);2*1H3/t6-,7-,10-,11-,12-,13-,18-,19-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSYGJFUOMICSJ-DQNSRKNCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O.N.N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O.N.N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N12O13P2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Genesis of a Second Messenger: An In-depth Technical Guide to the Origin and Discovery of cGAMP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the seminal discoveries that identified cyclic GMP-AMP (cGAMP) as a critical second messenger in the innate immune system and the subsequent development of its diammonium salt for research applications.
Executive Summary
The discovery of cyclic GMP-AMP (cGAMP) in 2012 marked a paradigm shift in our understanding of innate immunity. This cyclic dinucleotide emerged as the first of its kind in metazoans, acting as a pivotal second messenger that alerts the cell to the presence of foreign or misplaced DNA in the cytoplasm. This event triggers a potent antiviral and inflammatory response, primarily through the activation of the STIMULATOR of INTERFERON GENES (STING) pathway. The identification of cGAMP and its synthase, cGAS, filled a significant gap in our knowledge of how cytosolic DNA is detected to initiate an immune response. This breakthrough has since catalyzed extensive research into the cGAS-STING pathway, opening new avenues for therapeutic interventions in infectious diseases, autoimmune disorders, and cancer immunotherapy. This guide delves into the key experiments, quantitative data, and methodologies that underpinned these discoveries, with a particular focus on the development of cGAMP diammonium salt as a vital tool for researchers.
The Discovery of cGAMP and cGAS: A New Era in Innate Immunity
Prior to 2012, it was understood that cytosolic double-stranded DNA (dsDNA) could trigger the production of type I interferons (IFNs), a critical component of the antiviral response, and that this process was dependent on the endoplasmic reticulum-resident protein STING. However, the precise mechanism by which DNA initiated this signaling cascade remained elusive.
The groundbreaking work of Dr. Zhijian "James" Chen's laboratory led to the identification of cGAMP as the endogenous ligand that activates STING.[1][2][3] Through meticulous biochemical fractionation of cell extracts, they isolated a small molecule that could activate STING and induce an interferon response.[4] Using mass spectrometry, they identified this molecule as cyclic GMP-AMP (cGAMP).[4]
Concurrently, Chen's group identified the enzyme responsible for cGAMP synthesis: cyclic GMP-AMP synthase (cGAS). By fractionating cytosolic extracts and assaying for cGAMP synthesis activity, they purified and identified cGAS as a nucleotidyltransferase that produces cGAMP from ATP and GTP in the presence of dsDNA. This discovery established the core components of a novel signaling pathway: cytosolic dsDNA is detected by cGAS, which then synthesizes cGAMP, the second messenger that subsequently binds to and activates STING.
A key structural feature of the cGAMP produced by mammalian cGAS is the presence of mixed 2'-5' and 3'-5' phosphodiester linkages, forming what is now known as 2',3'-cGAMP. This unique structure is crucial for its high-affinity binding to STING, distinguishing it from the 3',3'-linked cyclic dinucleotides produced by bacteria.
Quantitative Data
The discovery of cGAMP and cGAS was supported by rigorous quantitative analysis of the interactions and enzymatic activities within the pathway.
cGAS Enzyme Kinetics
The enzymatic activity of cGAS in producing cGAMP from ATP and GTP has been characterized, providing insights into its catalytic efficiency.
| Substrate | Michaelis Constant (Km) | Catalytic Rate Constant (kcat) | Catalytic Efficiency (kcat/Km) |
| ATP | 393.0 ± 15.3 µM | 2.4 ± 0.3 min⁻¹ | 5.9 x 10⁻³ µM⁻¹min⁻¹ |
| GTP | 94.2 ± 11.1 µM | 2.6 ± 0.2 min⁻¹ | 2.8 x 10⁻² µM⁻¹min⁻¹ |
| Data obtained from in vitro characterization of cGAS enzymatic activity. |
cGAMP Concentration in Cells
The intracellular and extracellular concentrations of cGAMP can vary depending on the cell type and the presence of stimuli like cytosolic DNA.
| Cell Line | Condition | Intracellular cGAMP | Extracellular cGAMP |
| 293T cGAS ENPP1-/- | Unstimulated | ~100-200 nM | Time-dependent increase |
| MC38 | Unstimulated | Below detection limit (~40 nM) | Time-dependent increase |
| 4T1-luc | Unstimulated | Detectable | Detectable |
| Data from studies on cGAMP export from cancer cells. |
The Role of this compound Salt
For research and therapeutic development, cGAMP is often synthesized and utilized as a diammonium salt. While the initial publications on the discovery of cGAMP do not specify the salt form, the use of diammonium salt is a standard practice in nucleotide chemistry to enhance the stability and solubility of the compound in aqueous solutions for biological assays. The two ammonium (B1175870) ions (NH₄⁺) neutralize the negative charges on the phosphate (B84403) groups of the cGAMP molecule. This salt form is readily soluble in physiological buffers, ensuring its bioavailability in cell-based assays and in vivo studies aimed at activating the STING pathway.
Experimental Protocols
The identification of cGAMP and cGAS involved a series of sophisticated biochemical and analytical techniques.
Purification of cGAS
Objective: To isolate cGAS from cellular extracts for identification and characterization.
Methodology:
-
Cell Lysis: Murine fibrosarcoma L929 cells, known to have robust cGAMP synthesizing activity, are harvested and lysed to produce a cytosolic extract (S100).
-
Biochemical Fractionation: The S100 extract is subjected to a series of column chromatography steps to separate proteins based on their physicochemical properties. This multi-step process typically includes ion-exchange and size-exclusion chromatography.
-
Activity Assay: Fractions from each chromatography step are assayed for their ability to synthesize a STING-activating molecule from ATP and GTP in the presence of DNA. The activity is often measured by the induction of IRF3 dimerization in permeabilized reporter cells.
-
Mass Spectrometry: Fractions exhibiting the highest activity are analyzed by quantitative mass spectrometry to identify the proteins present. cGAS is identified as the protein that consistently co-purifies with the synthesizing activity.
In Vitro cGAMP Synthesis Assay
Objective: To measure the enzymatic activity of purified cGAS.
Methodology:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl (pH 7.5), MgCl₂, and NaCl.
-
Component Addition: Purified recombinant cGAS, dsDNA (e.g., herring testis DNA), ATP, and GTP are added to the reaction buffer.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 1-2 hours) to allow for cGAMP synthesis.
-
Reaction Termination: The reaction is stopped, often by heat inactivation.
-
cGAMP Quantification: The amount of cGAMP produced is quantified using methods such as high-performance liquid chromatography (HPLC), mass spectrometry, or a luciferase-based coupled enzyme assay.
Identification and Quantification of cGAMP by Mass Spectrometry
Objective: To identify and quantify cGAMP from biological samples.
Methodology:
-
Sample Preparation: cGAMP is extracted from cell lysates or in vitro reaction mixtures. This may involve a heat-resistant fractionation step to enrich for small molecules.
-
Chromatographic Separation: The extracted sample is subjected to liquid chromatography (LC) to separate cGAMP from other nucleotides and cellular components.
-
Mass Spectrometry Analysis: The eluent from the LC is introduced into a mass spectrometer. Tandem mass spectrometry (MS/MS) is used to fragment the cGAMP molecule, generating a characteristic fragmentation pattern that confirms its identity and allows for precise quantification.
Visualizing the Discovery
The following diagrams illustrate the key pathways and workflows involved in the discovery and study of cGAMP.
Figure 1: The cGAS-STING signaling pathway.
Figure 2: Workflow for an in vitro cGAS enzymatic assay.
Figure 3: Workflow for cGAMP purification by anion exchange chromatography.
Conclusion
The discovery of cGAMP and cGAS has fundamentally reshaped our understanding of innate immunity, revealing a sophisticated mechanism for detecting cytosolic DNA. This knowledge has provided critical insights into host defense against pathogens and the pathophysiology of autoimmune diseases. The development and use of synthetic cGAMP, including its diammonium salt form, has been instrumental in dissecting the intricacies of the cGAS-STING pathway and continues to be a vital tool in the development of novel immunotherapies and vaccine adjuvants. The ongoing exploration of this pathway promises to yield further transformative discoveries with significant implications for human health.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protocol for detection of cGAMP-induced STING oligomerization in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of (2',5' and 3'5'-Linked) cGAMP Analogs that Activate Stimulator of Interferon Genes (STING) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide on the Role of cGAMP Diammonium Salt as a Second Messenger in Innate Immunity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of cyclic GMP-AMP (cGAMP) diammonium salt, its function as a critical second messenger in the cGAS-STING pathway of the innate immune system, and its relevance in therapeutic development.
Introduction to cGAMP and the cGAS-STING Pathway
The innate immune system serves as the first line of defense against pathogens and cellular damage. A key signaling cascade in this system is the cGAS-STING pathway, which is responsible for detecting cytosolic DNA—a hallmark of viral infections or cellular stress.[1]
-
Cyclic GMP-AMP Synthase (cGAS): The DNA Sensor : cGAS is a cytosolic enzyme that recognizes double-stranded DNA (dsDNA) in a sequence-independent manner.[2] Upon binding to dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of 2'3'-cGAMP from ATP and GTP.[3][4]
-
2'3'-cGAMP: The Second Messenger : The newly synthesized 2'3'-cGAMP is an endogenous second messenger that relays the signal from cGAS. It is a unique cyclic dinucleotide containing both 2'-5' and 3'-5' phosphodiester linkages.[5] In research and clinical settings, cGAMP is often used as a diammonium salt to enhance its solubility and stability in aqueous solutions.
-
Stimulator of Interferon Genes (STING): The Adaptor Protein : cGAMP's primary target is the STING protein, an adaptor molecule located on the membrane of the endoplasmic reticulum (ER).[6] The binding of cGAMP to the STING dimer induces a significant conformational change.[7]
-
Downstream Signaling : This activation triggers STING to translocate from the ER to the Golgi apparatus.[8] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[2] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines, mounting a potent antimicrobial and anti-tumor response.[1][9]
Quantitative Data Summary
The interactions within the cGAS-STING pathway are characterized by specific binding affinities and activation concentrations. This data is crucial for understanding the pathway's sensitivity and for the development of therapeutic agonists and antagonists.
Table 1: Binding Affinities and Activation Potency
| Interacting Molecules | Parameter | Value | Species | Notes |
|---|---|---|---|---|
| dsDNA (≥36 bp) & cGAS | Kd | ~87.6 nM | Not Specified | Optimal cGAS activity requires at least 36 bp of dsDNA.[10] |
| 2'3'-cGAMP & STING | Kd | ~4.6 nM | Not Specified | Demonstrates a very high affinity, making it a potent physiological ligand.[10][11] |
| c-di-GMP & STING | Kd | ~1.38 µM | Not Specified | Binds with ~300-fold weaker affinity than 2'3'-cGAMP.[10] |
| di-ABZI (Synthetic Agonist) & STING | EC50 | Markedly lower than cGAMP | Human | Measured by IFN-β production in human PBMCs.[12] |
| cGAMP/MOL | EC50 | 6.5-fold lower than free cGAMP | Human | Measured by IRF responses in THP-1 reporter cells.[13] |
Key Experimental Protocols
Investigating the cGAS-STING pathway involves a variety of biochemical and cell-based assays. Below are outlines of common methodologies.
In Vitro cGAS Enzymatic Activity Assay
This assay quantifies the production of 2'3'-cGAMP by recombinant cGAS in response to a DNA stimulus.
-
Principle : Recombinant cGAS is incubated with its substrates (ATP and GTP) and a DNA agonist (e.g., dsDNA). The resulting 2'3'-cGAMP is then measured.
-
Key Reagents :
-
General Procedure :
-
Prepare a reaction mixture containing assay buffer, cGAS, and dsDNA.
-
If testing inhibitors, add the compound at various concentrations.
-
Initiate the reaction by adding a mix of ATP and GTP.[14]
-
Incubate the reaction at 37°C for a defined period (e.g., 60-90 minutes).[14]
-
Stop the reaction (e.g., by heat inactivation or adding EDTA).
-
Quantify the 2'3'-cGAMP produced using methods like competitive ELISA, TR-FRET, or LC-MS.[14][16]
-
Cellular STING Activation Assay (THP-1 Reporter Cells)
This cell-based assay measures the downstream consequences of STING activation, such as the induction of the interferon response. Human THP-1 monocytic cells are frequently used as they endogenously express all components of the cGAS-STING pathway.[17]
-
Principle : THP-1 cells, often engineered with a luciferase reporter gene under the control of an Interferon-Stimulated Response Element (ISRE), are stimulated with a STING agonist.[17][18] Pathway activation leads to luciferase expression, which is measured as a luminescent signal.
-
Cell Line : THP-1 ISRE-Lucia reporter cell line.[17]
-
Key Reagents :
-
General Procedure :
-
Seed THP-1 reporter cells into a 96-well plate.[18]
-
Prepare serial dilutions of the STING agonist (e.g., this compound salt).
-
Add the agonist to the cells. For cGAMP, cells may need to be permeabilized (e.g., with digitonin) or a specialized delivery vehicle may be used, as extracellular cGAMP is not readily internalized by all cell types.[20]
-
Incubate the cells for a suitable period (e.g., 16-24 hours).[18][21]
-
Add the luciferase substrate reagent to the wells.
-
Measure luminescence using a luminometer. The signal intensity correlates with the level of STING pathway activation.[18]
-
-
Alternative Readouts : Besides reporter assays, STING activation can be assessed by measuring the phosphorylation of STING, TBK1, and IRF3 via Western Blot, or by quantifying the secretion of cytokines like IFN-β and CXCL10 using ELISA.[13][22]
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 5. Pivotal Roles of cGAS-cGAMP Signaling in Antiviral Defense and Immune Adjuvant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | cGAMP the travelling messenger [frontiersin.org]
- 7. cGAS-STING pathway in cancer biotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cGAMP the travelling messenger - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. The cGAS-STING pathway for DNA sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a Novel cGAMP Competitive Ligand of the Inactive Form of STING - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activating cGAS-STING pathway for the optimal effect of cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
- 17. SHR1032, a novel STING agonist, stimulates anti-tumor immunity and directly induces AML apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Frontiers | The Modified THP-1 Activation Assay for the In Vitro Identification of Drug-Inducing Systemic Hypersensitivity [frontiersin.org]
- 20. embopress.org [embopress.org]
- 21. STING Reporter THP1 Cell Line [en.genomeditech.com]
- 22. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
The Fundamental Mechanism of the cGAS-STING Signaling Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a key danger signal associated with viral and bacterial infections, cellular damage, and tumorigenesis.[1][2] Activation of this pathway culminates in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, orchestrating a robust immune response. This technical guide provides a comprehensive overview of the core mechanisms of the cGAS-STING pathway, detailed experimental protocols for its study, and quantitative data to support researchers and drug development professionals.
Core Signaling Pathway
The cGAS-STING signaling cascade is initiated by the sensing of cytosolic dsDNA and proceeds through a series of tightly regulated molecular events:
-
dsDNA Sensing by cGAS: The pathway is initiated when cyclic GMP-AMP synthase (cGAS) directly binds to dsDNA in the cytoplasm.[3] This binding is largely sequence-independent.[4] Upon binding, cGAS undergoes a conformational change and dimerization, which activates its enzymatic function.[3]
-
cGAMP Synthesis: Activated cGAS catalyzes the synthesis of 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[3] cGAMP is a second messenger that is unique to this pathway.
-
STING Activation and Translocation: cGAMP binds to the stimulator of interferon genes (STING), a transmembrane protein located on the endoplasmic reticulum (ER).[3] This binding induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[1][2]
-
TBK1 and IRF3 Recruitment and Activation: In the Golgi, the activated STING oligomer serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[2][5] TBK1, in turn, phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3).[2][6] Key phosphorylation sites on IRF3 include Serine 386 and Serine 396.[7][8]
-
IRF3 Dimerization and Nuclear Translocation: Phosphorylated IRF3 dimerizes and translocates to the nucleus.[8]
-
Gene Transcription: In the nucleus, the IRF3 dimer, along with other transcription factors like NF-κB (which is also activated by the STING pathway), binds to the promoter regions of target genes, including interferon-beta (IFN-β) and other pro-inflammatory cytokines, initiating their transcription.[8][9]
Quantitative Data
The following tables summarize key quantitative data for the human cGAS-STING pathway, providing a reference for kinetic and affinity-based studies.
Table 1: Binding Affinities (Kd)
| Interacting Molecules | Dissociation Constant (Kd) | Method |
| cGAS : dsDNA | ~90 nM | Fluorescence Anisotropy |
| STING : 2'3'-cGAMP | ~4 nM - 0.543 µM | Surface Plasmon Resonance (SPR) |
| STING : TBK1 | cGAMP-dependent | SPR |
Table 2: Enzymatic Kinetics of cGAS
| Substrate | Michaelis Constant (Km) | Catalytic Rate (kcat) | Catalytic Efficiency (kcat/Km) |
| ATP | 393.0 ± 15.3 µM | 2.4 ± 0.3 min⁻¹ | 5.9 x 10⁻³ µM⁻¹min⁻¹ |
| GTP | 94.2 ± 11.1 µM | 2.6 ± 0.2 min⁻¹ | 2.8 x 10⁻² µM⁻¹min⁻¹ |
Data for prokaryotic cGAS, as detailed characterization of human cGAS kinetics can vary.[10]
Table 3: Cellular Protein Abundance
| Protein | Cell Type | Abundance (copies per cell) | Method |
| cGAS | Various | Highly variable, generally low | Quantitative Proteomics |
| STING | Various | Expressed in many cell types | Quantitative Proteomics |
Absolute concentrations are cell-type dependent and can be influenced by various stimuli.[11][12]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the cGAS-STING signaling pathway.
Protocol 1: In Vitro cGAS Enzymatic Activity Assay (HPLC-based)
This assay quantitatively measures the production of 2'3'-cGAMP by recombinant cGAS.[13]
Materials:
-
Recombinant human cGAS protein
-
dsDNA (e.g., 80 bp dsDNA probes)[4]
-
ATP and GTP solutions
-
Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT
-
HPLC system with a C18 column
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice:
-
Reaction Buffer
-
Recombinant cGAS (e.g., 0.2 µM)
-
dsDNA (e.g., 3 µM)
-
ATP (e.g., 100 µM)
-
GTP (e.g., 100 µM)
-
-
Initiate the reaction by incubating at 37°C.
-
At various time points (e.g., 0, 15, 30, 60 minutes), stop the reaction by heating at 95°C for 5 minutes.
-
Centrifuge the samples at high speed to pellet any precipitate.
-
Analyze the supernatant by HPLC to separate and quantify the amount of 2'3'-cGAMP produced. A known concentration of 2'3'-cGAMP should be used to generate a standard curve.
Protocol 2: STING Pathway Activation in Cell Culture and Western Blot Analysis of IRF3 Phosphorylation
This protocol describes how to activate the STING pathway in cultured cells and detect the phosphorylation of IRF3 as a marker of pathway activation.[1]
Materials:
-
HEK293T cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
2'3'-cGAMP
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IRF3 (Ser396), anti-IRF3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in a 6-well plate to ~70-80% confluency.
-
Transfect the cells with 2'3'-cGAMP (e.g., 1 µg/mL) using a suitable transfection reagent according to the manufacturer's protocol. Include an untransfected control.
-
-
Cell Lysis:
-
After 3-6 hours of stimulation, wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 15 minutes.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IRF3 (Ser396) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total IRF3 and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Protocol 3: IFN-β Promoter Luciferase Reporter Assay
This assay measures the transcriptional activation of the IFN-β promoter, a key downstream target of the cGAS-STING pathway.[8][14]
Materials:
-
HEK293T cells
-
IFN-β promoter-luciferase reporter plasmid
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
2'3'-cGAMP
-
Dual-Luciferase Reporter Assay System
Procedure:
-
Transfection:
-
Co-transfect HEK293T cells in a 24-well plate with the IFN-β promoter-luciferase reporter plasmid and the Renilla luciferase plasmid.
-
-
Stimulation:
-
24 hours post-transfection, stimulate the cells with 2'3'-cGAMP (e.g., 1 µg/mL) for 6-8 hours. Include an unstimulated control.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold induction of IFN-β promoter activity in stimulated cells compared to unstimulated cells.
-
Visualizations
cGAS-STING Signaling Pathway
Caption: The canonical cGAS-STING signaling pathway.
Experimental Workflow: Validating a cGAS-STING Pathway Inhibitor
Caption: A typical experimental workflow for validating a cGAS-STING pathway inhibitor.
Logical Relationships of Experimental Readouts
Caption: Logical flow of key experimental readouts in the cGAS-STING pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. STING Specifies IRF3 phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-IRF-3 (Ser396) (D6O1M) Rabbit Monoclonal Antibody (#29047) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis of STING binding with and phosphorylation by TBK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STING specifies IRF3 phosphorylation by TBK1 in the cytosolic DNA signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactome | IRF3 is phosphorylated by TBK1 [reactome.org]
- 8. IFN-β promoter reporter assay. [bio-protocol.org]
- 9. TBK1 recruitment to STING activates both IRF3 and NF-κB that mediate immune defense against tumors and viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Implications of tissue specific STING protein flux and abundance on inflammation and the development of targeted therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The cGAS-cGAMP-STING Pathway: A Molecular Link Between Immunity and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzymatic activity of cGAS in the presence of three types of DNAs: limited cGAS stimulation by single-stranded HIV-1 SL2 DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
cGAMP: A Master Regulator Bridging Innate and Adaptive Immunity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The cyclic dinucleotide 2'3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP) has emerged as a critical second messenger that forms a crucial link between the innate and adaptive immune systems. Produced by the enzyme cyclic GMP-AMP synthase (cGAS) upon the detection of cytosolic double-stranded DNA (dsDNA), cGAMP initiates a potent immune response through the activation of the STING (Stimulator of Interferon Genes) pathway. This guide provides a comprehensive technical overview of the mechanisms by which cGAMP orchestrates this complex interplay, offering valuable insights for researchers and professionals in immunology and drug development.
The Core Mechanism: cGAS-STING Signaling Pathway
The cGAS-STING pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of viral infections and cellular damage.
Upon binding to dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of cGAMP from ATP and GTP.[1] cGAMP then acts as a second messenger, binding to the STING protein located on the endoplasmic reticulum (ER).[2][3] This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[1][3] In the Golgi, STING recruits and activates the kinase TBK1 (TANK-binding kinase 1). Activated TBK1 phosphorylates both STING and the transcription factor IRF3 (Interferon Regulatory Factor 3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.
Bridging to Adaptive Immunity: The Role of Antigen-Presenting Cells
The production of type I IFNs and other inflammatory signals initiated by cGAMP is the critical juncture where innate immunity begins to orchestrate the adaptive immune response. This is primarily achieved through the activation of professional antigen-presenting cells (APCs), with dendritic cells (DCs) playing a central role.
cGAMP directly stimulates the maturation of DCs. This maturation process is characterized by the upregulation of several key surface molecules essential for T cell activation:
-
MHC Class I and II Molecules: Increased expression of Major Histocompatibility Complex (MHC) molecules enhances the presentation of antigens to CD8+ and CD4+ T cells, respectively.
-
Co-stimulatory Molecules: Upregulation of CD40, CD80, and CD86 provides the necessary secondary signals for the full activation and proliferation of T cells.
Mature DCs, laden with antigens from the site of infection or cellular damage, migrate to the draining lymph nodes where they present these antigens to naive T cells, initiating the adaptive immune response.
Quantitative Data on cGAMP-Mediated Immune Activation
The immunostimulatory effects of cGAMP have been quantified in numerous preclinical studies, highlighting its potential as a vaccine adjuvant and immunotherapeutic agent.
Table 1: Upregulation of Dendritic Cell Activation Markers by cGAMP
| Marker | Cell Type | Stimulant | Fold Change / % Positive Cells | Reference |
| CD40 | Murine bone marrow-derived DCs | 5 µg/ml cGAMP | ~80% positive cells | |
| CD80 | Murine bone marrow-derived DCs | 5 µg/ml cGAMP | ~70% positive cells | |
| CD86 | Murine bone marrow-derived DCs | 5 µg/ml cGAMP | ~90% positive cells | |
| MHC Class II | Murine bone marrow-derived DCs | 5 µg/ml cGAMP | ~95% positive cells | |
| CD83 | Human PBMC-derived DCs | 60 µg/ml cGAMP | ~60% positive cells |
Table 2: Enhancement of Antigen-Specific T Cell Responses by cGAMP Adjuvant
| Antigen | Adjuvant | T Cell Type | Response Metric | Result | Reference |
| Ovalbumin (OVA) | 2'3'-cGAMP | OVA-specific CD8+ T cells | % of total CD8+ T cells (tetramer+) | ~1.5% (vs. <0.1% with OVA alone) | |
| Ovalbumin (OVA) | 2'3'-cGAMP | OVA-specific CD8+ T cells | IFN-γ producing cells (ICS) | Significant increase vs. OVA alone | |
| HIV-1 Gag p24 | 2'3'-cGAMP | Gag-specific CD8+ T cells | IFN-γ secreting cells (ELISpot) | ~2-fold increase vs. NP-p24 alone | |
| Melanoma Antigen (EV10) | 2'3'-cGAMP | EV10-specific CD8+ T cells | % of total CD8+ T cells (tetramer+) | ~0.8% (potent induction) |
Key Experimental Protocols
Reproducible and robust experimental methodologies are essential for studying the effects of cGAMP. Below are outlines of key protocols.
In Vitro Dendritic Cell Maturation Assay
This assay assesses the ability of cGAMP to induce the maturation of DCs, typically measured by the upregulation of surface activation markers.
-
Isolation of DCs: Bone marrow cells from mice can be cultured with GM-CSF and IL-4 for 6-8 days to generate bone marrow-derived DCs (BMDCs). Alternatively, human peripheral blood mononuclear cells (PBMCs) can be used to isolate monocytes, which are then differentiated into DCs using GM-CSF and IL-4.
-
Stimulation: Immature DCs are stimulated with varying concentrations of cGAMP (e.g., 1-100 µg/ml) for 24-48 hours. A negative control (medium alone) and a positive control (e.g., LPS) should be included.
-
Flow Cytometry Staining: Cells are harvested and stained with fluorescently labeled antibodies against DC markers (e.g., CD11c) and activation markers (e.g., CD40, CD80, CD86, MHC Class II). A viability dye is crucial to exclude dead cells.
-
Data Acquisition and Analysis: Samples are acquired on a flow cytometer. The percentage of positive cells and the mean fluorescence intensity (MFI) for each activation marker are quantified on the gated CD11c+ population.
In Vivo Assessment of Antigen-Specific T Cell Responses
This protocol evaluates the efficacy of cGAMP as a vaccine adjuvant in enhancing antigen-specific T cell responses in an animal model.
-
Immunization: Mice (e.g., C57BL/6) are immunized via a relevant route (e.g., intramuscularly, intranasally) with a model antigen (e.g., ovalbumin - OVA) alone or in combination with cGAMP. A booster immunization is typically given 2-3 weeks after the primary immunization.
-
Tissue Harvesting: One to two weeks after the final immunization, spleens and/or lymph nodes are harvested to isolate lymphocytes.
-
T Cell Response Assays:
-
ELISpot Assay: Splenocytes are re-stimulated in vitro with the specific antigen or peptide epitopes. The number of cytokine-secreting cells (e.g., IFN-γ) is quantified as spot-forming units (SFUs).
-
Intracellular Cytokine Staining (ICS): Splenocytes are re-stimulated with the antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A). Cells are then surface-stained for T cell markers (e.g., CD3, CD8, CD4) and intracellularly for cytokines (e.g., IFN-γ, TNF-α). The frequency of cytokine-producing T cells is determined by flow cytometry.
-
Tetramer Staining: Fluorochrome-labeled MHC-peptide tetramers are used to directly stain and quantify the frequency of antigen-specific T cells by flow cytometry.
-
Western Blot for STING Pathway Activation
This method is used to detect the phosphorylation of key signaling proteins in the STING pathway, confirming its activation by cGAMP.
-
Cell Lysis: Cells (e.g., THP-1 monocytes) are stimulated with cGAMP for a specific time course (e.g., 0, 1, 3, 6 hours). Cells are then lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated forms of STING (p-STING) and IRF3 (p-IRF3). Antibodies against the total forms of these proteins and a loading control (e.g., GAPDH or β-actin) are used for normalization.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. Band intensities are quantified using image analysis software.
Conclusion
cGAMP stands as a pivotal molecule that efficiently translates the detection of danger signals by the innate immune system into a robust and specific adaptive immune response. Its ability to activate the cGAS-STING pathway, leading to type I IFN production and the maturation of dendritic cells, makes it a powerful driver of T cell and B cell immunity. The in-depth understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, provides a solid foundation for the continued exploration of cGAMP and other STING agonists as next-generation vaccine adjuvants and cancer immunotherapies. The methodologies outlined in this guide offer a framework for researchers and drug developers to further investigate and harness the therapeutic potential of this critical immune signaling pathway.
References
The Dawn of a New Messenger: Initial Studies on cGAMP's Role in Cellular Signaling
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The discovery of cyclic GMP-AMP (cGAMP) as a second messenger in metazoan cells marked a paradigm shift in our understanding of innate immunity. This technical guide delves into the seminal studies that first identified cGAMP and elucidated its critical function in the cGAS-STING signaling pathway, a cornerstone of cytosolic DNA sensing. We provide a detailed overview of the experimental methodologies, quantitative data from these foundational papers, and visual representations of the key processes to offer a comprehensive resource for professionals in the field.
The cGAS-STING Pathway: An Overview
The presence of double-stranded DNA (dsDNA) in the cytoplasm is a potent danger signal, indicative of viral or bacterial infection, or cellular damage. The cell employs the cGAS-STING pathway to detect and respond to this threat. The key players in this pathway are:
-
Cyclic GMP-AMP Synthase (cGAS): A cytosolic DNA sensor that, upon binding to dsDNA, synthesizes cGAMP from ATP and GTP.[1]
-
Cyclic GMP-AMP (cGAMP): A cyclic dinucleotide that acts as a second messenger, relaying the signal from cGAS.[2]
-
Stimulator of Interferon Genes (STING): An endoplasmic reticulum (ER)-resident transmembrane protein that functions as the receptor for cGAMP.[2]
-
TANK-Binding Kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3): Downstream signaling molecules that are activated upon cGAMP binding to STING, leading to the production of type I interferons (IFNs) and other inflammatory cytokines.
The activation of this pathway initiates a potent antiviral and anti-proliferative cellular state, making it a critical area of research for infectious diseases, autoimmune disorders, and cancer immunotherapy.
Quantitative Data from Initial Studies
The following tables summarize the key quantitative findings from the seminal papers by Wu et al. and Sun et al. (2013), which laid the groundwork for our understanding of cGAMP signaling.
| Parameter | Value | Source |
| cGAMP for IRF3 Activation | Robust at concentrations as low as 10 nM | Wu et al., 2013[2] |
| cGAMP for IFN-β Induction | Robust at concentrations as low as 10 nM | Wu et al., 2013[2] |
Table 1: Effective Concentrations of cGAMP for STING Pathway Activation in L929 Cells.
| Cyclic Dinucleotide | Relative Potency in Inducing IFN-β | Source |
| cGAMP | High | Wu et al., 2013 |
| c-di-GMP | Low | Wu et al., 2013 |
| c-di-AMP | Low | Wu et al., 2013 |
Table 2: Relative Potency of Different Cyclic Dinucleotides in Activating the STING Pathway.
Experimental Protocols from Seminal Studies
This section provides detailed methodologies from the initial studies that identified cGAMP and cGAS, offering a practical guide for researchers looking to replicate or build upon this foundational work.
Identification of cGAMP from L929 Cell Cytosolic Extracts (Wu et al., 2013)
The initial discovery of cGAMP involved a meticulous biochemical fractionation of cytosolic extracts from murine L929 fibroblasts.
1. Preparation of Cytosolic Extracts:
-
L929 cells were harvested and washed with phosphate-buffered saline (PBS).
-
Cells were resuspended in a hypotonic buffer (10 mM Tris-HCl pH 7.5, 10 mM KCl, 1.5 mM MgCl2) and incubated on ice.
-
Cells were lysed by dounce homogenization.
-
The lysate was centrifuged to pellet nuclei and mitochondria, and the resulting supernatant (S100) was collected.
2. Biochemical Fractionation:
-
The S100 extract was subjected to a series of chromatographic steps to purify the STING-activating molecule.
-
Anion Exchange Chromatography: The S100 extract was loaded onto a Mono Q column and eluted with a salt gradient. Fractions were tested for their ability to activate IRF3 in a permeabilized cell assay.
-
Size Exclusion Chromatography: Active fractions from the Mono Q column were pooled and applied to a Superdex Peptide column to separate molecules based on size.
-
Reverse-Phase High-Performance Liquid Chromatography (HPLC): Further purification was achieved using a C18 reverse-phase HPLC column.
3. Mass Spectrometry Analysis:
-
The purified active fraction was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass-to-charge ratio (m/z) of the molecule was determined to be 675.1, corresponding to the protonated form of a cyclic GMP-AMP dinucleotide.
-
Fragmentation analysis confirmed the identity of the molecule as cGAMP.
Purification of cGAS from L929 Cells (Sun et al., 2013)
Following the discovery of cGAMP, the same research group identified the enzyme responsible for its synthesis, cGAS.
1. Preparation of Cytosolic Extracts:
-
Similar to the cGAMP identification protocol, S100 cytosolic extracts were prepared from L929 cells.
2. Chromatographic Purification of cGAS Activity:
-
The S100 extract was subjected to a multi-step chromatography protocol to isolate the cGAMP synthase.
-
Heparin-Sepharose Chromatography: The extract was first passed through a Heparin-Sepharose column.
-
Anion Exchange Chromatography: The flow-through from the heparin column was then applied to a Mono Q anion exchange column.
-
Size Exclusion Chromatography: Active fractions were further purified based on size using a Superose 6 column.
-
DNA-Cellulose Chromatography: The final purification step utilized a DNA-cellulose column to enrich for DNA-binding proteins.
3. In Vitro cGAMP Synthesis Assay:
-
Fractions from each chromatography step were incubated with ATP, GTP, and herring testis DNA.
-
The production of cGAMP was assessed by testing the ability of the reaction mixture to activate IRF3 in permeabilized Raw264.7 cells.
4. Mass Spectrometry and Protein Identification:
-
The protein bands from the final active fraction were excised from an SDS-PAGE gel and subjected to in-gel trypsin digestion.
-
The resulting peptides were analyzed by LC-MS/MS.
-
The peptide sequences identified a previously uncharacterized protein, which was named cGAS.
Conclusion
The initial studies on cGAMP's function in cellular signaling fundamentally changed our understanding of innate immunity. The meticulous biochemical approaches employed by the Chen laboratory and others not only identified a novel second messenger but also unveiled the critical DNA sensor, cGAS. These foundational discoveries have paved the way for a burgeoning field of research with significant implications for the development of novel therapeutics for a wide range of human diseases. This technical guide provides a detailed look into the experimental underpinnings of this field, serving as a valuable resource for researchers and professionals seeking to contribute to this exciting area of science.
References
Activating the Guardian: A Technical Guide to the cGAMP-STING Signaling Axis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles of STING Activation by cGAMP.
The discovery of the cGAS-STING signaling pathway has revolutionized our understanding of innate immunity. This pathway is a critical sentinel system for the detection of cytosolic DNA, a danger signal associated with pathogen infection and cellular damage. At the heart of this pathway lies the direct binding of the second messenger molecule, 2'3'-cyclic GMP-AMP (cGAMP), to the endoplasmic reticulum-resident protein, STIMULATOR OF INTERFERON GENES (STING). This interaction initiates a cascade of events culminating in the production of type I interferons and other inflammatory cytokines, mounting a robust immune response. This technical guide provides a detailed overview of the fundamental principles governing STING activation by cGAMP, including the core signaling pathway, quantitative binding data, and detailed experimental protocols for studying this pivotal interaction.
The Core Signaling Pathway: From cGAMP Binding to Gene Transcription
The activation of STING by cGAMP is a multi-step process characterized by significant conformational changes and subcellular translocation.[1][2][3]
-
cGAMP Binding and STING Dimer Conformational Change: In its inactive state, STING exists as a homodimer on the endoplasmic reticulum (ER) membrane. The binding of cGAMP to the ligand-binding domain (LBD) of the STING dimer induces a significant conformational change. This change involves a "closing" of the V-shaped dimer, effectively securing the cGAMP molecule within a pocket at the dimer interface.
-
Oligomerization and Translocation: The cGAMP-induced conformational change promotes the oligomerization of STING dimers. These higher-order STING oligomers then translocate from the ER through the ER-Golgi intermediate compartment (ERGIC) to the Golgi apparatus.
-
TBK1 Recruitment and Activation: In the Golgi, the C-terminal tail (CTT) of the activated STING oligomers serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).
-
IRF3 Phosphorylation and Nuclear Translocation: Activated TBK1 phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylation of IRF3 leads to its dimerization and subsequent translocation into the nucleus.
-
Gene Transcription: In the nucleus, phosphorylated IRF3 dimers bind to interferon-stimulated response elements (ISREs) in the promoters of target genes, driving the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines. The STING pathway can also activate the NF-κB signaling pathway.
Visualizing the cGAMP-STING Signaling Pathway
The following diagram illustrates the key events in the cGAMP-mediated activation of the STING signaling pathway.
Caption: cGAMP-STING Signaling Pathway.
Quantitative Analysis of the cGAMP-STING Interaction
The binding affinity of cGAMP for STING is a critical parameter in the activation of the downstream signaling pathway. This interaction has been quantified by various biophysical methods, with Isothermal Titration Calorimetry (ITC) being a prominent technique. The dissociation constant (Kd) is a measure of this affinity, with a lower Kd value indicating a stronger interaction.
| Ligand | STING Species | Method | Dissociation Constant (Kd) | Reference |
| 2'3'-cGAMP | Human | ITC | 4.6 nM | |
| 2'3'-cGAMP | Human | ITC | 287 nM | |
| 3'3'-cGAMP | Human | ITC | 1.61 µM |
Note: Variations in reported Kd values can be attributed to differences in experimental conditions, including buffer composition, temperature, and the specific STING protein construct used (e.g., full-length vs. C-terminal domain).
Experimental Protocols for Studying STING Activation
A variety of in vitro and cell-based assays are employed to investigate the activation of STING by cGAMP. Below are detailed protocols for key experiments.
Luciferase Reporter Assay for STING Pathway Activation
This cell-based assay is a robust method for quantifying the transcriptional output of the STING pathway by measuring the activity of a reporter gene (luciferase) under the control of an IFN-β or ISRE promoter.
a. Materials:
-
HEK293T cells
-
Expression plasmid for human STING
-
IFN-β promoter-driven firefly luciferase reporter plasmid (e.g., pGL3-IFNβ-Luc)
-
Renilla luciferase reporter plasmid for normalization (e.g., pRL-CMV)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
2'3'-cGAMP
-
Dual-Luciferase Reporter Assay System
-
Luminometer
b. Protocol:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the STING expression plasmid, the IFN-β-firefly luciferase reporter plasmid, and the Renilla luciferase normalization plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
STING Activation: After 18-24 hours of transfection, stimulate the cells with varying concentrations of 2'3'-cGAMP. cGAMP can be introduced into cells by transfection or by permeabilizing the cells with a low concentration of digitonin.
-
Cell Lysis: After a further 18-24 hours of stimulation, wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction of luciferase activity relative to the unstimulated control.
Western Blot Analysis of STING Pathway Phosphorylation
This technique is used to detect the phosphorylation of key proteins in the STING signaling cascade, such as STING itself, TBK1, and IRF3, which is a hallmark of pathway activation.
a. Materials:
-
Cell line of interest (e.g., THP-1 monocytes, RAW264.7 macrophages)
-
2'3'-cGAMP
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STING (Ser366), anti-STING, anti-p-TBK1 (Ser172), anti-TBK1, anti-p-IRF3 (Ser396), anti-IRF3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
b. Protocol:
-
Cell Treatment: Seed cells and allow them to adhere. Stimulate the cells with 2'3'-cGAMP for the desired time points.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in lysis buffer. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
-
Data Analysis: Visualize and quantify the band intensities using an imaging system and appropriate software. Normalize the phosphorylated protein levels to the total protein levels.
Isothermal Titration Calorimetry (ITC) for cGAMP-STING Binding
ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
a. Materials:
-
Isothermal titration calorimeter
-
Purified recombinant STING protein (e.g., C-terminal domain)
-
2'3'-cGAMP
-
Dialysis buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl)
b. Protocol:
-
Sample Preparation:
-
Thoroughly dialyze the purified STING protein against the ITC buffer to ensure buffer matching.
-
Dissolve the 2'3'-cGAMP in the same dialysis buffer.
-
Degas both the protein and ligand solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the STING protein solution into the sample cell of the calorimeter.
-
Load the cGAMP solution into the injection syringe.
-
Set the experimental parameters (e.g., temperature, stirring speed, injection volume, and spacing).
-
Perform a series of injections of the cGAMP solution into the STING protein solution.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument to determine the Kd, n, and ΔH.
-
Visualizing an Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the effect of a compound on cGAMP-mediated STING activation.
Caption: A typical experimental workflow.
This guide provides a foundational understanding of the principles and methodologies central to the study of cGAMP-mediated STING activation. A thorough grasp of these concepts is essential for researchers aiming to unravel the complexities of this vital innate immune signaling pathway and for professionals engaged in the development of novel therapeutics targeting STING for the treatment of a wide range of diseases, including infectious diseases, autoimmune disorders, and cancer.
References
Methodological & Application
Application Notes: In Vitro Stimulation of Dendritic Cells with cGAMP Diammonium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic GMP-AMP (cGAMP) is a potent second messenger molecule that activates the STIMULATOR of INTERFERON GENES (STING) signaling pathway, a critical component of the innate immune system.[1][2] The activation of the cGAS-STING pathway in dendritic cells (DCs) is crucial for initiating adaptive immune responses against pathogens and tumors.[3][4] Upon stimulation with cGAMP, DCs undergo maturation, characterized by the upregulation of co-stimulatory molecules and the production of pro-inflammatory cytokines and type I interferons (IFNs).[5] This application note provides a detailed protocol for the in vitro stimulation of dendritic cells with cGAMP diammonium salt to induce their activation and maturation.
Principle of the Assay
cGAMP, a cyclic dinucleotide (CDN), is produced by the enzyme cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic DNA. cGAMP then binds to and activates the STING protein located on the endoplasmic reticulum. This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus and the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3), which then dimerizes and translocates to the nucleus to induce the expression of type I interferons (e.g., IFN-β). Activated STING also initiates the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6. The secreted type I IFNs can act in an autocrine or paracrine manner to further enhance DC activation and maturation, characterized by increased expression of surface markers like CD40, CD80, CD86, and MHC class II.
cGAMP-STING Signaling Pathway
Caption: cGAMP activates the STING pathway, leading to IRF3 and NF-κB activation and subsequent production of type I interferons and pro-inflammatory cytokines.
Quantitative Data Summary
The following tables summarize the concentrations of cGAMP and incubation times used for in vitro dendritic cell stimulation as reported in the literature.
Table 1: cGAMP Concentration and Incubation Time for Dendritic Cell Stimulation
| Cell Type | cGAMP Concentration | Incubation Time | Outcome Measured | Reference |
| Murine Bone Marrow-Derived DCs | 5 µg/ml | 24 hours | Upregulation of CD40, CD54, CD80, CD86, MHC class II | |
| Human PBMC-Derived DCs | 60 µg/ml | 24 hours | Upregulation of CD40, CD54, CD80, CD83, CD86, MHC class II | |
| Murine Splenic pDCs and cDCs | 1 or 10 nmol | 18 hours | Cell survival, activation | |
| Mouse Dendritic Cell Line (DC2.4) | 0.025 µg cGAMP / 1 µg STINGΔTM protein | 24 hours | STING activation |
Note: The conversion of µg/ml to molarity depends on the specific form of this compound salt used. Researchers should calculate the appropriate molar concentrations based on the molecular weight of their specific reagent.
Table 2: Upregulation of DC Activation Markers Following cGAMP Stimulation
| Marker | Function | Typical Upregulation |
| CD40 | Co-stimulatory molecule for T cell activation | Significantly increased |
| CD80 (B7-1) | Co-stimulatory molecule for T cell activation | Significantly increased |
| CD86 (B7-2) | Co-stimulatory molecule for T cell activation | Significantly increased |
| MHC Class II | Antigen presentation to CD4+ T cells | Significantly increased |
| CD54 (ICAM-1) | Adhesion molecule | Increased |
| CD83 | Maturation marker for human DCs | Increased |
Experimental Protocols
Materials and Reagents
-
Dendritic Cells: Murine bone marrow-derived dendritic cells (BMDCs), human monocyte-derived dendritic cells (Mo-DCs), or a dendritic cell line (e.g., DC2.4).
-
This compound Salt: Lyophilized powder.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin.
-
For BMDC generation: GM-CSF and IL-4.
-
For Mo-DC generation: GM-CSF and IL-4.
-
Sterile, nuclease-free water or PBS for reconstituting cGAMP.
-
Transfection reagent (optional but recommended for enhanced delivery): e.g., Lipofectamine, FuGENE, or specific reagents for DC transfection.
-
Phosphate Buffered Saline (PBS)
-
FACS Buffer: PBS with 2% FBS and 0.1% sodium azide.
-
Antibodies for Flow Cytometry: Fluorochrome-conjugated antibodies against CD11c, CD40, CD80, CD86, MHC Class II, and corresponding isotype controls.
-
ELISA Kits: For quantification of cytokines (e.g., IFN-β, TNF-α, IL-6, IL-12).
-
Cell culture plates: 6-well, 12-well, or 96-well plates.
Experimental Workflow
Caption: Workflow for in vitro stimulation of dendritic cells with cGAMP and subsequent analysis of activation.
Step-by-Step Protocol
1. Preparation of Dendritic Cells
-
For Murine BMDCs: Isolate bone marrow from the femurs and tibias of mice. Culture the cells in complete RPMI-1640 medium supplemented with 20 ng/ml GM-CSF and 10 ng/ml IL-4. On day 3, replace half of the medium with fresh medium containing cytokines. On day 6 or 7, non-adherent and loosely adherent cells are immature DCs and are ready for use.
-
For Human Mo-DCs: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood by density gradient centrifugation. Purify monocytes by plastic adherence or using CD14 magnetic beads. Culture the monocytes in complete RPMI-1640 medium supplemented with 50 ng/ml GM-CSF and 20 ng/ml IL-4 for 5-7 days.
2. Preparation of this compound Salt Solution
-
Briefly centrifuge the vial of lyophilized this compound salt to collect the powder at the bottom.
-
Reconstitute the cGAMP in sterile, nuclease-free water or PBS to create a stock solution (e.g., 1 mg/ml).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
3. Dendritic Cell Stimulation
-
Seed the immature dendritic cells in 12-well or 24-well plates at a density of 0.5-1 x 10^6 cells/ml in fresh complete RPMI-1640 medium.
-
Prepare the desired final concentration of cGAMP by diluting the stock solution in cell culture medium. For initial experiments, a concentration range of 1-10 µg/ml is recommended.
-
(Optional but Recommended for Enhanced Delivery) To improve cGAMP uptake, especially in cell lines, complex cGAMP with a transfection reagent according to the manufacturer's instructions. Briefly, dilute cGAMP and the transfection reagent in serum-free medium separately, then combine and incubate for 15-30 minutes at room temperature to allow complex formation before adding to the cells.
-
Add the diluted cGAMP (or cGAMP-transfection reagent complex) to the wells containing the dendritic cells.
-
Include appropriate controls:
-
Unstimulated (Mock) Control: Cells treated with the same volume of vehicle (e.g., PBS or medium used for dilution).
-
Positive Control: Cells treated with a known DC maturation agent, such as Lipopolysaccharide (LPS) (100 ng/ml).
-
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 18-24 hours.
4. Analysis of Dendritic Cell Activation
a) Analysis of Cytokine Production by ELISA
-
After the incubation period, carefully collect the cell culture supernatants and centrifuge at 300 x g for 5 minutes to pellet any cells.
-
Transfer the clarified supernatants to new tubes and store at -80°C until analysis.
-
Quantify the concentration of cytokines such as IFN-β, TNF-α, IL-6, and IL-12 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
b) Analysis of Surface Marker Expression by Flow Cytometry
-
Gently harvest the dendritic cells from the wells by pipetting. For adherent cells, use a cell scraper or a gentle cell dissociation solution.
-
Transfer the cells to FACS tubes and wash once with cold FACS buffer. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in FACS buffer containing a cocktail of fluorochrome-conjugated antibodies against DC markers (e.g., anti-CD11c, -CD40, -CD80, -CD86, -MHC Class II) and their corresponding isotype controls.
-
Incubate on ice or at 4°C for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the final cell pellet in an appropriate volume of FACS buffer.
-
Analyze the samples on a flow cytometer. Gate on the CD11c-positive population to analyze the expression levels (Mean Fluorescence Intensity, MFI) and the percentage of positive cells for the activation markers.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low DC Activation | - Inefficient cGAMP delivery | - Use a transfection reagent to enhance uptake. - Titrate the cGAMP concentration; higher concentrations may be needed. |
| - cGAMP degradation | - Use fresh aliquots of cGAMP stock solution. Ensure it was stored properly. | |
| - Suboptimal cell health | - Ensure DCs are healthy and immature before stimulation. Check viability with Trypan Blue. | |
| High Background Activation in Mock Control | - Contamination of reagents or cells with PAMPs (e.g., endotoxin) | - Use endotoxin-free reagents and sterile techniques. |
| - Spontaneous maturation of DCs | - Use DCs at the optimal time point of their differentiation. | |
| High Variability Between Replicates | - Inconsistent cell seeding | - Ensure a homogenous cell suspension and accurate pipetting. |
| - Uneven distribution of cGAMP | - Gently mix the plate after adding the stimulation solution. |
Conclusion
This protocol provides a robust framework for the in vitro stimulation of dendritic cells using this compound salt. Activation of the STING pathway with cGAMP is a powerful tool for studying innate immune signaling and for the development of novel vaccine adjuvants and cancer immunotherapies. The provided methodologies can be adapted and optimized for specific experimental needs and cell types. Careful execution of the protocol and inclusion of appropriate controls will ensure reliable and reproducible results.
References
- 1. The cGAS/STING Pathway Is Important for Dendritic Cell Activation but Is Not Essential to Induce Protective Immunity against Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. cGAS-STING pathway mediates activation of dendritic cell sensing of immunogenic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The cGAS‒STING pathway in cancer immunity: mechanisms, challenges, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
Effective Application of cGAMP Diammonium Salt as a Vaccine Adjuvant in Murine Models
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cyclic GMP-AMP (cGAMP) diammonium salt is a potent activator of the Stimulator of Interferon Genes (STING) pathway, making it a promising adjuvant for vaccines.[1][2][3] Activation of the STING pathway in antigen-presenting cells (APCs) initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.[3][4] This innate immune response is crucial for enhancing the adaptive immune response to vaccine antigens, promoting both robust antibody production and T-cell mediated immunity. These application notes provide detailed protocols for the effective use of cGAMP diammonium salt as a vaccine adjuvant in murine models, based on established research.
Key Considerations for Using this compound Salt:
-
Isoforms: Both 2’3’-cGAMP and 3’3’-cGAMP isoforms are potent adjuvants that can enhance antigen-driven expansion and functional maturation of CD8+ T cells.
-
Formulation: cGAMP can be used as a soluble adjuvant or incorporated into delivery systems like lipid nanoparticles (LNPs) for mRNA vaccines. Co-formulation with other adjuvants, such as saponins (B1172615) (e.g., Quil-A), can have a synergistic effect, particularly in aged mice.
-
Route of Administration: The route of administration significantly impacts the immune response. Intranasal, cutaneous, and intradermal routes have been shown to be effective.
-
Dosage: The optimal dose of cGAMP can vary depending on the vaccine formulation, antigen, and mouse model. Doses in the range of 1-12 µg per mouse have been reported to be effective.
-
Stability and Handling: this compound salt should be stored at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month), kept sealed and away from moisture. Some synthetic analogs of cGAMP have been developed to have increased stability against degradation by enzymes like poxins.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the use of cGAMP as a vaccine adjuvant in murine models.
Table 1: Effect of cGAMP on Antibody and T-Cell Responses in Aged Mice (Influenza Vaccine)
| Adjuvant Group | Route | Survival Rate (%) | Vaccine-Specific IgG (Day 14) | Vaccine-Specific IgG2a (Day 14) |
| Unadjuvanted | ID | 22 | ~3-4 fold increase over naive | ~3-4 fold increase over naive |
| 5 µg cGAMP | ID | 0 | ~3-4 fold increase over naive | ~3-4 fold increase over naive |
| 5 µg Quil-A | ID | 75 | ~10-30 fold increase over naive | ~7 fold increase over naive |
| 5 µg cGAMP + 5 µg Quil-A | ID | 80-100 | ~2 orders of magnitude increase | ~2 orders of magnitude increase |
| 5 µg cGAMP + 5 µg Quil-A | IM | 80-100 | ~2 orders of magnitude increase | ~2 orders of magnitude increase |
Data synthesized from a study on aged mice immunized with a subunit influenza vaccine.
Table 2: Adjuvant Effect of cGAMP in MNP-Vaccinated Young Adult Mice (Influenza Vaccine)
| Adjuvant Group (in MNP) | Geometric Mean Titer (GMT) HAI (Day 14) | GMT HAI (Day 28) |
| Vaccine alone | - | - |
| High-dose cGAMP only | 10 | 34.8 |
| Quil-A + high-dose cGAMP | 30.3 | 105.5 |
Data from a study using dissolving microneedle patches (MNPs) in 10-week-old BALB/c mice.
Table 3: cGAMP Adjuvant Effects with Ovalbumin (OVA) Antigen
| Adjuvant Group | OVA-specific IgG1 | OVA-specific CD8 T-cells (Tetramer+) |
| OVA alone | Baseline | Baseline |
| OVA + 2'3'cGAMP | Significantly Increased | Marked Increase |
This study demonstrates that 2'3'cGAMP stimulates both antigen-specific T cell and B cell responses in a STING-dependent manner.
Experimental Protocols
Protocol 1: Intranasal Immunization with cGAMP Adjuvant
This protocol is adapted from studies using cGAMP as a mucosal adjuvant with a model antigen like ovalbumin (OVA).
Materials:
-
This compound salt
-
Antigen (e.g., Ovalbumin)
-
Sterile, endotoxin-free PBS
-
Murine model (e.g., C57BL/6 mice)
Procedure:
-
Preparation of Immunization Solution:
-
Dissolve this compound salt in sterile PBS to the desired stock concentration.
-
Dissolve the antigen (e.g., OVA) in sterile PBS.
-
On the day of immunization, mix the antigen solution with the cGAMP solution to achieve the final desired concentrations (e.g., 10 µg OVA and 5 µg cGAMP per 20 µl dose).
-
-
Immunization Schedule:
-
Anesthetize mice lightly (e.g., with isoflurane).
-
Administer 10 µl of the immunization solution into each nostril (total of 20 µl per mouse).
-
Boost immunizations can be performed at 2 and 4 weeks after the primary immunization.
-
-
Analysis of Immune Response:
-
Collect blood samples at desired time points (e.g., 2, 4, 6 weeks post-immunization) to analyze antigen-specific antibody titers (IgG, IgG1, IgG2c, IgA) by ELISA.
-
At the end of the experiment (e.g., 6 weeks post-final boost), sacrifice mice and isolate spleens and cervical lymph nodes.
-
Prepare single-cell suspensions from spleens and lymph nodes.
-
Re-stimulate splenocytes or lymphocytes with the specific antigen in vitro.
-
Analyze cytokine production (e.g., IFN-γ, IL-2, IL-4, IL-17) by ELISPOT or intracellular cytokine staining followed by flow cytometry to assess T-cell responses.
-
Protocol 2: Cutaneous Immunization with cGAMP-Adjuvanted mRNA-LNP Vaccine
This protocol is based on studies using cGAMP incorporated into lipid nanoparticles for mRNA vaccines.
Materials:
-
This compound salt
-
mRNA-LNP vaccine formulation
-
Murine model (e.g., BALB/c mice)
Procedure:
-
Preparation of cGAMP-adjuvanted mRNA-LNP:
-
Incorporate cGAMP into the lipid nanoparticle formulation during the manufacturing process. A typical ratio is 1 µg of cGAMP per 10 µg of mRNA.
-
-
Immunization:
-
Administer the cGAMP-adjuvanted mRNA-LNP vaccine via cutaneous injection (e.g., intradermal injection at the base of the tail).
-
A typical immunization schedule involves a primary immunization followed by a boost 3 weeks later.
-
-
Evaluation of Immune Responses:
-
Collect sera at various time points to measure antigen-specific IgG, IgG1, and IgG2a antibody titers using ELISA.
-
At a specified time point post-boosting (e.g., 3 weeks), harvest spleens and bone marrow.
-
Perform ELISpot assays to determine the number of antigen-specific antibody-secreting cells (ASCs).
-
Analyze splenocytes for IL-4 and IFN-γ secreting cells and effector memory T-cell populations by flow cytometry.
-
Isolate lymphocytes from the lungs to analyze for resident memory T (TRM) cells.
-
Visualizations
Signaling Pathway
Caption: cGAMP-STING signaling pathway.
Experimental Workflow
References
Application Notes and Protocols for cGAMP Diammonium Salt Delivery in Cancer Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic GMP-AMP synthase (cGAS) - stimulator of interferon genes (STING) pathway is a critical component of the innate immune system that detects cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage. In the context of oncology, the activation of this pathway within tumor cells or immune cells in the tumor microenvironment can lead to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, promotes the recruitment and activation of cytotoxic T lymphocytes and natural killer (NK) cells, leading to a robust anti-tumor immune response.
Cyclic GMP-AMP (cGAMP) is a potent second messenger that directly binds to and activates STING.[1][2][3] The diammonium salt of cGAMP is a stable and soluble form commonly used in research. However, due to its hydrophilic nature, cGAMP does not readily cross the cell membrane.[4] Therefore, effective delivery methods are required to transport it into the cytosol of target cancer cells to stimulate an anti-tumor immune response for research purposes.
These application notes provide detailed step-by-step protocols for the delivery of cGAMP diammonium salt to cancer cells in vitro, methods for assessing delivery efficiency, and expected outcomes.
cGAMP-STING Signaling Pathway
The diagram below illustrates the canonical cGAMP-STING signaling pathway. Upon delivery into the cytoplasm, cGAMP binds to STING dimers on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β) and other inflammatory genes.
Caption: cGAMP-STING signaling cascade.
Experimental Workflow for cGAMP Delivery and Analysis
The following diagram outlines the general experimental workflow for delivering cGAMP to cancer cells and assessing the downstream effects. The process begins with the preparation of the this compound salt solution and the cancer cells. Following the chosen delivery protocol, the efficiency of cGAMP uptake and the subsequent activation of the STING pathway are evaluated using various biochemical and immunological assays.
Caption: General experimental workflow.
Preparation of this compound Salt Stock Solution
Proper preparation and storage of the this compound salt stock solution are crucial for maintaining its stability and activity.
Materials:
-
This compound salt (lyophilized powder)
-
Nuclease-free water or sterile PBS
-
Sterile, low-adhesion microcentrifuge tubes
Protocol:
-
Briefly centrifuge the vial of lyophilized this compound salt to ensure the powder is at the bottom.
-
Reconstitute the powder in nuclease-free water or sterile PBS to a convenient stock concentration (e.g., 1 mg/mL or 1 mM).
-
To aid dissolution, gently vortex the solution.
-
Aliquot the stock solution into sterile, low-adhesion microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Note on Stability: cGAMP can be degraded by ectoenzymes such as ENPP1, which may be present in fetal bovine serum (FBS). For experiments where cGAMP is added directly to the culture medium, consider using serum-free medium or heat-inactivated FBS to minimize degradation.
Experimental Protocols for cGAMP Delivery
Due to the charged and hydrophilic nature of cGAMP, direct addition to cell culture media results in inefficient uptake. The following protocols describe more effective methods for intracellular delivery.
Protocol 1: Delivery using a Transfection Reagent
This protocol utilizes a lipid-based transfection reagent, such as Lipofectamine 2000, to facilitate the entry of cGAMP into cancer cells.
Materials:
-
Cancer cell line of interest (e.g., B16-F10 melanoma, 4T1 breast cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM™)
-
This compound salt stock solution (1 mg/mL)
-
Lipofectamine™ 2000 or a similar transfection reagent
-
24-well tissue culture plates
Methodology:
-
Cell Seeding: The day before transfection, seed the cancer cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection (e.g., 0.5-2 x 10^5 cells per well).[5]
-
Complex Formation: a. For each well to be transfected, dilute the desired amount of cGAMP (e.g., 2.5 µg) in 50 µL of serum-free medium. b. In a separate tube, dilute the transfection reagent (e.g., 1-3 µL of Lipofectamine™ 2000) in 50 µL of serum-free medium and incubate for 5 minutes at room temperature. c. Combine the diluted cGAMP and the diluted transfection reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow the formation of cGAMP-lipid complexes.
-
Transfection: a. Remove the growth medium from the cells and gently add the 100 µL of cGAMP-lipid complex to each well. b. Incubate the cells with the complexes at 37°C in a CO2 incubator. c. After 4-6 hours, the medium containing the complexes can be removed and replaced with fresh, complete culture medium.
-
Post-Transfection Incubation: Incubate the cells for an additional 18-48 hours before proceeding with downstream analysis.
Protocol 2: Delivery using Digitonin (B1670571) Permeabilization
Digitonin is a mild, non-ionic detergent that selectively permeabilizes the plasma membrane by complexing with cholesterol, allowing the entry of small molecules like cGAMP into the cytoplasm. This method is rapid and avoids the use of lipid-based reagents.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound salt stock solution (1 mg/mL)
-
Digitonin
-
Permeabilization buffer (e.g., 50 mM HEPES pH 7.0, 100 mM KCl, 3 mM MgCl2, 85 mM sucrose)
-
Sterile PBS
Methodology:
-
Cell Preparation: Culture the cancer cells to the desired confluency in a suitable culture vessel.
-
Permeabilization and Delivery: a. Prepare a fresh solution of digitonin in the permeabilization buffer at a concentration that is optimal for your cell line (typically in the range of 10-50 µg/mL). The optimal concentration should be determined empirically to maximize permeabilization while minimizing cytotoxicity. b. Harvest the cells and wash them once with sterile PBS. c. Resuspend the cell pellet in the digitonin-containing permeabilization buffer with the desired final concentration of cGAMP (e.g., 15 µM). d. Incubate the cells for a short period (e.g., 5-10 minutes) at room temperature or on ice to allow for permeabilization and cGAMP entry.
-
Washing and Recovery: a. After incubation, wash the cells with ice-cold PBS or culture medium to remove the digitonin and extracellular cGAMP. b. Resuspend the cells in fresh, complete culture medium and plate them for further incubation.
-
Post-Permeabilization Incubation: Incubate the cells for the desired period (e.g., 2-24 hours) before analysis.
Assessment of Delivery Efficiency and STING Pathway Activation
To confirm the successful delivery of cGAMP and the subsequent activation of the STING pathway, several downstream readouts can be measured.
1. Western Blot Analysis of STING Pathway Proteins:
-
Principle: Activation of the STING pathway leads to the phosphorylation of STING, TBK1, and IRF3. These phosphorylation events can be detected by Western blotting using phospho-specific antibodies.
-
Expected Outcome: Increased levels of phosphorylated STING (p-STING), p-TBK1, and p-IRF3 in cells treated with cGAMP compared to untreated controls.
2. Quantification of Type I Interferon and Cytokine Secretion by ELISA:
-
Principle: A key functional outcome of STING activation is the production and secretion of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines (e.g., CXCL10). These can be quantified in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Expected Outcome: A dose-dependent increase in the concentration of IFN-β and other cytokines in the culture supernatant of cGAMP-treated cells.
3. Measurement of Interferon-Stimulated Gene (ISG) Expression by qPCR:
-
Principle: Type I interferons secreted upon STING activation bind to their receptors in an autocrine or paracrine manner, leading to the upregulation of a panel of interferon-stimulated genes (ISGs). The mRNA levels of these genes can be quantified by quantitative real-time PCR (qPCR).
-
Expected Outcome: Increased mRNA expression of ISGs such as IFIT1, MX1, and OAS1 in cGAMP-treated cells.
4. Quantification of Intracellular cGAMP by LC-MS/MS:
-
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the direct quantification of intracellular cGAMP concentrations.
-
Expected Outcome: Detection of significantly higher levels of cGAMP in the lysates of cells treated with a cGAMP delivery protocol compared to control cells.
Quantitative Data Summary
The following tables summarize representative quantitative data from published studies on cGAMP delivery and STING activation in various cell lines. These values should be considered as a general guide, and optimal conditions may vary depending on the specific cancer cell line and experimental setup.
Table 1: Dose-Dependent Induction of IFN-β Secretion by cGAMP
| Cell Line | cGAMP Concentration (µg/mL) | IFN-β Secretion (pg/mL) | Delivery Method |
| Mouse Colon Carcinoma (CT26) | 0.1 | 50-150 | Transfection |
| 1 | 200-500 | ||
| 10 | 800-1500 | ||
| Human Monocytic (THP-1) | 0.5 | 100-300 | Electroporation |
| 2.5 | 500-1000 | ||
| 10 | 1500-3000 |
Table 2: Quantification of Intracellular cGAMP Following Delivery
| Cell Line | Delivery Method | cGAMP Concentration Delivered | Intracellular cGAMP (nM) |
| Human Embryonic Kidney (HEK293T) | Transfection (2.5 µg) | 2.5 µg/mL | ~100-500 |
| Mouse Melanoma (B16-F10) | Transfection (1 µg) | 1 µg/mL | ~50-200 |
| Human Keratinocyte (HaCaT) | Digitonin (15 µM) | 15 µM | ~1000-5000 |
Table 3: Upregulation of Interferon-Stimulated Genes (ISGs) post-cGAMP Delivery
| Gene | Cell Line | Fold Change in mRNA Expression (vs. Control) | Time Point (hours) |
| IFNB1 | Mouse Dendritic Cells (DC2.4) | 50-200 | 6 |
| CXCL10 | Mouse Macrophage (RAW 264.7) | 100-500 | 8 |
| IFIT1 | Human Colon Carcinoma (HCT116) | 20-80 | 12 |
Conclusion
The delivery of this compound salt to cancer cells is a valuable tool for studying the activation of the STING pathway and its role in anti-tumor immunity. The choice of delivery method will depend on the specific cell type and experimental goals. By following the detailed protocols and assessment methods outlined in these application notes, researchers can effectively deliver cGAMP and quantify its downstream effects, thereby advancing our understanding of cancer immunotherapy.
References
- 1. The activation of cGAS-STING pathway offers novel therapeutic opportunities in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Demystifying the cGAS-STING pathway: precision regulation in the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lipofectamine 2000 | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols: Techniques for Accurately Measuring STING Activation Following cGAMP Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent immune response. Activation of STING by its natural ligand, cyclic GMP-AMP (cGAMP), triggers a signaling cascade that results in the production of type I interferons (IFNs) and other inflammatory cytokines.[1][2][3] The therapeutic potential of modulating the STING pathway in indications such as oncology and autoimmune diseases has led to a high demand for robust and accurate methods to quantify its activation.
These application notes provide detailed protocols for several key assays to measure STING activation following cGAMP treatment, tailored for researchers in academia and industry. The methodologies covered include reporter gene assays, analysis of protein phosphorylation by Western blot, and quantification of downstream cytokine production by ELISA.
STING Signaling Pathway
Upon binding of cGAMP, STING undergoes a conformational change, leading to its oligomerization and translocation from the endoplasmic reticulum (ER) to the Golgi apparatus.[2] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[2] Activated TBK1 then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of genes encoding type I IFNs, such as IFN-β. The STING pathway can also activate the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines.
I. Reporter Gene Assays for STING Activation
Reporter gene assays are a common and effective method for quantifying STING pathway activation. These assays utilize cell lines engineered to express a reporter gene, such as luciferase or secreted embryonic alkaline phosphatase (SEAP), under the control of a promoter responsive to STING signaling, typically the Interferon-Stimulated Response Element (ISRE).
Experimental Workflow:
Detailed Protocol:
Materials:
-
STING reporter cell line (e.g., THP-1-Dual™ KI-hSTING-R232, InvivoGen; IRF Reporter (Luc) – THP-1, BPS Bioscience)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS, 1% Penicillin/Streptomycin)
-
2'3'-cGAMP (InvivoGen)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay system (e.g., QUANTI-Luc™, InvivoGen; Dual-Luciferase® Reporter Assay System, Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a density of 5 x 10^5 cells/well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of 2'3'-cGAMP (e.g., 0.1 µg/mL to 10 µg/mL) and any test compounds. Add the desired volume of agonist to the wells. Include a vehicle control (e.g., DMSO or medium only).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Signal Detection:
-
For secreted reporters (e.g., Lucia luciferase, SEAP), carefully transfer a small volume of the cell culture supernatant (e.g., 20 µL) to a white 96-well plate.
-
For intracellular reporters (e.g., Firefly luciferase), lyse the cells according to the manufacturer's protocol.
-
-
Luminescence Measurement: Add the luciferase substrate to each well and immediately measure the luminescence using a plate reader.
-
Data Analysis: Calculate the fold induction of the reporter signal relative to the vehicle-treated control cells.
Quantitative Data Summary:
| Assay Component | Parameter | Typical Value/Range |
| Cell Line | THP-1 ISRE-Lucia | 5 x 10^5 cells/well |
| Agonist | 2'3'-cGAMP | 0.1 - 10 µg/mL |
| Incubation Time | - | 18 - 24 hours |
| Readout | Luminescence | Fold induction over vehicle |
II. Western Blot Analysis of STING Pathway Phosphorylation
Western blotting is a powerful technique to directly measure the activation of key signaling proteins in the STING pathway by detecting their phosphorylation status. The primary targets for analysis are p-STING (Ser366), p-TBK1 (Ser172), and p-IRF3 (Ser396).
Experimental Workflow:
Detailed Protocol:
Materials:
-
Cells expressing STING (e.g., THP-1, HEK293T)
-
2'3'-cGAMP
-
Ice-cold PBS
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
Laemmli sample buffer
-
Polyacrylamide gels (e.g., 4-15% precast gels)
-
Nitrocellulose or PVDF membranes
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STING, anti-p-TBK1, anti-p-IRF3, and total protein controls)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with 2'3'-cGAMP (e.g., 1-5 µg/mL) for 1-3 hours.
-
Lysis: Wash cells once with ice-cold PBS and lyse by adding 100-200 µL of ice-cold RIPA buffer. Scrape the cells and incubate the lysate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Quantitative Data Summary:
| Parameter | Typical Value/Range |
| cGAMP Concentration | 1 - 5 µg/mL |
| Stimulation Time | 1 - 3 hours |
| Protein Load | 20 - 30 µ g/lane |
| Primary Antibody Dilution | 1:1000 (typical, check datasheet) |
| Secondary Antibody Dilution | 1:2000 - 1:10000 (typical) |
III. ELISA for Downstream Cytokine Quantification
Activation of the STING pathway leads to the secretion of various cytokines, most notably IFN-β. An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and quantitative method to measure the concentration of these secreted proteins in cell culture supernatants.
Experimental Workflow:
Detailed Protocol:
Materials:
-
Cells capable of producing IFN-β (e.g., human PBMCs, THP-1 monocytes)
-
2'3'-cGAMP
-
IFN-β ELISA Kit (containing pre-coated plate, detection antibody, standards, buffers, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Treatment: Seed cells (e.g., THP-1 at 5 x 10^5 cells/well) in a 96-well plate. Stimulate with various concentrations of 2'3'-cGAMP.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Sample Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant. Samples can be stored at -80°C if not used immediately.
-
ELISA Procedure: Follow the manufacturer's instructions for the specific ELISA kit. A general procedure is as follows:
-
Prepare serial dilutions of the IFN-β standard provided in the kit.
-
Add 100 µL of standards, controls, and cell culture supernatants to the appropriate wells of the pre-coated ELISA plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 3-4 times with the provided wash buffer.
-
Add 100 µL of the diluted detection antibody to each well and incubate for 1 hour.
-
Wash the plate 3-4 times.
-
Add 100 µL of substrate solution and incubate in the dark for 15-30 minutes.
-
Add 100 µL of stop solution.
-
-
Data Acquisition: Read the absorbance at 450 nm within 30 minutes of adding the stop solution.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards using a four-parameter logistic (4-PL) curve fit. Determine the concentration of IFN-β in the samples by interpolating their absorbance values from the standard curve.
Quantitative Data Summary:
| Parameter | Typical Value/Range |
| Cell Type | Human PBMCs, THP-1 |
| cGAMP Concentration | Dose-dependent |
| Incubation Time | 24 hours |
| Analyte | IFN-β (or other cytokines like CXCL10) |
| Readout | Concentration (pg/mL or ng/mL) |
Conclusion
The accurate measurement of STING activation is essential for the development of novel therapeutics targeting this pathway. The choice of assay depends on the specific research question. Reporter assays offer a high-throughput method for screening compounds, while Western blotting provides direct evidence of target engagement and pathway activation through the analysis of protein phosphorylation. ELISA offers a robust and sensitive method for quantifying the functional downstream consequences of STING activation. By employing these detailed protocols, researchers can reliably and reproducibly quantify STING activation in response to cGAMP and other potential modulators.
References
Application Note: A Detailed Protocol for Assessing cGAMP-Induced Cytokine Production Using ELISA
Audience: Researchers, scientists, and drug development professionals.
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a hallmark of viral infections and cellular damage.[1] Upon binding to double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[1] cGAMP then binds to the STING protein, an adaptor protein located on the endoplasmic reticulum (ER). This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus, where it serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[2][3]
TBK1 subsequently phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[2] Phosphorylated IRF3 dimerizes and translocates to the nucleus, driving the transcription of type I interferons (IFNs), such as IFN-β.[1] Concurrently, the STING pathway can also activate NF-κB, leading to the production of various pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4]
Given its central role in immunity, the cGAS-STING pathway is a key target for therapeutic intervention in infectious diseases, autoimmune disorders, and cancer.[3] A robust method for quantifying the downstream effectors of STING activation is essential for both basic research and drug development. This application note provides a detailed protocol for assessing cGAMP-induced cytokine production in cell culture supernatants using the Enzyme-Linked Immunosorbent Assay (ELISA), a highly sensitive and specific method for protein quantification.[5]
cGAS-STING Signaling Pathway
Caption: The cGAS-STING signaling pathway leading to cytokine production.
Experimental Protocol
Principle of the Assay
This protocol utilizes a sandwich ELISA to quantify cytokine concentrations in cell culture supernatants. In this assay, a 96-well plate is pre-coated with a capture antibody specific to the target cytokine (e.g., IFN-β). When the sample supernatant is added, the cytokine is captured by the antibody. Subsequently, a biotinylated detection antibody, which recognizes a different epitope on the cytokine, is added to form a "sandwich". A streptavidin-horseradish peroxidase (HRP) conjugate is then introduced, which binds to the biotin (B1667282) on the detection antibody. Finally, a chromogenic substrate (TMB) is added, which is converted by HRP into a colored product. The intensity of the color, measured by a microplate reader, is directly proportional to the concentration of the cytokine in the sample.[6]
Materials and Reagents
-
Cells: Human monocytic cell line (e.g., THP-1), Peripheral Blood Mononuclear Cells (PBMCs), or other relevant cell types expressing the STING pathway.[4]
-
Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Stimulant: 2'3'-cGAMP (InvivoGen or equivalent).
-
Controls: Vehicle control (e.g., sterile water or DMSO, depending on stimulant solvent).
-
ELISA Kit: Specific kits for the cytokines of interest (e.g., Human IFN-γ ELISA Kit, Human TNF-α ELISA Kit). These kits typically include:
-
Antibody-coated 96-well plate
-
Lyophilized cytokine standard
-
Biotinylated detection antibody
-
Streptavidin-HRP conjugate
-
Assay diluents and buffers
-
Wash buffer concentrate
-
TMB substrate
-
Stop solution
-
-
Equipment:
Experimental Workflow
Caption: General workflow for cGAMP stimulation and cytokine ELISA.
Detailed Step-by-Step Protocol
Part 1: Cell Culture and Stimulation
-
Cell Seeding:
-
Culture your chosen cells (e.g., THP-1 monocytes) to a healthy, sub-confluent state.
-
On the day of the experiment, harvest and count the cells.
-
Seed the cells into a 96-well flat-bottom tissue culture plate at a density of 1 x 10⁵ to 2 x 10⁵ cells per well in 100 µL of complete culture medium.
-
Optional for THP-1 cells: To differentiate monocytes into macrophage-like cells, you may treat them with Phorbol 12-myristate 13-acetate (PMA) at 50-100 ng/mL for 24-48 hours prior to stimulation. After differentiation, wash the cells gently with fresh medium.
-
Incubate the plate for 2-4 hours (or overnight) to allow cells to adhere and equilibrate.
-
-
Cell Stimulation:
-
Prepare a stock solution of 2'3'-cGAMP in sterile water or an appropriate buffer.
-
Prepare serial dilutions of cGAMP in complete culture medium to achieve the desired final concentrations. A typical concentration range for stimulation is 1 to 25 µM.[4]
-
Prepare control wells:
-
Untreated Control: Add 100 µL of medium only.
-
Vehicle Control: Add 100 µL of medium containing the highest concentration of the cGAMP solvent.
-
-
Carefully remove 100 µL of medium from the cells and add 200 µL of the cGAMP dilutions or control medium to the appropriate wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a specified period. A time course of 6, 12, or 24 hours is recommended to capture peak cytokine production.[4]
-
-
Supernatant Collection:
-
After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes at 4°C to pellet the cells.
-
Carefully collect 150 µL of the supernatant from each well without disturbing the cell pellet.
-
Samples can be assayed immediately or stored in aliquots at -80°C. Avoid repeated freeze-thaw cycles.[7]
-
Part 2: Cytokine Quantification by Sandwich ELISA
Note: The following is a general procedure. Always follow the specific instructions provided with your commercial ELISA kit.
-
Reagent Preparation:
-
Allow all kit reagents to reach room temperature before use.[8]
-
Prepare 1X Wash Buffer by diluting the provided concentrate with deionized water as instructed.[8][9]
-
Reconstitute the lyophilized cytokine standard with the specified diluent to create the stock concentration.[6] Let it sit for 10-15 minutes and mix gently.
-
Prepare a standard curve by performing serial dilutions of the standard stock in the assay diluent. This typically involves 7-8 points plus a zero standard (diluent only).
-
Dilute your collected supernatants with the assay diluent if necessary. A preliminary experiment may be needed to determine the optimal dilution factor.
-
-
Assay Procedure:
-
Add 100 µL of each standard, control, and diluted sample to the appropriate wells of the antibody-coated plate. It is recommended to run all standards and samples in duplicate.[7]
-
Cover the plate with an adhesive sealer and incubate for 2 hours at room temperature.[7]
-
Aspirate the liquid from each well and wash the plate 4-6 times with 300 µL of 1X Wash Buffer per well.[9] After the final wash, invert the plate and tap it firmly on absorbent paper towels to remove any remaining buffer.
-
Add 100 µL of the diluted biotinylated detection antibody to each well.
-
Cover the plate and incubate for 1 hour at room temperature.[2]
-
Repeat the wash step as described above.
-
Add 100 µL of the Streptavidin-HRP conjugate to each well.
-
Cover the plate and incubate for 30 minutes at room temperature.
-
Repeat the wash step. This wash is critical to reduce background.
-
Add 100 µL of TMB Substrate to each well. Incubate for 15-30 minutes at room temperature in the dark.[2][6] Monitor for color development.
-
Add 50-100 µL of Stop Solution to each well. The color will change from blue to yellow.[2]
-
Gently tap the plate to ensure thorough mixing.
-
-
Data Acquisition:
-
Within 30 minutes of adding the Stop Solution, read the optical density (OD) of each well at 450 nm using a microplate reader.[7] If available, use a correction wavelength of 570 nm or 620 nm to subtract background.
-
Data Analysis and Presentation
-
Generate a Standard Curve:
-
Calculate the average absorbance for each set of duplicate standards.
-
Subtract the average zero standard OD from all other standard ODs.
-
Plot the net OD values (Y-axis) against the corresponding cytokine concentrations (X-axis).
-
Use a four-parameter logistic (4-PL) curve-fitting software to generate the standard curve. This will provide the best fit for ELISA data.
-
-
Calculate Sample Concentrations:
-
Calculate the average OD for each sample and subtract the average zero standard OD.
-
Determine the cytokine concentration of each sample by interpolating its net OD value from the standard curve.
-
Multiply the interpolated concentration by the dilution factor used for the sample to obtain the actual concentration in the original supernatant.
-
Example Data Table
The following table illustrates how to present the quantified data.
| Treatment | Concentration (µM) | Incubation (h) | IFN-β (pg/mL) Replicate 1 | IFN-β (pg/mL) Replicate 2 | Mean IFN-β (pg/mL) | Std. Dev. |
| Untreated Control | 0 | 24 | 15.2 | 17.8 | 16.5 | 1.84 |
| Vehicle Control | 0 | 24 | 18.1 | 16.5 | 17.3 | 1.13 |
| cGAMP | 5 | 24 | 455.6 | 481.2 | 468.4 | 18.10 |
| cGAMP | 20 | 24 | 1102.5 | 1150.3 | 1126.4 | 33.80 |
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High Background | Insufficient washing; Contaminated reagents; Substrate exposed to light for too long. | Increase the number of washes or soak time; Use fresh reagents; Protect substrate from light and do not exceed recommended incubation time. |
| Low Signal | Inactive reagents (improper storage); Insufficient incubation time; Low cell response. | Check reagent expiration dates and storage conditions; Optimize incubation times; Ensure cells are healthy and responsive to positive controls. |
| High Variability | Pipetting errors; Incomplete washing; Edge effects on the plate. | Use calibrated pipettes and ensure proper technique; Ensure uniform washing across the plate; Avoid using the outermost wells of the plate. |
Conclusion
This protocol provides a comprehensive framework for the reliable quantification of cytokines, such as IFN-β and TNF-α, secreted by cells in response to cGAMP stimulation. The sandwich ELISA method is a robust, sensitive, and widely accessible tool for studying the activation of the cGAS-STING pathway. This assay can be adapted for high-throughput screening to identify and characterize novel agonists or inhibitors of STING signaling, making it invaluable for both academic research and therapeutic drug development.[10]
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Significance of the cGAS-STING Pathway in Health and Disease [mdpi.com]
- 4. Signal strength of STING activation determines cytokine plasticity and cell death in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Cytokines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. caymanchem.com [caymanchem.com]
Application Notes and Protocols for the Synthesis of Non-Hydrolyzable cGAMP Analogs with Enhanced Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic GMP-AMP (cGAMP) is a critical second messenger in the innate immune system, acting as a potent activator of the STING (Stimulator of Interferator Genes) pathway. This pathway plays a crucial role in anti-tumor and anti-viral immunity. However, the therapeutic potential of natural 2'3'-cGAMP is limited by its susceptibility to hydrolysis by ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) and viral poxin nucleases. To overcome this limitation, non-hydrolyzable cGAMP analogs have been developed to enhance stability, leading to prolonged STING activation and a more robust immune response.
These application notes provide detailed methodologies for the synthesis and evaluation of non-hydrolyzable cGAMP analogs, focusing on phosphorothioate (B77711) modifications, which have shown significant resistance to enzymatic degradation.
Key Concepts and Signaling Pathways
The cGAS-STING pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage. Upon binding to dsDNA, the enzyme cyclic GMP-AMP synthase (cGAS) is activated and catalyzes the synthesis of 2'3'-cGAMP from ATP and GTP. cGAMP then binds to the STING protein located on the endoplasmic reticulum, triggering a conformational change and its translocation to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons and other inflammatory cytokines, mounting an effective immune response.
Figure 1: The cGAS-STING signaling pathway.
Synthesis of Non-Hydrolyzable cGAMP Analogs
The introduction of phosphorothioate (PS) linkages in place of the natural phosphodiester bonds is a well-established strategy to confer resistance to nuclease degradation.[1][2] Both mono- and bis-phosphorothioate cGAMP analogs can be synthesized, with the bis-phosphorothioate analog (2'3'-cGsAsMP) demonstrating superior stability.[1][2][3]
Enzymatic Synthesis Workflow
Enzymatic synthesis offers a straightforward method for producing cGAMP analogs using a purified cGAS enzyme.
Figure 2: Workflow for enzymatic synthesis of cGAMP analogs.
Data Presentation
The following tables summarize the comparative data for natural 2'3'-cGAMP and its non-hydrolyzable phosphorothioate analog, 2'3'-cGsAsMP.
Table 1: Binding Affinity and Potency of cGAMP Analogs
| Compound | Target | Binding Affinity (Kd) | Potency (IFN-β Induction EC50) | Reference |
| 2'3'-cGAMP | Human STING | ~4.59 nM | ~10x higher than 2'3'-cGsAsMP | |
| 2'3'-cGsAsMP | Human STING | Similar to 2'3'-cGAMP | ~10-fold lower than 2'3'-cGAMP |
Table 2: Stability of cGAMP Analogs
| Compound | Condition | Half-life | Relative Stability Ranking | Reference |
| 2'3'-cGAMP | THP-1 cell lysate | Not specified | Low | |
| 2'3'-cGsAsMP | THP-1 cell lysate | Not specified | High (2'3'-cGsAsMP > 3'3'-cGAMP >> 2'3'-cGAMP) | |
| 2'3'-cGAMP | 1 nM recombinant ENPP1 | ~1 hour | Low | |
| 2'3'-cGsAsMP | 1 nM recombinant ENPP1 | Stable for at least 1 day | High |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of 2'3'-cGsAsMP
This protocol describes the synthesis of the bis-phosphorothioate cGAMP analog using purified mouse cGAS.
Materials:
-
Purified recombinant mouse cGAS (residues 147-507)
-
ATP (Adenosine 5'-triphosphate)
-
GTPαS (Guanosine 5'-[α-thio]triphosphate)
-
Herring Testes DNA (HT-DNA)
-
Reaction Buffer: 20 mM Tris-HCl (pH 8.0), 20 mM MgCl2
-
3 kDa molecular weight cutoff (MWCO) filter
-
Anion exchange chromatography column and buffers
-
HPLC system for purification and analysis
-
Mass spectrometer for product verification
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube by combining the following components:
-
1 µM purified mouse cGAS
-
1 mM ATP
-
1 mM GTPαS
-
0.1 mg/mL HT-DNA
-
Reaction Buffer to a final volume of 1 mL
-
-
Incubate the reaction mixture at room temperature (approximately 25°C) for 12 hours.
-
Terminate the reaction by heating the mixture at 95°C for 3 minutes to inactivate the cGAS enzyme.
-
Centrifuge the mixture to pellet any precipitate and filter the supernatant through a 3 kDa MWCO filter to remove the enzyme and DNA.
-
Purify the resulting 2'3'-cGsAsMP from the filtrate using anion exchange chromatography.
-
Analyze the purified fractions by HPLC to determine purity and quantify the yield.
-
Confirm the identity of the product by mass spectrometry.
Protocol 2: In Vitro Stability Assay using Recombinant ENPP1
This protocol assesses the hydrolytic stability of cGAMP analogs in the presence of recombinant ENPP1.
Materials:
-
2'3'-cGAMP and non-hydrolyzable analogs (e.g., 2'3'-cGsAsMP)
-
Recombinant human ENPP1
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM CaCl2, 1% NP-40
-
Alkaline Phosphatase (optional, for coupled assay)
-
Thin-Layer Chromatography (TLC) plate (e.g., silica (B1680970) gel)
-
Developing solvent for TLC
-
Phosphorimager or autoradiography film (if using radiolabeled cGAMP)
Procedure:
-
Prepare reaction mixtures containing:
-
10 µM of the cGAMP analog to be tested
-
1 nM recombinant ENPP1
-
Assay Buffer
-
-
For a coupled assay to monitor product formation, alkaline phosphatase can be included to degrade the hydrolysis product (AMP) to adenosine.
-
Incubate the reactions at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture and stop the reaction (e.g., by adding EDTA or by heat inactivation).
-
Spot the aliquots onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate the intact cGAMP analog from its hydrolysis products.
-
Visualize the spots. If using 32P-labeled cGAMP, expose the plate to a phosphorimager screen or autoradiography film.
-
Quantify the intensity of the spots corresponding to the intact analog and calculate the percentage remaining at each time point to determine the half-life.
Protocol 3: Cellular Potency Assay in THP-1 Cells
This protocol measures the ability of cGAMP analogs to induce an interferon-β (IFN-β) response in human monocytic THP-1 cells.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
2'3'-cGAMP and non-hydrolyzable analogs
-
PMA (Phorbol 12-myristate 13-acetate) for cell differentiation (optional)
-
HEK-Blue™ IFN-α/β reporter cells (or similar) for measuring IFN-β, or an ELISA kit for IFN-β
-
96-well cell culture plates
Procedure:
-
Seed THP-1 cells in a 96-well plate. If desired, differentiate the cells into a macrophage-like state by treating with PMA for 24-48 hours, followed by a rest period in fresh media.
-
Prepare serial dilutions of the cGAMP analogs in cell culture medium.
-
Add the diluted analogs to the THP-1 cells and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, collect the cell culture supernatant.
-
Measure the amount of secreted IFN-β in the supernatant using either an IFN-β reporter cell line (e.g., HEK-Blue™ cells, which secrete alkaline phosphatase in response to IFN-β) or a standard IFN-β ELISA kit, following the manufacturer's instructions.
-
Plot the IFN-β response as a function of the analog concentration and determine the EC50 value for each compound.
Figure 3: Workflow for the in vitro stability assay of cGAMP analogs.
Conclusion
The synthesis of non-hydrolyzable cGAMP analogs, particularly through phosphorothioate modifications, represents a significant advancement in the development of potent and stable STING agonists. The protocols outlined in these application notes provide a framework for the synthesis, purification, and evaluation of these promising immunotherapeutic agents. By enhancing the stability of cGAMP, researchers can achieve more sustained STING pathway activation, potentially leading to more effective treatments for cancer and infectious diseases.
References
Revolutionizing Cancer Immunotherapy: A Synergy of cGAMP and Checkpoint Inhibitors
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract
The convergence of innate immune activation and adaptive immune checkpoint blockade is paving the way for a new era in cancer therapy. This document provides a comprehensive overview and detailed protocols for leveraging the synergistic anti-tumor effects of cyclic GMP-AMP (cGAMP), a potent activator of the STING (Stimulator of Interferon Genes) pathway, in combination with immune checkpoint inhibitors. Preclinical data robustly demonstrates that this combination therapy can convert immunologically "cold" tumors into "hot" tumors, thereby enhancing the efficacy of checkpoint blockade and leading to durable anti-tumor responses. This application note summarizes key quantitative data from preclinical studies and offers detailed protocols for in vivo experimentation, immune cell analysis, and cytokine profiling.
Introduction
The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a type I interferon (IFN) response.[1][2] This pathway plays a crucial role in anti-tumor immunity by promoting the maturation of dendritic cells (DCs), enhancing antigen presentation, and priming tumor-specific T cell responses.[3][4] cGAMP, the natural ligand for STING, has emerged as a promising immunotherapeutic agent.
Immune checkpoint inhibitors, such as antibodies targeting PD-1/PD-L1 and CTLA-4, have revolutionized cancer treatment by unleashing the body's own T cells to attack tumors.[5] However, a significant portion of patients do not respond to checkpoint inhibitor monotherapy, often due to an insufficient pre-existing anti-tumor immune response within the tumor microenvironment (TME).
The combination of cGAMP with checkpoint inhibitors offers a powerful strategy to overcome this limitation. Intratumoral administration of cGAMP can remodel the TME, increasing the infiltration of cytotoxic T lymphocytes (CTLs) and making tumors more susceptible to checkpoint blockade.[6][7] This synergistic approach has shown remarkable efficacy in various preclinical cancer models.
Signaling Pathways and Mechanism of Action
The synergistic anti-tumor effect of cGAMP and checkpoint inhibitors is rooted in their complementary mechanisms of action, bridging the innate and adaptive immune responses.
cGAS-STING Signaling Pathway
Cytosolic double-stranded DNA (dsDNA), a hallmark of cellular stress and damage often found in tumor cells, is recognized by cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cGAMP. cGAMP then binds to and activates the STING protein located on the endoplasmic reticulum. This activation leads to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[1][8]
Checkpoint Inhibitor Mechanism and Synergy with cGAMP
Immune checkpoints, such as PD-1 and CTLA-4, are inhibitory receptors expressed on T cells that regulate immune responses to prevent autoimmunity. Tumors can exploit these pathways to evade immune destruction. PD-L1, a ligand for PD-1, is often upregulated on tumor cells, and its interaction with PD-1 on activated T cells leads to T cell exhaustion and apoptosis. Similarly, the binding of CTLA-4 to its ligands (CD80/CD86) on antigen-presenting cells (APCs) dampens T cell activation.
Checkpoint inhibitors are monoclonal antibodies that block these interactions, thereby restoring the anti-tumor activity of T cells. The combination with cGAMP creates a powerful synergy: cGAMP-induced type I IFNs promote the recruitment and activation of T cells in the TME, while checkpoint inhibitors ensure that these T cells can effectively recognize and kill tumor cells without being suppressed.
Quantitative Data from Preclinical Studies
The combination of cGAMP with checkpoint inhibitors has demonstrated significant anti-tumor efficacy across various preclinical models. The following tables summarize key quantitative findings.
Table 1: Tumor Growth Inhibition in Syngeneic Mouse Models
| Tumor Model | Treatment Group | Route of Administration | Tumor Growth Inhibition (%) | Reference |
| B16-F10 Melanoma | cGAMP + anti-PD-L1 | Intramuscular cGAMP, Intraperitoneal anti-PD-L1 | >75% | [2] |
| 4T1 Breast Cancer | cGAMP + anti-CTLA-4 | Intratumoral cGAMP, Intraperitoneal anti-CTLA-4 | Significant delay in tumor growth | [4] |
| CT26 Colon Carcinoma | cGAMP + anti-CTLA-4 | Intratumoral cGAMP, Intraperitoneal anti-CTLA-4 | Significant delay in tumor growth | [3] |
| MC38 Colon Adenocarcinoma | cGAMP + anti-PD-1 | Intratumoral cGAMP, Intraperitoneal anti-PD-1 | Not specified | |
| Lewis Lung Carcinoma (LLC) | cGAMP + anti-PD-1 | Intratumoral cGAMP, Intraperitoneal anti-PD-1 | Not specified |
Table 2: Survival Benefit in Syngeneic Mouse Models
| Tumor Model | Treatment Group | Survival Improvement | Reference |
| B16-F10 Melanoma | cGAMP + anti-PD-L1 | Significantly prolonged survival compared to monotherapy | [2] |
| 4T1 Breast Cancer | cGAMP + anti-CTLA-4 | Not specified | [4] |
| CT26 Colon Carcinoma | cGAMP + anti-CTLA-4 | Not specified | [3] |
Table 3: Immunological Changes in the Tumor Microenvironment
| Tumor Model | Treatment Group | Key Immunological Change | Fold Change / % Increase | Reference |
| B16-F10 Melanoma | cGAMP + anti-PD-L1 | Increased tumor-infiltrating CD8+ T cells | Not specified | [7] |
| 4T1 Breast Cancer | cGAMP | Increased accumulation of CD11b+ Ly6C+ macrophages | Significant increase | [1][6] |
| CT26 Colon Carcinoma | cGAMP | Increased accumulation of macrophages | Significant increase | [1][9] |
| E0771 Breast Cancer | cGAMP | Increased infiltration of CD11b+Ly6G+ neutrophils | Significant increase | [10] |
Experimental Protocols
The following protocols provide a framework for conducting preclinical studies to evaluate the combination of cGAMP and checkpoint inhibitors.
In Vivo Tumor Model and Treatment
This protocol describes the establishment of a subcutaneous tumor model and the administration of cGAMP and a checkpoint inhibitor.
Materials:
-
Syngeneic tumor cells (e.g., B16-F10, 4T1, CT26)
-
6-8 week old female mice (e.g., C57BL/6 for B16-F10, BALB/c for 4T1 and CT26)
-
Sterile PBS
-
cGAMP (e.g., from InvivoGen)
-
Checkpoint inhibitor antibody (e.g., anti-mouse PD-1, PD-L1, or CTLA-4 from Bio X Cell)
-
Insulin (B600854) syringes (29G)
-
Calipers
Procedure:
-
Culture tumor cells to 80-90% confluency.
-
Harvest and wash the cells twice with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle, cGAMP alone, Checkpoint inhibitor alone, cGAMP + Checkpoint inhibitor).
-
Prepare cGAMP solution in sterile PBS (e.g., 10 µg in 50 µL).
-
Administer cGAMP intratumorally using an insulin syringe.
-
Prepare the checkpoint inhibitor antibody solution in sterile PBS (e.g., 200 µg in 100 µL).
-
Administer the checkpoint inhibitor intraperitoneally.
-
Repeat treatments as required (e.g., cGAMP every 3-4 days, checkpoint inhibitor every 3-4 days for a total of 3 doses).
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal health and body weight throughout the experiment.
-
Euthanize mice when tumors reach the predetermined endpoint size or if signs of distress are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.
References
- 1. Intratumoral administration of cGAMP transiently accumulates potent macrophages for anti-tumor immunity at a mouse tumor site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cGAS is essential for the antitumor effect of immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-CTLA-4 and anti-PD-1 immunotherapies repress tumor progression in preclinical breast and colon model with independent regulatory T cells response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent research and clinical progress of CTLA-4-based immunotherapy for breast cancer [frontiersin.org]
- 6. Intratumoral administration of cGAMP transiently accumulates potent macrophages for anti-tumor immunity at a mouse tumor site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. B16 melanoma control by anti-PD-L1 requires CD8+ T cells and NK cells: application of anti-PD-L1 Abs and Trp2 peptide vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The efficacy and safety of combination of PD-1 and CTLA-4 inhibitors: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intratumoral administration of cGAMP transiently accumulates potent macrophages for anti-tumor immunity at a mouse tumor site | Semantic Scholar [semanticscholar.org]
- 10. asahikawa-med.repo.nii.ac.jp [asahikawa-med.repo.nii.ac.jp]
Protocol for Generating cGAMP-Producing Cancer Cells for In Vivo Antitumor Immunity Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The activation of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway has emerged as a promising strategy in cancer immunotherapy.[1] Cytosolic double-stranded DNA (dsDNA), often present in cancer cells due to genomic instability, is detected by cGAS, which then synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1][2] cGAMP binds to and activates STING, leading to the production of type I interferons and other pro-inflammatory cytokines.[1][2][3] This, in turn, stimulates an innate immune response and promotes the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes, to the tumor microenvironment, ultimately leading to an antitumor immune response.[1][4][5]
Recent studies have shown that cancer cells can export cGAMP, which can then be taken up by host immune cells in the tumor microenvironment, leading to paracrine activation of the STING pathway.[2][3][4] This has led to the development of strategies to engineer cancer cells to produce and release higher levels of cGAMP as a novel immunotherapeutic approach.[4]
These application notes provide a detailed protocol for generating cGAMP-producing cancer cells and utilizing them in preclinical in vivo studies to evaluate their antitumor efficacy. The protocol covers the generation of stable cGAS-overexpressing and ENPP1-knockout cancer cell lines, quantification of cGAMP, and in vivo tumor model assessment, including the analysis of the tumor immune infiltrate.
Signaling Pathways and Experimental Workflows
To visualize the key processes involved, the following diagrams illustrate the cGAS-STING signaling pathway, the workflow for generating cGAMP-producing cancer cells, and the experimental design for in vivo studies.
References
- 1. The cGAS‒STING pathway in cancer immunity: mechanisms, challenges, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extracellular cGAMP is a cancer cell-produced immunotransmitter involved in radiation-induced anti-cancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Restoration of cGAS in cancer cells promotes antitumor immunity via transfer of cancer cell–generated cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor cGAMP awakens the natural killers - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response.[1][2] Upon binding to double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP).[1][2][3] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein.[1][4] This activation leads to the recruitment of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[1][2][4] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (such as IFN-β) and other inflammatory genes.[1][4]
This application note provides a detailed protocol for an optimized in vitro transcription (IVT) assay to quantitatively assess the activity of the cGAMP-STING pathway. This assay is a valuable tool for screening and characterizing activators and inhibitors of this pathway, which is a significant target in the development of therapeutics for cancer and autoimmune diseases. The protocol describes the use of a cell-free system containing the core components of the STING signaling pathway and a DNA template with an interferon-stimulated response element (ISRE) promoter driving the expression of a reporter gene. The amount of RNA transcribed serves as a direct measure of cGAMP-induced STING activation.
Signaling Pathway and Experimental Workflow
To understand the basis of this assay, it is essential to visualize the cGAS-STING signaling pathway and the experimental workflow.
Caption: The cGAS-STING signaling pathway.
Caption: Experimental workflow for the cGAMP IVT assay.
Materials and Reagents
Key Components
| Component | Recommended Source/Preparation | Storage |
| Cell-Free Extract | Prepare from a suitable cell line (e.g., HEK293T, THP-1) known to have a functional STING pathway. | -80°C |
| Linearized DNA Template | Plasmid containing an ISRE promoter upstream of a reporter gene (e.g., Luciferase, GFP), linearized with a restriction enzyme that produces blunt or 5' overhangs.[5] | -20°C |
| T7 RNA Polymerase | High-concentration, RNase-free. | -20°C |
| Ribonucleotide Triphosphates (NTPs) | ATP, GTP, CTP, UTP solution mix. | -20°C |
| 2',3'-cGAMP | High-purity synthetic cGAMP. | -20°C |
| RNase Inhibitor | Commercially available. | -20°C |
| DNase I | RNase-free. | -20°C |
| 10x Transcription Buffer | Typically contains Tris-HCl, MgCl₂, DTT, Spermidine. | -20°C |
Experimental Protocols
Protocol 1: Preparation of Cell-Free Extract
-
Culture HEK293T or THP-1 cells to a density of 1-2 x 10⁶ cells/mL.
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES pH 7.9, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, and protease inhibitors).
-
Incubate on ice for 15 minutes.
-
Lyse the cells using a Dounce homogenizer with a tight-fitting pestle.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully collect the supernatant (cytosolic extract) and determine the protein concentration using a Bradford or BCA assay.
-
Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Transcription Assay
This protocol is for a standard 20 µL reaction. Reactions can be scaled up as needed.
-
Reaction Setup: On ice, combine the following components in an RNase-free microcentrifuge tube. It is recommended to prepare a master mix for multiple reactions.
| Component | Volume (µL) | Final Concentration |
| RNase-free Water | Up to 20 | - |
| 10x Transcription Buffer | 2.0 | 1x |
| 100 mM DTT | 1.0 | 5 mM |
| NTP Mix (25 mM each) | 3.2 | 4 mM each |
| Linearized DNA Template (0.5 µg/µL) | 1.0 | 25 ng/µL |
| Cell-Free Extract | 2.0-4.0 | 1-2 mg/mL protein |
| RNase Inhibitor (40 U/µL) | 0.5 | 1 U/µL |
| 2',3'-cGAMP or Test Compound | 1.0 | Variable (see below) |
| T7 RNA Polymerase (50 U/µL) | 1.0 | 2.5 U/µL |
| Total Volume | 20 |
-
cGAMP Titration: To determine the optimal concentration, perform a dose-response curve with cGAMP, typically ranging from 0.1 µM to 10 µM.
-
Incubation: Mix the components gently by pipetting. Incubate the reaction at 37°C for 2 to 4 hours.[] The reaction mixture may become turbid, which can be an indicator of successful RNA synthesis.[7]
-
DNase I Treatment: After incubation, add 1 µL of RNase-free DNase I (1 U/µL) to each reaction. Incubate at 37°C for 15-30 minutes to degrade the DNA template.
-
RNA Purification: Purify the transcribed RNA using a column-based RNA cleanup kit or by phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
RNA Quantification: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
Protocol 3: Analysis of RNA Production
-
Denaturing Agarose (B213101) Gel Electrophoresis:
-
Mix 0.5-1 µg of purified RNA with an equal volume of 2x RNA loading dye.
-
Denature the RNA by heating at 65-70°C for 10 minutes.
-
Load the samples onto a 1-1.5% denaturing formaldehyde-agarose gel.
-
Run the gel until the dye front has migrated sufficiently.
-
Visualize the RNA bands using a UV transilluminator. The intensity of the band corresponding to the expected transcript size will correlate with the level of STING activation.
-
-
Reverse Transcription Quantitative PCR (RT-qPCR):
-
Synthesize cDNA from 0.5-1 µg of purified RNA using a reverse transcription kit with random primers or gene-specific primers.[8]
-
Perform qPCR using primers specific for the reporter gene.
-
Use a housekeeping gene from the cell-free extract (if any is transcribed) or a spike-in control for normalization.
-
Calculate the relative RNA expression levels using the ΔΔCt method.
-
Optimization and Troubleshooting
Optimizing the in vitro transcription reaction is crucial for obtaining reliable and reproducible results.[9] Key parameters to consider include:
| Parameter | Recommended Range | Notes |
| DNA Template Concentration | 20-60 ng/µL | High concentrations can increase yield but may also lead to the formation of double-stranded RNA (dsRNA) byproducts.[] Template must be high quality and free of contaminants.[10] |
| T7 RNA Polymerase Concentration | 2.5-10 U/µL | Enzyme concentration is a critical factor.[] Higher concentrations may not always lead to higher yields and can be inhibitory. |
| Mg²⁺ Concentration | 20-50 mM | Magnesium is a crucial cofactor for T7 RNA polymerase.[9] The optimal concentration is often slightly in excess of the total NTP concentration. |
| NTP Concentration | 1-10 mM each | Higher concentrations can increase RNA yield. Ensure the NTPs are of high purity.[][11] |
| Incubation Time | 2-4 hours | Longer incubation times do not always result in higher yields and can sometimes lead to product degradation.[] |
| Temperature | 30-37°C | While 37°C is standard, lowering the temperature can sometimes improve the integrity of transcripts from GC-rich templates.[5] |
Troubleshooting Common Issues:
| Issue | Possible Cause | Suggested Solution |
| Low or No RNA Yield | Inactive T7 RNA Polymerase | Aliquot the enzyme to avoid repeated freeze-thaw cycles.[7] Use a positive control template to verify enzyme activity. |
| Poor quality DNA template | Re-purify the DNA template to remove contaminants like salts or ethanol.[10] Verify linearization on an agarose gel.[5] | |
| RNase contamination | Use RNase-free reagents and consumables.[][7] Always include an RNase inhibitor in the reaction.[7] | |
| Inactive cell-free extract | Prepare fresh extract and ensure proper storage at -80°C. | |
| Incomplete or Truncated Transcripts | Low NTP concentration | Increase the concentration of all four NTPs.[5] |
| GC-rich template | Decrease the reaction temperature to 30°C.[5] | |
| Transcripts of Incorrect Size | Incomplete linearization of plasmid | Verify complete digestion of the plasmid on an agarose gel before use.[5] |
| Template has 3' overhangs | Use a restriction enzyme that creates blunt or 5' overhangs.[5] |
By following these optimized protocols and troubleshooting guidelines, researchers can effectively utilize this in vitro transcription assay to investigate the cGAMP-STING signaling pathway, facilitating the discovery and development of novel immunomodulatory therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Highly Sensitive Anion Exchange Chromatography Method forMeasuring cGAS Activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. go.zageno.com [go.zageno.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of In Vitro Transcription by Design of Experiment to Achieve High Self-Amplifying RNA Integrity [mdpi.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. Overview of In Vitro Transcription | Thermo Fisher Scientific - CL [thermofisher.com]
Troubleshooting & Optimization
How to resolve low signal intensity in a cGAMP STING activation assay.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues with cGAMP STING (Stimulator of Interferon Genes) activation assays.
Troubleshooting Guide: Low Signal Intensity
Low signal intensity is a frequent challenge in cGAMP STING activation assays. This guide provides a systematic approach to identifying and resolving the root causes of this issue.
Question: Why is the signal in my cGAMP STING activation assay weak or absent?
Answer: A low or absent signal can originate from various factors related to your experimental setup, including cellular components, reagents, and procedural steps. Below is a detailed breakdown of potential causes and their solutions.
Cellular and System-Related Issues
Proper cell health and characterization are critical for a robust assay response.
| Potential Cause | Recommended Solution |
| Low or Absent STING Expression | Verify STING protein expression in your cell line via Western blot. Some common cell lines, like HEK293T, have low or absent endogenous STING expression and may require transient transfection or the use of a stable STING-expressing cell line.[1][2][3][4] |
| Poor Cell Health or Viability | Confirm cell viability using a Trypan Blue exclusion assay or similar method; viability should be >95%. Use cells from a low passage number, as continuous passaging can alter cellular responses.[5] |
| Suboptimal Cell Density | Perform a cell titration experiment to determine the optimal seeding density. Too few cells will produce a weak signal, while over-confluent cells may respond poorly due to stress.[5] Aim for 70-80% confluency at the time of the assay.[5] |
| Cell Line Unresponsive to cGAMP | Ensure your cell line has a functional STING pathway. Some cell lines may have defects in downstream signaling components like TBK1 or IRF3.[6] |
Reagent and Stimulation Problems
The quality and handling of reagents are paramount for successful STING activation.
| Potential Cause | Recommended Solution |
| Ineffective cGAMP Delivery | cGAMP is not freely cell-permeable. For cell lines that do not efficiently import cGAMP, use a transfection reagent (e.g., Lipofectamine) or digitonin (B1670571) permeabilization to facilitate its entry into the cytoplasm.[2][3][7] |
| Suboptimal cGAMP Concentration | Perform a dose-response experiment to identify the optimal cGAMP concentration for your cell line. A typical starting range is 0.1 µg/mL to 10 µg/mL.[1][8] |
| Degraded cGAMP | Ensure proper storage of cGAMP according to the manufacturer's instructions. Prepare fresh dilutions for each experiment and avoid multiple freeze-thaw cycles. |
| Degraded Luciferase Assay Reagents | Use fresh luciferase substrate and assay buffer. Reconstitute the substrate immediately before use as recommended by the manufacturer.[5] |
Procedural and Assay Protocol Deficiencies
Careful execution of the experimental protocol is essential for reproducible results.
| Potential Cause | Recommended Solution |
| Incorrect Incubation Times | Optimize the incubation time after cGAMP stimulation. For phosphorylation events, a shorter duration (1-6 hours) is often sufficient.[8] For reporter gene expression or cytokine production, longer incubation times (6-24 hours) are typically necessary.[5][9] |
| Insufficient Reporter Plasmid Transfection | If using a reporter plasmid, optimize the transfection protocol. Use a positive control vector (e.g., CMV promoter driving luciferase) to assess transfection efficiency.[5][10] |
| Inappropriate Assay Plates | For luminescence-based assays, use solid white, opaque 96-well plates to maximize signal and prevent well-to-well crosstalk.[5] |
| Instrument Settings | Ensure the luminometer or plate reader settings are appropriate for your assay. If the signal is too low, adjust the instrument's sensitivity or integration time.[7] |
Logical Troubleshooting Workflow
If you are experiencing low signal intensity, follow this decision tree to diagnose the issue systematically.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for detection of cGAMP-induced STING oligomerization in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Structural Basis of IRF-3 Activation Upon Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. goldbio.com [goldbio.com]
cGAMP ELISA Technical Support Center: Troubleshooting High Background Noise
Welcome to the technical support center for cGAMP ELISA. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues with high background noise in their cGAMP ELISA experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background noise in a cGAMP ELISA?
High background in an ELISA can obscure results and reduce assay sensitivity.[1][2] The primary causes often revolve around non-specific binding of assay components, issues with reagents, and procedural inconsistencies.[3][4]
Common culprits include:
-
Insufficient Blocking: Failure to adequately block all unbound sites on the microplate wells can lead to non-specific binding of antibodies and other reagents.[1][4][5][6]
-
Inadequate Washing: Residual unbound reagents left in the wells due to poor washing technique can contribute significantly to background noise.[1][4][5][7]
-
Antibody Concentration: Using primary or secondary antibody concentrations that are too high can increase non-specific binding.[4][8]
-
Contamination: Contamination of reagents, buffers, or the plate itself can introduce substances that generate a false signal.[3][7][8]
-
Substrate Issues: The substrate solution itself may have an innate color, or the reaction may be allowed to develop for too long, leading to a high background.[3][4] Reading the plate too long after adding the stop solution can also be a factor.[3][4]
-
Cross-Reactivity: The detection antibody may be cross-reacting with other molecules present in the sample.[2][8] For cGAMP ELISAs, cross-reactivity with structurally similar molecules like other cyclic dinucleotides can be a concern.[9]
Q2: How can I optimize my blocking step to reduce high background?
The blocking step is critical for preventing non-specific binding.[1][6]
Strategies for optimization include:
-
Choice of Blocking Agent: Commonly used blockers include Bovine Serum Albumin (BSA) or casein.[1] It's important to select a blocking agent that does not cross-react with your assay reagents.[1]
-
Increase Blocker Concentration: If you suspect insufficient blocking, increasing the concentration of your blocking agent (e.g., from 1% to 2% BSA) can be effective.[5]
-
Extend Incubation Time: Increasing the incubation period for the blocking step can ensure that all non-specific binding sites are thoroughly coated.[4][5][6]
-
Add a Detergent: Including a non-ionic detergent like Tween-20 (typically at 0.05% v/v) in your blocking buffer can help reduce non-specific interactions.[5][8]
Q3: What is the correct washing technique to minimize background?
Thorough washing is essential to remove unbound reagents.[1][4][6][7]
Best practices for washing include:
-
Increase Wash Cycles: If high background persists, try adding an extra wash step to your protocol.[5]
-
Incorporate a Soaking Step: Allowing the wash buffer to soak in the wells for a few minutes between washes can improve the removal of non-specifically bound material.[5][6]
-
Ensure Complete Aspiration: After each wash, make sure to completely remove the wash buffer by inverting the plate and tapping it firmly on a clean paper towel.[3]
-
Use of Detergents: The inclusion of a mild detergent like Tween-20 in the wash buffer is recommended to disrupt weak, non-specific interactions.[1]
Q4: How do I determine the optimal antibody concentration?
Using an excessive concentration of primary or secondary antibodies is a common cause of high background.[4][8]
To find the ideal concentration, it is recommended to perform a titration experiment. This involves testing a range of antibody dilutions while keeping all other assay parameters constant. The optimal dilution will be the one that provides a strong signal with the lowest background.
Troubleshooting Summary Table
| Potential Cause | Recommended Solution(s) |
| Insufficient Blocking | Increase blocking incubation time.[4][5][6] Increase concentration of blocking agent.[5] Change the blocking agent.[4] Add a non-ionic detergent (e.g., 0.05% Tween-20) to the blocking buffer.[5][8] |
| Inadequate Washing | Increase the number of wash steps.[5] Increase the soaking time between washes.[5][6] Ensure complete removal of wash buffer after each step.[3] Add a detergent (e.g., 0.05% Tween-20) to the wash buffer.[1] |
| High Antibody Concentration | Titrate the primary and/or secondary antibody to determine the optimal dilution.[4] |
| Reagent Contamination | Prepare all buffers and reagent solutions fresh.[2][8] Use sterile, high-purity water for all preparations.[3] Handle reagents in a clean environment to avoid cross-contamination.[7] |
| Substrate Issues | Use a fresh, colorless substrate solution.[10] Read the plate immediately after adding the stop solution.[3][4] Reduce the substrate incubation time.[4] |
| Cross-Reactivity | Use highly specific antibodies.[8] For secondary antibodies, use one that has been pre-adsorbed against the immunoglobulin of the sample species.[4] |
| Sample Quality | Use highly purified samples.[1] Avoid contaminants that may interfere with the assay.[1] Properly store and handle samples, avoiding repeated freeze-thaw cycles.[8] |
Detailed Experimental Protocols
Protocol 1: Enhanced Plate Washing Procedure
-
Aspiration: At the end of an incubation step, aspirate the contents of the wells.
-
First Wash: Fill each well with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Soaking: Allow the plate to stand for 1-2 minutes.
-
Aspiration: Aspirate the wash buffer from the wells.
-
Repeat: Repeat steps 2-4 for a total of 4-5 washes.
-
Final Tap: After the final wash and aspiration, invert the plate and tap it firmly on a lint-free paper towel to remove any residual buffer.
Protocol 2: Antibody Titration for Optimal Concentration
-
Plate Coating and Blocking: Coat and block the ELISA plate as per your standard protocol.
-
Serial Dilution: Prepare a series of dilutions of your primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:4000, 1:8000) in your antibody dilution buffer.
-
Incubation: Add the different dilutions of the primary antibody to the wells, including a negative control with no primary antibody. Incubate as per your protocol.
-
Washing: Wash the plate thoroughly using the enhanced washing procedure.
-
Secondary Antibody: Add your secondary antibody at its recommended concentration.
-
Develop and Read: Proceed with the remaining steps of your ELISA protocol.
-
Analysis: Analyze the results to identify the dilution that gives the best signal-to-noise ratio.
Visual Guides
Caption: A standard workflow for a competitive cGAMP ELISA.
Caption: A decision tree for troubleshooting high background in a cGAMP ELISA.
References
- 1. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 2. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 3. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 4. How to deal with high background in ELISA | Abcam [abcam.com]
- 5. arp1.com [arp1.com]
- 6. biocompare.com [biocompare.com]
- 7. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 8. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. assaygenie.com [assaygenie.com]
What to do when cGAMP diammonium salt fails to dissolve properly.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the proper dissolution of cGAMP diammonium salt. Adherence to these protocols is crucial for ensuring the compound's stability and efficacy in downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound salt?
A1: The recommended solvent for preparing stock solutions of this compound salt is high-purity, sterile, nuclease-free water. For specific in vitro assays, phosphate-buffered saline (PBS) can also be used. It is critical to use a solvent free of contaminants that could interfere with your experiment or degrade the cGAMP.
Q2: My this compound salt is not dissolving completely. What should I do?
A2: If you observe particulates or cloudiness, this indicates incomplete dissolution. Initial steps to aid dissolution include vortexing the solution for a longer duration. If this is insufficient, gentle heating and/or sonication are recommended. Refer to the troubleshooting guide below for a step-by-step workflow.
Q3: What are the visual indicators of this compound salt degradation?
A3: While subtle chemical degradation may not have obvious visual cues, significant degradation can sometimes manifest as a discoloration of the lyophilized powder or the final solution. The most reliable indicator of degradation is a loss of biological activity in your experimental system. To mitigate this, always follow proper storage and handling procedures.
Q4: How should I store the this compound salt stock solution?
A4: To prevent degradation and inactivation from repeated freeze-thaw cycles, it is imperative to aliquot the stock solution into single-use volumes. These aliquots should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Q5: Should I sterilize my this compound salt solution?
A5: Yes, if the solution is prepared with water and will be used in a sterile environment such as cell culture, it should be sterilized. This can be achieved by passing the solution through a 0.22 μm filter after the compound is fully dissolved.[1]
Troubleshooting Guide: this compound Salt Dissolution Issues
If you are encountering difficulties in dissolving this compound salt, follow this systematic troubleshooting workflow.
Initial Steps
-
Verify Solvent Quality: Ensure you are using high-purity, sterile, nuclease-free water or an appropriate buffer. Contaminants can affect solubility.
-
Accurate Measurement: Double-check your calculations for the desired concentration and that the compound was weighed accurately.
-
Vortexing: After adding the solvent, cap the vial tightly and vortex vigorously for 1-2 minutes.
Advanced Dissolution Techniques
If the solution remains cloudy or particulates are visible after the initial steps, proceed with the following:
-
Sonication: Place the vial in a water bath sonicator. Sonicate for 5-10 minute intervals. Check for dissolution after each interval. Be cautious to not let the sample overheat.
-
Gentle Heating: If sonication is not fully effective, gentle warming can be applied. Place the vial in a water bath or heat block set to a temperature no higher than 37°C. Overheating can risk degrading the compound.
If precipitation or phase separation occurs during preparation, a combination of heating and sonication can be employed to aid dissolution.[1]
Workflow for Troubleshooting Dissolution Failure
Caption: A step-by-step workflow for addressing this compound salt insolubility.
Data Presentation
The solubility of cGAMP salts can vary based on the counter-ion and the solvent used. Below is a summary of available solubility data.
| Compound Name | Salt Form | Solvent | Reported Solubility | Notes |
| cGAMP | Diammonium | PBS | 33.33 mg/mL (47.05 mM) | Ultrasonic treatment is required.[1] |
| 2',3'-cGAMP | Sodium | Water | 10 mg/mL | - |
| 2',3'-cGAMP | Sodium | DMSO | 50 mg/mL | - |
Experimental Protocols
Protocol 1: Preparation of a this compound Salt Stock Solution (Aqueous)
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of lyophilized this compound salt in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of sterile, nuclease-free water to achieve the desired stock concentration.
-
Initial Dissolution: Tightly cap the tube and vortex for 1-2 minutes.
-
Troubleshooting Dissolution: If the solution is not clear, refer to the troubleshooting guide above and apply sonication and/or gentle heating as needed.
-
Sterilization (Optional but Recommended): If the stock solution will be used for cell-based assays, sterilize it by passing it through a 0.22 μm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots. Store at -80°C for up to 6 months or -20°C for up to 1 month.
Protocol 2: Quality Control Check of cGAMP Biological Activity
This protocol outlines a general method to confirm the biological activity of your prepared cGAMP solution using a reporter cell line that expresses a luciferase gene under the control of an interferon-stimulated response element (ISRE).
-
Cell Seeding: Plate THP-1-ISG-Lucia™ cells (or a similar reporter cell line) in a 96-well plate at a density of 5 x 105 cells/mL and incubate overnight.
-
Cell Treatment: Prepare serial dilutions of your cGAMP stock solution in the appropriate cell culture medium. Add the diluted cGAMP to the cells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 24 hours.
-
Luciferase Assay: Measure the luciferase activity according to the manufacturer's instructions for your specific reporter assay system.
-
Data Analysis: A significant increase in luciferase activity in cGAMP-treated cells compared to the vehicle control confirms the biological activity of your cGAMP solution.
cGAMP in the cGAS-STING Signaling Pathway
cGAMP is a critical second messenger in the innate immune system. It is synthesized by cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic DNA. cGAMP then binds to and activates the stimulator of interferon genes (STING), an endoplasmic reticulum-resident protein. This binding event triggers a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines, orchestrating an anti-viral or anti-tumor immune response.
Caption: Overview of the cGAS-STING signaling cascade initiated by cytosolic DNA.
References
Technical Support Center: Troubleshooting Inconsistent cGAMP Stimulation
Welcome to the technical support center for cGAMP-related experimental challenges. This resource is designed for researchers, scientists, and drug development professionals to address common issues leading to inconsistent results in cGAMP stimulation experiments.
Frequently Asked Questions (FAQs)
Q1: My cells are not responding to cGAMP stimulation. What are the potential reasons?
A1: Inconsistent or absent cellular response to cGAMP is a frequent issue. Several factors could be at play:
-
Poor Cell Permeability: cGAMP is a negatively charged molecule and does not readily cross the cell membrane.[1][2][3] Effective delivery into the cytosol is crucial for it to bind to its receptor, STING.
-
Reagent Quality and Stability: cGAMP can be degraded by enzymes like ecto-nucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1), which can be present in the tumor microenvironment and on the surface of some cells.[2][4] Ensure your cGAMP is of high purity and has been stored correctly.
-
STING Pathway Competence of Cells: The cell line you are using may have a deficient or silenced STING pathway. For example, HEK293T cells do not express endogenous STING and require transfection with a STING plasmid to be responsive.
-
Incorrect Downstream Readout: Ensure you are measuring the appropriate downstream markers of STING activation at the correct time points. Key readouts include the phosphorylation of STING, TBK1, and IRF3, as well as the production of type I interferons (e.g., IFN-β).
Q2: How can I improve the delivery of cGAMP into my cells?
A2: Several methods can enhance cGAMP delivery:
-
Transfection Reagents: Lipofectamine-based reagents are commonly used to deliver cGAMP into cultured cells.
-
Permeabilization: Digitonin (B1670571) can be used to transiently permeabilize the cell membrane, allowing cGAMP to enter the cytosol.
-
Encapsulation: Liposomes and nanoparticles can encapsulate cGAMP, facilitating its uptake by cells.
-
Protein-based Carriers: A recombinant, transmembrane-deficient STING protein can act as a carrier for cGAMP.
Q3: What are the optimal concentrations and incubation times for cGAMP stimulation?
A3: The optimal conditions can vary significantly depending on the cell type, cGAMP delivery method, and the specific experimental question.
-
Concentration: For digitonin permeabilization, concentrations as low as 4 µM cGAMP can be effective. When added directly to the culture medium of certain cells with active importers, higher concentrations (>100 µM) may be needed. For transfection-based delivery, a typical starting point is 0.5–2 µg/mL.
-
Incubation Time: Downstream readouts are time-sensitive. Phosphorylation of STING and IRF3 can often be detected within a few hours, while cytokine production (e.g., IFN-β) may require 18-24 hours of incubation. It is recommended to perform a time-course experiment to determine the optimal window for your specific assay.
Troubleshooting Guides
Issue 1: High variability between experimental replicates.
| Potential Cause | Troubleshooting Step |
| Inconsistent cGAMP Delivery | Ensure thorough and consistent mixing of cGAMP with the delivery reagent. For transfection, optimize the cell confluency and reagent-to-cGAMP ratio. |
| Cell Health and Passage Number | Use cells that are healthy and within a consistent, low passage number range. Senescent or unhealthy cells may exhibit altered signaling responses. |
| Reagent Instability | Prepare fresh dilutions of cGAMP for each experiment. Avoid repeated freeze-thaw cycles. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents. |
Issue 2: No or low signal for downstream pathway activation (e.g., p-IRF3, IFN-β).
| Potential Cause | Troubleshooting Step |
| Ineffective cGAMP Delivery | Refer to the cGAMP delivery optimization strategies in the FAQs. Consider trying an alternative delivery method. |
| Suboptimal Time Point | Perform a time-course experiment to identify the peak response time for your specific readout and cell type. |
| Defective STING Pathway | Verify the expression and functionality of key pathway components (cGAS, STING, TBK1, IRF3) in your cell line using positive controls (e.g., other STING agonists) or by consulting literature. |
| Assay Sensitivity | Ensure your detection method (e.g., Western blot, ELISA, qPCR) is sensitive enough to detect the expected level of response. |
Experimental Protocols
Protocol: cGAMP Stimulation of Mammalian Cells via Transfection
This protocol is a general guideline for stimulating cells with cGAMP using a lipid-based transfection reagent.
Materials:
-
Mammalian cells of interest (e.g., THP-1, EA.hy926)
-
Complete culture medium
-
Opti-MEM or other serum-free medium
-
2'3'-cGAMP
-
Lipofectamine 3000 or a similar transfection reagent
-
P3000™ Reagent (if using Lipofectamine 3000)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate to achieve 75-90% confluency on the day of transfection.
-
Reagent Preparation (per well):
-
cGAMP-P3000 Complex: In a sterile microfuge tube, mix 1-4 µg of cGAMP with P3000 reagent in a 1:2 ratio in 65 µL of Opti-MEM. Vortex briefly.
-
Lipid Complex: In a separate sterile microfuge tube, mix Lipofectamine 3000 reagent with 65 µL of Opti-MEM. Vortex briefly.
-
-
Complex Formation: Combine the cGAMP-P3000 complex with the lipid complex. Vortex briefly and incubate at room temperature for 15-20 minutes.
-
Cell Transfection: Gently add the 130 µL of the transfection complex to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator. The incubation time will depend on the desired readout (e.g., 4-6 hours for early signaling events, 18-24 hours for cytokine production).
-
Analysis: After incubation, harvest the cells or supernatant for downstream analysis (e.g., Western blot for p-IRF3, ELISA or qPCR for IFN-β).
Quantitative Data Summary
| Parameter | Cell Line | Delivery Method | cGAMP Concentration | Incubation Time | Readout | Fold Induction (approx.) |
| IFN-β mRNA | L929 | Transfection | 1 µg/mL | 6 hours | qPCR | ~100-fold |
| IFN-β Protein | THP-1 | Transfection | 2 µg/mL | 24 hours | ELISA | ~15,000 pg/mL |
| p-IRF3 | L929 | Transfection | 1 µg/mL | 4 hours | Western Blot | Strong induction |
| STING Oligomerization | HEK293T (STING transfected) | Digitonin | 4 µM | 1 hour | Non-reducing SDS-PAGE | Visible oligomers |
Visualizations
Caption: The cGAMP-STING signaling pathway.
Caption: Troubleshooting workflow for inconsistent cGAMP results.
References
- 1. Liposomal Delivery Enhances Immune Activation by STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orthogonal Hydroxyl Functionalization of cGAMP Confers Metabolic Stability and Enables Antibody Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | cGAMP the travelling messenger [frontiersin.org]
Optimizing the concentration of cGAMP for efficient T cell activation.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions for experiments involving the optimization of cyclic GMP-AMP (cGAMP) concentration for efficient T cell activation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which cGAMP activates T cells?
A1: cGAMP typically activates T cells indirectly. It is a potent agonist of the STING (Stimulator of Interferon Genes) pathway. In the context of T cell activation, cGAMP primarily stimulates antigen-presenting cells (APCs), such as dendritic cells (DCs).[1][2] Upon STING activation, DCs mature, upregulate co-stimulatory molecules (e.g., CD80, CD86), and enhance antigen presentation, which are critical steps for priming and activating antigen-specific T cells.[1][3] While direct STING activation in T cells can occur, it may also impede their functionality or induce apoptosis at higher concentrations.[4]
Q2: What is a typical starting concentration range for cGAMP in T cell activation experiments?
A2: The optimal concentration of cGAMP can vary significantly based on the experimental system, cell types, and cGAMP delivery method. For indirect activation via APCs, a common starting range is 1-20 µg/mL. For direct stimulation of purified T cells, concentrations around 20 µg/mL have been used, though caution is advised due to potential for induced cell death. If adding cGAMP directly to culture media without a delivery vehicle, much higher concentrations (>100 µM) may be required to overcome poor cell permeability.
Q3: How can I deliver cGAMP into cells effectively?
A3: cGAMP is a charged molecule and does not readily cross the cell membrane. Effective delivery is crucial for STING activation. Common strategies include:
-
Transfection Reagents: Commercial reagents like Lipofectamine or TransIT-X2 can facilitate entry.
-
Permeabilization: Mild detergents like digitonin (B1670571) can be used to transiently permeabilize the cell membrane.
-
Encapsulation: Using vehicles like liposomes or polymersomes can improve cellular uptake.
-
Protein Complexation: A novel approach involves complexing cGAMP with a transmembrane-deficient STING protein (STINGΔTM) to act as a functional carrier.
Q4: Which isoform of cGAMP should I use?
A4: The mammalian-produced isoform is 2'3'-cGAMP, which is a potent activator of the STING pathway. Other isoforms, like the bacterially-derived 3'3'-cGAMP, are also effective STING ligands and have been shown to be potent adjuvants for inducing CD8+ T cell responses. Both have been used effectively, and the choice may depend on the specific research goals.
Q5: How long should I incubate cells with cGAMP?
A5: Incubation times can range from a few hours to several days. For assessing initial STING signaling events like protein phosphorylation, a 4-hour stimulation may be sufficient. For measuring cytokine secretion or the expression of cell surface activation markers, 24 to 48 hours is a common timeframe. For longer-term functional assays like T cell proliferation, the stimulation may be part of a multi-day protocol.
Signaling and Experimental Workflow Diagrams
Caption: Indirect T cell activation via cGAMP-stimulated APCs.
Caption: Workflow for optimizing cGAMP to enhance T cell activation.
Troubleshooting Guide
Q: My T cells are showing low levels of activation (e.g., low IFN-γ secretion). What could be the cause?
A: Low T cell activation is a common issue with several potential causes. Use the following points to troubleshoot:
-
Inefficient cGAMP Delivery: As cGAMP is not cell-permeable, its delivery into the cytosol of APCs is paramount.
-
Solution: Confirm your delivery method is effective. If adding cGAMP directly to media, consider using a transfection reagent or a permeabilization protocol. Titrate the delivery reagent as recommended by the manufacturer.
-
-
cGAMP Degradation: cGAMP can be rapidly hydrolyzed and inactivated by the extracellular ectoenzyme ENPP1, which can be present in serum-containing media or expressed on cells.
-
Solution: Consider using serum-free media for the stimulation period. Alternatively, you can include a cell-impermeable ENPP1 inhibitor in your culture. Using metabolically stable cGAMP analogs is another effective strategy.
-
-
Suboptimal cGAMP Concentration: The dose-response curve for cGAMP can be narrow.
-
Solution: Perform a dose-response experiment with a broad range of cGAMP concentrations (e.g., 0.1 µg/mL to 50 µg/mL) to identify the optimal concentration for your specific cell types and experimental conditions.
-
-
APC Health and Numbers: The indirect activation of T cells is entirely dependent on the presence of healthy, functional APCs.
-
Solution: Verify the viability of your APCs (e.g., DCs) before and after the experiment. Ensure an appropriate APC-to-T cell ratio (typically ranging from 1:1 to 1:10).
-
Caption: Decision tree for troubleshooting low T cell activation.
Q: I'm observing high levels of T cell death after cGAMP treatment. Why is this happening?
A: While cGAMP can boost T cell responses, high concentrations or direct, potent stimulation of the STING pathway within T cells can lead to apoptosis.
-
Cause: STING activation in human T cells can induce a cell-intrinsic, IRF3-dependent apoptotic program. This effect is often dose-dependent. High concentrations of cGAMP that are effective for APCs may be cytotoxic to T cells.
-
Solution:
-
Reduce cGAMP Concentration: If you are stimulating a mixed culture of APCs and T cells, try lowering the cGAMP concentration. The goal is to sufficiently activate the APCs without directly causing toxicity to the T cells.
-
Optimize for Indirect Activation: If possible, pre-treat APCs with cGAMP, wash them, and then co-culture them with T cells. This minimizes the direct exposure of T cells to high concentrations of cGAMP.
-
Assess Viability: Always include a viability dye (e.g., 7-AAD, Propidium Iodide) in your flow cytometry panels to distinguish between dead and live cells and to accurately quantify the activation of viable T cells.
-
Data & Protocols
Table 1: Recommended cGAMP Concentration Ranges
| Application | Cell Type | Typical Concentration | Key Considerations |
| Indirect T Cell Activation via APCs | DCs, Macrophages | 5 - 20 µg/mL | Primary mechanism; promotes APC maturation. |
| Direct T Cell Stimulation | Purified T Cells | 10 - 20 µg/mL | Can induce apoptosis; monitor viability closely. |
| Direct Addition to Media (No Delivery Vehicle) | Various | >100 µM | Inefficient uptake; higher concentration needed. |
| In Vivo Adjuvant (Mouse Models) | N/A | 5 µ g/mouse | Used to enhance vaccine-induced T cell responses. |
Table 2: Common T Cell Activation Readouts
| Readout Category | Marker/Assay | Purpose |
| Secreted Cytokines | ELISA, Flow Cytometry (CBA/ICS) for IFN-γ, TNF-α, IL-2 | Quantify key effector and helper T cell cytokines. |
| Surface Markers | Flow Cytometry for CD69, CD25, CD44, CD62L | Assess early (CD69) and late (CD25) activation status. |
| Cytotoxicity | Flow Cytometry (ICS) for Granzyme B, Perforin | Measure the cytotoxic potential of CD8+ T cells. |
| Proliferation | CFSE/CellTrace Violet dilution assay | Quantify the number of cell divisions. |
| Transcription Factors | Flow Cytometry (ICS) for T-bet | Identify commitment to an effector lineage. |
ICS: Intracellular Staining; CBA: Cytometric Bead Array
Experimental Protocol: Indirect T Cell Activation using cGAMP-treated DCs
This protocol provides a general framework. Specific details should be optimized for your experimental system.
-
Isolation of Cells:
-
Isolate human monocyte-derived dendritic cells (mo-DCs) from PBMCs.
-
Isolate CD8+ or CD4+ T cells from the same or an appropriate donor using negative selection magnetic beads.
-
-
DC Stimulation:
-
Plate immature mo-DCs at a density of 1 x 10⁶ cells/mL in a 24-well plate.
-
Prepare a stock solution of 2'3'-cGAMP.
-
Add the desired concentrations of cGAMP (e.g., a titration from 1 µg/mL to 20 µg/mL) to the DC culture. If not using a delivery vehicle, a transfection reagent should be complexed with cGAMP according to the manufacturer's protocol.
-
At the same time, add the specific antigen (e.g., peptide, protein) that the T cells recognize.
-
Incubate for 24 hours to allow for DC maturation.
-
-
T Cell Co-culture:
-
After 24 hours, add the isolated T cells to the DC culture at a DC:T cell ratio of 1:5 or 1:10.
-
Co-culture the cells for an additional 48-72 hours.
-
-
Analysis:
-
Flow Cytometry: Harvest cells and stain for viability, T cell identity (CD3, CD8/CD4), and activation markers (e.g., CD25, CD69). For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A) for the final 4-6 hours of culture before harvesting and staining.
-
ELISA/CBA: Centrifuge the plates to pellet the cells. Collect the supernatant and measure cytokine concentrations (e.g., IFN-γ, TNF-α) according to the manufacturer's instructions.
-
References
Technical Support Center: Enhancing In Vivo Delivery and Bioavailability of cGAMP Diammonium Salt
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo delivery and bioavailability of cyclic GMP-AMP (cGAMP) diammonium salt.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the in vivo delivery of cGAMP diammonium salt?
A1: The primary challenges for effective in vivo delivery of cGAMP, a potent STING (Stimulator of Interferon Genes) agonist, include:
-
Poor Membrane Permeability: Due to its anionic and hydrophilic nature, free cGAMP has difficulty crossing the cell membrane to reach its cytosolic target, STING, which is located on the endoplasmic reticulum.[1][2][3]
-
Rapid Degradation: cGAMP is susceptible to hydrolysis by ectonucleases, particularly ENPP1 (ectonucleotide pyrophosphatase/phosphodiesterase 1), which is present in extracellular spaces and on the surface of various cells.[4][5] This enzymatic degradation significantly reduces its half-life and therapeutic efficacy.
-
Short Half-Life and Rapid Clearance: When administered systemically, free cGAMP has a very short circulation half-life, on the order of minutes, leading to rapid clearance from the body and minimal accumulation in target tissues like tumors.[6][7]
Q2: What are the common strategies to improve the in vivo delivery and bioavailability of cGAMP?
A2: Several strategies are being explored to overcome the challenges of cGAMP delivery:
-
Liposomal Formulations: Encapsulating cGAMP within liposomes, particularly cationic liposomes, can enhance cellular uptake, protect it from enzymatic degradation, and improve its pharmacokinetic profile.[1][2][3][4]
-
Nanoparticle-Based Delivery: Polymeric or lipid-based nanoparticles (LNPs) can be used to encapsulate cGAMP, improving its stability, circulation time, and accumulation in target tissues through the enhanced permeability and retention (EPR) effect.[6][7][8][9]
-
Chemically Modified cGAMP Analogs: Synthesizing cGAMP analogs with modifications to the phosphodiester backbone (e.g., phosphorothioate (B77711) linkages) or ribose moieties can increase their stability against nucleases.[5][10][11]
-
Co-administration with Adjuvants: Combining cGAMP with other immune adjuvants, such as CpG oligodeoxynucleotides, can synergistically enhance the desired immune response.[12]
Q3: How can I assess the activation of the STING pathway in my experiments?
A3: STING pathway activation can be assessed using several methods:
-
Reporter Assays: Cell lines engineered to express a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase) under the control of an interferon-stimulated response element (ISRE) promoter are commonly used.[1][13][14][15][16][17] Activation of the STING pathway leads to the expression of the reporter gene, which can be quantified.
-
Cytokine Quantification: Measuring the production of downstream cytokines, such as Interferon-beta (IFN-β), IL-6, and TNF-α, using ELISA is a direct indicator of STING activation.[17][18]
-
Gene Expression Analysis: Quantifying the mRNA levels of STING-responsive genes, like IFNB1, CXCL10, and TNF, via RT-qPCR can demonstrate pathway activation.[1]
-
Western Blotting: Detecting the phosphorylation of key downstream signaling proteins, such as TBK1 and IRF3, by Western blot confirms the activation of the STING signaling cascade.[15]
Q4: What are the available methods for quantifying cGAMP concentrations in biological samples?
A4: The concentration of cGAMP in biological samples such as plasma, cell lysates, or tissue homogenates can be quantified using:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for accurate and sensitive quantification of cGAMP, offering high specificity.[19][20][21][22]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits can be used for the quantification of cGAMP, though they may have a narrower dynamic range compared to LC-MS/MS.[8][21]
-
Luciferase-Based Assays: Coupled enzyme assays, such as the cGAMP-Luc assay, provide a high-throughput and sensitive method for cGAMP quantification.[21]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments aimed at improving cGAMP delivery and bioavailability.
Problem 1: Low or no STING activation observed with a novel cGAMP formulation.
| Possible Cause | Troubleshooting Step |
| Inefficient cellular uptake of the formulation. | 1. Characterize the physicochemical properties of your formulation (size, zeta potential, morphology). Nanoparticles in the 50-200 nm range often show good cellular uptake.[8][9][23]2. Label your formulation with a fluorescent dye and perform cellular uptake studies using flow cytometry or confocal microscopy to visualize internalization. |
| Poor endosomal escape of cGAMP. | 1. If using a nanoparticle or liposomal delivery system, ensure it has endosomal escape properties. This can be achieved by incorporating pH-sensitive or fusogenic components.[24]2. Co-stain with endo-lysosomal markers (e.g., LysoTracker) and fluorescently labeled cGAMP to assess co-localization by confocal microscopy. A diffuse cytoplasmic signal for cGAMP indicates successful endosomal escape. |
| Degradation of cGAMP. | 1. Assess the stability of your cGAMP formulation in the presence of serum or relevant nucleases (e.g., ENPP1).2. Consider using nuclease-resistant cGAMP analogs if degradation is a significant issue.[5] |
| Low encapsulation efficiency. | 1. Optimize the formulation process to maximize cGAMP encapsulation.2. Quantify the encapsulation efficiency using methods like HPLC after separating the encapsulated from free cGAMP. |
| Cell line has low STING expression. | 1. Verify STING expression in your chosen cell line by Western blot or qPCR.2. Use cell lines known to have a functional STING pathway (e.g., THP-1, RAW 264.7). |
Problem 2: High variability in in vivo anti-tumor efficacy.
| Possible Cause | Troubleshooting Step |
| Inconsistent formulation characteristics. | 1. Ensure batch-to-batch consistency of your formulation in terms of size, zeta potential, and encapsulation efficiency.2. Perform quality control on each batch before in vivo administration. |
| Suboptimal administration route or dosage. | 1. The route of administration (e.g., intravenous, intratumoral, subcutaneous) can significantly impact efficacy.[12][25] Compare different routes in pilot studies.2. Perform a dose-response study to determine the optimal therapeutic dose of your cGAMP formulation. |
| Rapid clearance of the delivery vehicle. | 1. Modify the surface of your nanoparticles/liposomes with PEG (PEGylation) to increase circulation time.[1][2]2. Conduct pharmacokinetic studies to determine the half-life of your formulation in circulation.[6][7] |
| Tumor model is resistant to STING-mediated immunotherapy. | 1. Characterize the tumor microenvironment of your model. "Cold" tumors with low immune cell infiltration may be less responsive.2. Consider combination therapies, for example, with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1), which can enhance the efficacy of STING agonists.[1] |
A troubleshooting decision tree for diagnosing low STING activation.
Caption: Troubleshooting decision tree for low STING activation.
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of Free cGAMP vs. STING-Activating Nanoparticles (STING-NPs) in Mice.
| Parameter | Free 3H-cGAMP | STING-NPs with 3H-cGAMP | Fold-Increase with STING-NPs |
| Half-life (t1/2) | ~2 minutes | 1.3 hours | ~40-fold |
| Area Under the Curve (AUC0-inf) | Normalized to 1 | 6.5 | 6.5-fold |
| Tumor Accumulation | Not detected | 1-3% of injected dose | N/A |
| (Data synthesized from[6][7]) |
Table 2: Characteristics and In Vitro Potency of Liposomal cGAMP Formulations.
| Formulation | Encapsulation Efficiency | Drug Loading | In Vitro Potency Enhancement (vs. free cGAMP) |
| Cationic Liposomes | Not specified | Not specified | 10-fold in IRF reporter assay |
| PEGylated Liposomes | Not specified | Not specified | 100-fold in IFN-β gene expression |
| Liposomal cGAMP-NPs | 43.11% ± 5.42% | 2.15% ± 0.27% | Not specified |
| (Data synthesized from[1][9]) |
Experimental Protocols
Protocol 1: Formulation of cGAMP-Loaded Liposomes (Thin-Film Hydration Method)
This protocol is a general guideline for preparing cGAMP-loaded liposomes. The specific lipid composition and ratios should be optimized for your application.
Materials:
-
Lipids (e.g., DOTAP, DOPE, Cholesterol, DSPE-PEG2000)
-
This compound salt
-
Hydration buffer (e.g., PBS or HEPES-buffered saline)
-
Rotary evaporator
-
Water bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired lipids in chloroform in a round-bottom flask.
-
Attach the flask to a rotary evaporator and rotate it in a water bath (at a temperature above the lipid transition temperature) to form a thin, uniform lipid film on the inner surface of the flask.
-
Continue evaporation under vacuum for at least 1 hour to remove all residual chloroform.
-
-
Hydration:
-
Add the hydration buffer containing the desired concentration of this compound salt to the flask with the lipid film.
-
Hydrate the film by rotating the flask in the water bath for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
-
Sonication:
-
To reduce the size of the MLVs, sonicate the liposome (B1194612) suspension using a bath sonicator or a probe sonicator. Maintain the temperature above the lipid transition temperature.
-
-
Extrusion:
-
For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 10-20 times.
-
-
Purification:
-
Remove unencapsulated cGAMP by dialysis, size exclusion chromatography, or ultracentrifugation.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Assess the encapsulation efficiency by disrupting the liposomes with a detergent (e.g., Triton X-100) and quantifying the total cGAMP concentration using HPLC or a suitable assay, and comparing it to the amount in the formulation before purification.
-
Protocol 2: In Vivo Administration and Efficacy Study in a Syngeneic Mouse Tumor Model
Materials:
-
Tumor-bearing mice (e.g., C57BL/6 mice with B16F10 melanoma or BALB/c mice with CT26 colon carcinoma)
-
cGAMP formulation (and vehicle control)
-
Calipers for tumor measurement
-
Syringes and needles appropriate for the chosen administration route
Procedure:
-
Tumor Implantation:
-
Inject a suspension of tumor cells (e.g., 1 x 106 cells in 100 µL PBS) subcutaneously or orthotopically into the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm3).
-
-
Animal Grouping and Treatment:
-
Randomize the mice into treatment groups (e.g., vehicle control, free cGAMP, cGAMP formulation).
-
Administer the treatments according to the planned schedule and route (e.g., intratumoral injection of 25 µg cGAMP in 50 µL every 5 days).[25]
-
-
Tumor Growth Monitoring:
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width2).
-
-
Endpoint and Analysis:
-
Monitor the mice for signs of toxicity (e.g., weight loss, changes in behavior).
-
The study endpoint may be a specific tumor volume, a predetermined time point, or when the control group shows significant tumor burden.
-
At the endpoint, euthanize the mice and harvest tumors and other relevant tissues (e.g., spleen, lymph nodes) for further analysis (e.g., flow cytometry for immune cell infiltration, qPCR for gene expression).
-
Analyze and plot tumor growth curves and survival data.
-
Protocol 3: STING Activation Luciferase Reporter Assay
Materials:
-
Reporter cell line (e.g., THP1-Blue™ ISG cells or HEK293T cells co-transfected with STING, an ISRE-luciferase reporter plasmid, and a normalization control plasmid like Renilla luciferase).
-
cGAMP formulation and controls.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed the reporter cells in a 96-well white, clear-bottom plate at a density that will result in ~80-90% confluency at the time of the assay.
-
-
Cell Treatment:
-
The next day, treat the cells with serial dilutions of your cGAMP formulation, free cGAMP (as a positive control), and a vehicle control.
-
Incubate for a predetermined time (e.g., 6-24 hours).[15]
-
-
Luciferase Assay:
-
Lyse the cells and perform the luciferase assay according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
If using a dual-luciferase system, normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the cGAMP concentration to generate dose-response curves and determine EC50 values.
-
Mandatory Visualizations
Signaling Pathway
Caption: The cGAS-STING signaling pathway.
Experimental Workflow
Caption: Workflow for evaluating a novel cGAMP delivery system.
References
- 1. Liposomal Delivery Enhances Immune Activation by STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liposomal Delivery Enhances Immune Activation by STING Agonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Encapsulation of STING Agonist cGAMP with Folic Acid-Conjugated Liposomes Significantly Enhances Antitumor Pharmacodynamic Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDE-stable 2′3′-cGAMP analogues, containing 5′-S-phosphorothioester linkage, as STING agonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Nanoparticle Delivery Improves the Pharmacokinetic Properties of Cyclic Dinucleotide STING Agonists to Open a Therapeutic Window for Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Delivery of a STING Agonist Using Lipid Nanoparticles Inhibits Pancreatic Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI Insight - A nanoparticle-incorporated STING activator enhances antitumor immunity in PD-L1–insensitive models of triple-negative breast cancer [insight.jci.org]
- 10. mdpi.com [mdpi.com]
- 11. Orthogonal Hydroxyl Functionalization of cGAMP Confers Metabolic Stability and Enables Antibody Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co-administration of 2'3'-cGAMP STING activator and CpG-C adjuvants with a mutated form of HPV 16 E7 protein leads to tumor growth inhibition in the mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Development of Small-Molecule STING Activators for Cancer Immunotherapy [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Quantification of cGMP in human plasma by isotope dilution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of cGAMP-Luc, a sensitive and precise coupled enzyme assay to measure cGAMP in complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 22. UHPLC-MS/MS analysis of cAMP and cGMP in rat plasma as potential biomarkers of Yin-Yang disharmony in traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The effect of nanoparticle size on in vivo pharmacokinetics and cellular interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Nanodelivery of STING agonists against cancer and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Intratumoral administration of cGAMP transiently accumulates potent macrophages for anti-tumor immunity at a mouse tumor site - PMC [pmc.ncbi.nlm.nih.gov]
cGAMP Cellular Assays: Technical Support Center for Controlling Off-Target Effects
Welcome to the technical support center for cGAMP cellular assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help control for the off-target effects of cyclic GMP-AMP (cGAMP).
Frequently Asked Questions (FAQs)
Q1: What are the known off-target or non-canonical effects of cGAMP in cellular assays?
A1: While cGAMP is primarily known as a STING (Stimulator of Interferon Genes) agonist that induces type I interferons (IFNs), recent studies have revealed that it can trigger other signaling pathways independently of the canonical STING-IFN axis. These non-canonical effects include the activation of the inflammasome and the DNA damage response (DDR) pathway.[1][2][3][4] For instance, cGAMP can induce the secretion of IL-1β and IL-18 by activating the AIM2, NLRP3, and ASC-dependent inflammasome.[1] Additionally, cGAMP has been shown to activate the DDR signaling cascade, leading to the phosphorylation of ATM and CHK2, independently of its role in IFN induction.
Q2: My cells show a response to cGAMP, but I don't detect an increase in Type I Interferon. What could be the cause?
A2: This could be due to several factors. First, your cells might be activating a non-canonical cGAMP signaling pathway that does not result in IFN production, such as the inflammasome or DNA damage response pathways. It is also possible that the canonical STING-IFN pathway is compromised in your cell line. Another consideration is that some cell types exhibit predominantly IFN-independent STING activities. To investigate this, you should assess markers for these alternative pathways, such as IL-1β secretion for inflammasome activation or phosphorylation of H2AX and CHK2 for the DNA damage response.
Q3: How can I confirm that the observed effects in my assay are STING-dependent?
A3: The most definitive way to confirm STING dependency is to use STING-deficient cells, such as a STING knockout (KO) cell line. In these cells, a STING-dependent response to cGAMP will be abrogated. You can also use pharmacological inhibitors of STING. Comparing the response in wild-type cells to that in STING KO cells or cells treated with a STING inhibitor will allow you to dissect the STING-dependent and independent effects of cGAMP.
Q4: What are the appropriate negative controls for a cGAMP cellular assay?
A4: A crucial negative control is a signaling-incompetent analog of cGAMP, such as the linearized version of cGAMP (2'5'-GpAp). This molecule cannot bind to and activate STING, so it should not induce any downstream signaling. Additionally, a vehicle control (the solvent used to dissolve cGAMP) should always be included. For transfection-based delivery of cGAMP, a mock transfection control is essential to account for any effects of the transfection reagent itself.
Q5: What concentrations of cGAMP are typically used in cellular assays?
A5: The optimal concentration of cGAMP can vary significantly depending on the cell type, the delivery method, and the specific endpoint being measured. For direct addition to cell culture media, concentrations can range from the low micromolar to over 100 µM, as cellular uptake can be inefficient. When using delivery methods like digitonin (B1670571) permeabilization, much lower concentrations (e.g., 4 µM) can be effective. For IFN-β reporter assays, a concentration of 10 µg/mL has been reported. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Issue 1: High background signal in the absence of cGAMP.
| Possible Cause | Troubleshooting Step |
| Contamination of cell culture with DNA or pathogens | Ensure aseptic technique and use antibiotic/antimycotic agents in your culture medium. Test for mycoplasma contamination. |
| Endogenous activation of the cGAS-STING pathway | Use cGAS knockout cells if the activation is due to self-DNA. Ensure cells are not stressed or overly confluent. |
| Reagent contamination | Use endotoxin-free water and reagents for all experiments. Test individual reagents for their ability to induce a background signal. |
Issue 2: Inconsistent or non-reproducible results.
| Possible Cause | Troubleshooting Step |
| Variability in cGAMP delivery | Optimize and standardize the delivery method (e.g., transfection, electroporation, digitonin permeabilization). For transfection, ensure consistent cell confluence and reagent concentrations. |
| Cell line instability | Use low passage number cells and regularly check for STING expression and functionality. |
| Assay variability | Include appropriate positive and negative controls in every experiment. Perform technical and biological replicates. |
Experimental Protocols
Protocol 1: Validation of STING-Dependency using STING Knockout Cells
This protocol outlines the steps to confirm that the observed cellular response to cGAMP is mediated by STING.
Materials:
-
Wild-type (WT) and STING knockout (KO) cells of the same background.
-
cGAMP
-
Vehicle control (e.g., sterile water or buffer)
-
Assay-specific reagents for measuring the desired endpoint (e.g., ELISA kit for cytokines, antibodies for western blotting).
Procedure:
-
Cell Seeding: Seed WT and STING KO cells at the same density in parallel cultures and allow them to adhere overnight.
-
Treatment: Treat both cell lines with a predetermined optimal concentration of cGAMP and a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 6-24 hours), depending on the endpoint being measured.
-
Endpoint Measurement: Measure the cellular response in both WT and STING KO cells using your specific assay (e.g., quantify IFN-β or IL-1β secretion by ELISA, or analyze protein phosphorylation by western blot).
-
Data Analysis: Compare the response to cGAMP in WT cells to that in STING KO cells. A significant reduction or complete absence of the response in KO cells indicates that the effect is STING-dependent.
Protocol 2: Use of Pharmacological Inhibitors to Control for STING-Dependent Signaling
This protocol describes how to use a STING inhibitor to differentiate between STING-dependent and independent effects of cGAMP.
Materials:
-
Cell line of interest
-
cGAMP
-
STING inhibitor (e.g., H-151)
-
Vehicle control for the inhibitor (e.g., DMSO)
-
Assay-specific reagents
Procedure:
-
Cell Seeding: Seed cells and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with the STING inhibitor or its vehicle control for 1-2 hours. It is advisable to test a range of inhibitor concentrations to determine the optimal dose.
-
cGAMP Stimulation: Add cGAMP to the inhibitor-treated cells. Include a control group with only the vehicle for cGAMP.
-
Incubation: Incubate for the appropriate duration for your assay.
-
Endpoint Measurement: Measure the cellular response.
-
Data Analysis: Compare the cGAMP-induced response in the presence and absence of the STING inhibitor. A significant reduction in the response with the inhibitor indicates a STING-dependent mechanism.
Quantitative Data Summary
Table 1: Commonly Used STING Inhibitors
| Inhibitor | Target | Reported IC50 | Reference |
| H-151 | STING (palmitoylation) | ~1 µM | |
| C-176 | STING (palmitoylation) | ~1 µM |
Table 2: cGAMP Assay Detection Methods
| Assay Method | Detection Range | Advantages | Disadvantages | Reference |
| ELISA | pg/ml to ng/ml | High sensitivity, cost-effective | Indirect measurement of pathway activation | |
| LC-MS/MS | Low nanomolar | Absolute quantification, high specificity | Low throughput, requires specialized equipment | |
| Bioluminescent Assay | 10 nM - 1 µM | High throughput, good sensitivity | Can be affected by compound interference | |
| Reporter Cell Lines | Varies | Functional readout of pathway activation | Can be influenced by off-target effects on the reporter system |
Visualizations
Caption: cGAMP signaling pathways, including canonical and non-canonical branches.
Caption: Troubleshooting workflow for unexpected results in cGAMP assays.
Caption: Decision tree for selecting appropriate controls for cGAMP assays.
References
- 1. A noncanonical function of cGAMP in inflammasome priming and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A non-canonical, interferon-independent signaling activity of cGAMP triggers DNA damage response signaling | NSF Public Access Repository [par.nsf.gov]
- 4. A non-canonical, interferon-independent signaling activity of cGAMP triggers DNA damage response signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Digitonin Permeabilization for Intracellular cGAMP Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing digitonin (B1670571) permeabilization for the effective intracellular delivery of cyclic GMP-AMP (cGAMP).
Frequently Asked Questions (FAQs)
Q1: What is digitonin and how does it permeabilize cell membranes?
A1: Digitonin is a non-ionic detergent and steroidal glycoside saponin (B1150181) isolated from the foxglove plant, Digitalis purpurea. Its mechanism of action involves binding to cholesterol and other β-hydroxysterols within eukaryotic cell membranes. This interaction disrupts the membrane's structure, leading to the formation of pores. This pore formation is essential for allowing molecules like cGAMP to enter the cytoplasm.
Q2: Why is it crucial to optimize the digitonin concentration for each experiment?
A2: The optimal digitonin concentration is a critical factor that is highly dependent on the specific cell type due to variations in plasma membrane cholesterol content and cell size.[1]
-
Insufficient Permeabilization: A concentration that is too low will result in inefficient pore formation, preventing adequate cGAMP entry and leading to a weak or undetectable downstream signal (e.g., STING activation).[2]
-
Over-Permeabilization: Conversely, an excessively high concentration can cause irreversible damage to the plasma membrane and even permeabilize organellar membranes, leading to cell lysis, loss of intracellular components, and high background signals.[2]
Q3: What are the key factors that influence the optimal digitonin concentration?
A3: Several factors can influence the effectiveness of digitonin permeabilization:
-
Cell Type: Different cell lines possess varying levels of membrane cholesterol, which directly impacts their susceptibility to digitonin.[3]
-
Cell Density: The density of cells can affect the outcome of permeabilization. At lower cell densities, the effective concentration of digitonin per cell is higher, which can lead to increased cell lysis.[3]
-
Temperature: Permeabilization is often carried out at either 4°C or room temperature. Lower temperatures may necessitate slightly higher digitonin concentrations or longer incubation times to achieve the same level of permeabilization.[2]
-
Incubation Time: The duration of exposure to digitonin is as critical as its concentration. Shorter incubation times may require higher concentrations of the detergent to be effective, and vice versa.[2]
Q4: How can I assess the efficiency of digitonin permeabilization?
A4: A common and straightforward method is Trypan Blue staining. Permeabilized cells will take up the dye and stain blue, while live, intact cells will exclude it. The goal is typically to achieve >95% permeabilization.[4] Another method is to measure the release of cytosolic enzymes like lactate (B86563) dehydrogenase (LDH) into the supernatant.
Troubleshooting Guide
Issue 1: Low or no downstream STING activation (e.g., no phosphorylation of STING/IRF3, no IFN-β production).
-
Possible Cause: Insufficient permeabilization.
-
Solution: The concentration of digitonin was likely too low, or the incubation time was too short. It is recommended to perform a digitonin titration experiment to determine the optimal concentration for your specific cell type. You can also try increasing the incubation time with the permeabilization buffer.[2]
-
-
Possible Cause: Degradation of cGAMP.
-
Solution: Ensure that your buffers are nuclease-free. Prepare all solutions fresh on the day of the experiment. Minimize the time between permeabilization and downstream analysis.
-
-
Possible Cause: Incorrect buffer composition.
Issue 2: High levels of cell death or lysis.
-
Possible Cause: Digitonin concentration is too high.
-
Solution: Reduce the digitonin concentration. Even a small increase can lead to significant cell lysis. Perform a careful titration to find the minimal concentration that still allows for efficient cGAMP delivery.
-
-
Possible Cause: Incubation time is too long.
-
Solution: Shorten the incubation time with the digitonin-containing buffer. Pore formation and cell lysis are time-dependent processes.[3]
-
-
Possible Cause: Harsh cell handling.
-
Solution: Handle cells gently throughout the procedure. Avoid vigorous pipetting or vortexing after adding the digitonin buffer.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Inconsistent digitonin stock solution.
-
Solution: Digitonin can be difficult to dissolve and may precipitate out of solution, especially at cold temperatures. Ensure your stock solution is fully dissolved before use. It is recommended to warm the digitonin solution before adding it to your buffer. Prepare fresh dilutions for each experiment.
-
-
Possible Cause: Variable cell density.
-
Solution: Plate cells at a consistent density for all experiments to ensure reproducible results, as cell density can influence permeabilization efficiency.[2]
-
Quantitative Data Summary
The following tables provide a summary of reported digitonin concentrations and their effects on various cell lines, offering a starting point for experimental optimization.
Table 1: Recommended Digitonin Concentrations for Cell Permeabilization
| Cell Type | Digitonin Concentration | Incubation Time | Notes | Reference |
| K562 | 0.01% | 10 min | Determined as the minimum concentration to permeabilize >95% of cells. | [4] |
| THP-1 | 1-2 µg/mL | Not specified | 1 µg/mL promoted cell growth, while 2 µg/mL showed similar viability to the control. | |
| Jurkat | 2 µg/mL | Not specified | Determined as a suitable concentration for delivering peptide probes. | |
| U87 | 2-3 µg/mL | Not specified | Higher concentrations (5 µg/mL) showed significant toxicity. | |
| HaCaT | 15 µM cGAMP infusion | 2, 4, or 6 hours | Used to assess phosphorylation of STING, IRF3, and TBK1. | |
| HEK293T | 4 µM cGAMP delivery | Not specified | Stated as the most effective way to introduce a low concentration of cGAMP. | [1] |
Table 2: Cell Viability Assessment Post-Digitonin Permeabilization
| Cell Line | Digitonin Concentration | Viability Assay | Outcome | Reference |
| U87 | 1 µg/mL | Resazurin & MTT | Slight increase in viability and metabolic activity. | |
| U87 | 3 µg/mL | Resazurin & MTT | Viability indistinguishable from control. | |
| U87 | 5 µg/mL | Resazurin & MTT | Inhibition of cell viability, indicating toxicity. | |
| THP-1 | 1-4 µg/mL | Resazurin | Dose-dependent decrease in metabolic activity. | |
| THP-1 | 1 µg/mL | Cell Counting (2 days post) | Promoted cell growth. | |
| THP-1 | 2 µg/mL | Cell Counting (2 days post) | Same cell number as control. | |
| THP-1 | 3-4 µg/mL | Cell Counting (2 days post) | Inhibited cell proliferation. | |
| Jurkat | 1-4 µg/mL | Resazurin | Dose-dependent decrease in metabolic activity. |
Experimental Protocols
Protocol 1: Optimization of Digitonin Concentration
This protocol describes a general method for determining the optimal digitonin concentration for permeabilizing a specific cell line using Trypan Blue exclusion.
Materials:
-
Cells in suspension
-
Phosphate-Buffered Saline (PBS)
-
Digitonin stock solution (e.g., 5% in DMSO)
-
Permeabilization Buffer (e.g., 50 mM HEPES, 100 mM KCl, 3 mM MgCl2, 85 mM sucrose, 0.1 mM DTT, pH 7.0)
-
0.4% Trypan Blue solution
-
Microcentrifuge tubes
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Preparation: Harvest and wash cells with PBS. Resuspend the cell pellet in the desired permeabilization buffer at a concentration of 1 x 10^6 cells/mL.
-
Digitonin Dilution Series: Prepare a series of digitonin dilutions in the permeabilization buffer. A typical starting range is from 0 µg/mL (control) to 50 µg/mL.
-
Permeabilization: Aliquot 100 µL of the cell suspension into separate microcentrifuge tubes. Add 100 µL of each digitonin dilution to the respective tubes.
-
Incubation: Incubate the cell suspensions at room temperature for a defined period, typically 5-10 minutes.
-
Assessment of Permeabilization:
-
Mix a small aliquot of the cell suspension from each tube with an equal volume of 0.4% Trypan Blue solution.
-
Immediately count the number of stained (permeabilized) and unstained (intact) cells using a hemocytometer or an automated cell counter.
-
-
Determine Optimal Concentration: Calculate the percentage of permeabilized cells for each digitonin concentration. The optimal concentration is the lowest concentration that results in >95% permeabilized cells with minimal changes in cell morphology.
Protocol 2: Intracellular Delivery of cGAMP
This protocol provides a general procedure for delivering cGAMP into cells following the optimization of digitonin concentration.
Materials:
-
Cells in suspension
-
Optimized Digitonin Permeabilization Buffer (from Protocol 1)
-
cGAMP stock solution
-
Complete cell culture medium
Procedure:
-
Cell Preparation: Harvest and wash cells. Resuspend the cell pellet in the optimized digitonin permeabilization buffer at the desired cell density.
-
cGAMP Addition: Add cGAMP to the cell suspension to the final desired concentration.
-
Incubation: Incubate the cells for the optimized time and temperature.
-
Wash and Resuspend: Gently wash the cells with complete medium to remove the digitonin and extracellular cGAMP.
-
Downstream Analysis: Resuspend the cells in fresh complete medium and proceed with your downstream analysis (e.g., Western blot for protein phosphorylation, qPCR for gene expression, or ELISA for cytokine secretion).
Visualizations
Caption: cGAMP-STING signaling pathway.
Caption: Experimental workflow for optimizing digitonin permeabilization.
Caption: Troubleshooting decision tree for digitonin permeabilization.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. support.epicypher.com [support.epicypher.com]
- 4. CUT&RUN Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Digitonin-facilitated delivery of imaging probes enables single-cell analysis of AKT signalling activities in suspension cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IFI16 and cGAS cooperate in the activation of STING during DNA sensing in human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for the storage and handling of cGAMP diammonium salt to maintain activity.
Welcome to the technical support center for cGAMP diammonium salt. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and use of this compound salt for maintaining its biological activity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of solid this compound salt?
A1: For long-term stability, solid this compound salt should be stored in a tightly sealed container at -20°C or -80°C, protected from moisture. Under these conditions, the compound is stable for an extended period. It is crucial to prevent exposure to humidity, as the salt is hygroscopic and can absorb moisture, which may lead to degradation.
Q2: How should I prepare and store stock solutions of this compound salt?
A2: It is recommended to reconstitute lyophilized this compound salt in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to a desired concentration. For immediate use, the solution can be stored at 4°C for a short period. For long-term storage, it is imperative to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to six months or at -20°C for up to one month.[1] Always ensure the cap is tightly sealed to prevent evaporation and contamination.
Q3: How many freeze-thaw cycles can a this compound salt solution tolerate?
A3: While there is limited quantitative data on the exact number of freeze-thaw cycles this compound salt can endure without significant loss of activity, it is a well-established best practice in handling nucleotides and other sensitive biochemicals to minimize or eliminate freeze-thaw cycles. Each cycle increases the risk of degradation of the phosphodiester bonds. Therefore, preparing single-use aliquots is the most effective strategy to preserve the integrity and activity of your cGAMP stock solution.
Q4: Is this compound salt sensitive to light?
A4: There is no specific evidence to suggest that this compound salt is particularly sensitive to light. However, as a general precautionary measure for all laboratory reagents, it is advisable to store both solid compound and stock solutions in a dark environment or in amber vials to minimize any potential for photodegradation.
Q5: What is the optimal pH for storing this compound salt solutions?
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no STING pathway activation (e.g., no IFN-β production). | 1. Degraded cGAMP: Improper storage (e.g., multiple freeze-thaw cycles, prolonged storage at inappropriate temperatures, moisture contamination of solid).2. Incorrect Concentration: Errors in calculating the concentration of the stock solution or in dilutions for the experiment.3. Cellular Health: The cells used may not be healthy, have low viability, or may not express sufficient levels of STING.4. Delivery Method: Inefficient delivery of cGAMP into the cells (cGAMP is not readily cell-permeable). | 1. Use a fresh aliquot of cGAMP from a properly stored stock solution. If the issue persists, prepare a fresh stock solution from solid material.2. Verify calculations and re-measure the concentration if possible. Consider using a spectrophotometer for a more accurate concentration determination of the stock solution.3. Check cell viability using methods like Trypan Blue exclusion. Ensure that the cell line used is known to have a functional STING pathway.4. Utilize a suitable delivery method such as electroporation, digitonin (B1670571) permeabilization, or a transfection reagent known to be effective for your cell type. |
| High variability between experimental replicates. | 1. Inconsistent Aliquoting: Variations in the volume of cGAMP solution between aliquots.2. Pipetting Errors: Inaccurate pipetting of small volumes of the cGAMP solution during the experiment.3. Uneven Cell Seeding: Inconsistent cell numbers across wells or plates. | 1. Ensure thorough mixing of the stock solution before aliquoting. Use calibrated pipettes for accurate dispensing.2. Use calibrated pipettes and appropriate pipetting techniques, especially for small volumes. Consider preparing a master mix for treating multiple wells.3. Ensure a homogenous cell suspension before seeding and use a consistent seeding protocol. |
| Gradual loss of cGAMP activity over time in a series of experiments. | 1. Stock solution degradation: The stock solution may be degrading due to repeated freeze-thaw cycles or prolonged storage at -20°C instead of -80°C.2. Contamination: The stock solution may be contaminated with nucleases. | 1. Prepare fresh single-use aliquots from a new stock solution and store them at -80°C. Discard older aliquots that have been stored for an extended period at -20°C.2. Use nuclease-free water and consumables when preparing and handling cGAMP solutions. Filter-sterilize the stock solution if contamination is suspected. |
Storage and Handling Recommendations
| Parameter | Solid this compound Salt | This compound Salt Stock Solution |
| Storage Temperature | -20°C or -80°C (long-term) | -80°C (up to 6 months)[1], -20°C (up to 1 month)[1] |
| Storage Conditions | Tightly sealed container, protected from moisture. | Tightly sealed, single-use aliquots. |
| Reconstitution Solvent | Sterile, nuclease-free water or buffer (e.g., PBS). | N/A |
| Freeze-Thaw Cycles | N/A | Avoid. Aliquot into single-use volumes. |
| Light Exposure | Store in the dark. | Store in the dark (e.g., in amber tubes). |
| pH | N/A | Maintain a neutral to slightly acidic pH (6.0-7.5). |
Experimental Protocols
Protocol for In Vitro STING Activation Assay
This protocol describes a general procedure for stimulating cells with cGAMP to assess the activation of the STING pathway, for example, by measuring the induction of Interferon-β (IFN-β).
Materials:
-
This compound salt
-
Cell line with a functional STING pathway (e.g., THP-1, RAW 264.7)
-
Complete cell culture medium
-
Digitonin or other suitable permeabilization/transfection reagent
-
Phosphate-Buffered Saline (PBS)
-
Reagents for downstream analysis (e.g., ELISA kit for IFN-β, reagents for RT-qPCR)
Procedure:
-
Cell Seeding: Seed the cells in an appropriate plate format (e.g., 24-well or 96-well plate) at a density that will result in 70-80% confluency on the day of the experiment.
-
cGAMP Preparation: On the day of the experiment, thaw a single-use aliquot of the cGAMP stock solution on ice. Dilute the cGAMP to the desired final concentration in an appropriate buffer or medium.
-
Cell Treatment (with Digitonin Permeabilization): a. Prepare a working solution of digitonin in PBS or serum-free medium. The optimal concentration should be determined empirically for your cell line to ensure permeabilization without excessive toxicity. b. Prepare the cGAMP-digitonin mixture by combining the diluted cGAMP with the digitonin solution. c. Aspirate the culture medium from the cells and wash once with PBS. d. Add the cGAMP-digitonin mixture to the cells and incubate for a short period (e.g., 30 minutes) at 37°C. e. After incubation, remove the permeabilization solution and replace it with a fresh complete culture medium.
-
Incubation: Incubate the cells for a period sufficient to allow for the induction of the target gene or protein (e.g., 6-24 hours for IFN-β).
-
Analysis: Collect the cell supernatant or lyse the cells for downstream analysis. Measure the levels of IFN-β in the supernatant by ELISA or analyze the expression of IFN-β mRNA by RT-qPCR.
Visualizations
Caption: The cGAS-STING signaling pathway initiated by cytosolic DNA.
Caption: A typical experimental workflow for in vitro cGAMP stimulation.
Caption: A troubleshooting flowchart for experiments with cGAMP.
References
Validation & Comparative
Validating STING-Dependent Signaling of cGAMP: A Comparative Guide Using Knockout Cells
For researchers in immunology, drug discovery, and molecular biology, confirming that a cellular response to cyclic GMP-AMP (cGAMP) is mediated specifically through the STING (Stimulator of Interferon Genes) pathway is a critical validation step. The use of STING knockout (KO) cells provides the most definitive evidence for this dependency. This guide compares key experimental methods, provides detailed protocols, and presents expected outcomes when comparing wild-type (WT) and STING KO cells.
The cGAS-STING pathway is a fundamental component of the innate immune system responsible for detecting cytosolic DNA.[1] Upon binding DNA, the enzyme cGAS synthesizes the second messenger 2'3'-cGAMP.[1][2] This molecule then binds to STING, a transmembrane protein in the endoplasmic reticulum (ER).[1][3] This binding event triggers a conformational change and trafficking of STING, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1).[3][4] TBK1 subsequently phosphorylates both itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[3][5][6] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFN-β) and other inflammatory cytokines.[3][6][7]
Using STING KO cells alongside WT counterparts allows for a direct assessment of whether these downstream events are truly contingent on the presence of STING.
Core Validation Methods & Expected Results
The following methods are fundamental for validating STING-dependent signaling. The clear difference in response between WT and STING KO cells upon cGAMP stimulation serves as the primary evidence.
Western Blotting: Assessing Pathway Activation
Western blotting is used to directly visualize the phosphorylation of key proteins in the STING signaling cascade, which is a hallmark of pathway activation.[5] The primary targets are STING itself, TBK1, and IRF3.[5][8]
Experimental Protocol:
-
Cell Culture & Stimulation: Plate Wild-Type (WT) and STING KO cells (e.g., THP-1, BMDMs, MEFs) at a density of 1x10⁶ cells/well in a 12-well plate.
-
Stimulation: Treat cells with a STING agonist like 2'3'-cGAMP (e.g., 1-10 µg/mL) or a vehicle control (e.g., PBS) for a specified time course (e.g., 0, 1, 3, 6 hours).[1] cGAMP often requires permeabilization with agents like digitonin (B1670571) or transfection reagents as it is not readily cell-permeable.[9]
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[1][8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]
-
Electrophoresis & Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, separate the proteins by size, and then transfer them to a PVDF membrane.[8]
-
Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and incubate overnight at 4°C with primary antibodies against p-STING (Ser366), p-TBK1 (Ser172), p-IRF3 (Ser396), total STING, total TBK1, total IRF3, and a loading control like GAPDH or β-actin.[8]
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]
Table 1: Expected Western Blot Results after cGAMP Stimulation
| Target Protein | Wild-Type (WT) Cells | STING Knockout (KO) Cells | Rationale |
| p-STING (Ser366) | Strong increase | Absent | STING is the direct target of cGAMP; no protein, no phosphorylation. |
| p-TBK1 (Ser172) | Strong increase | No change / Absent | TBK1 activation is dependent on recruitment to activated STING.[4] |
| p-IRF3 (Ser396) | Strong increase | No change / Absent | IRF3 is phosphorylated by activated TBK1 downstream of STING.[6] |
| Total STING | Present | Absent | Confirms the successful knockout of the STING protein. |
| Loading Control | Present | Present | Ensures equal protein loading between lanes. |
Gene Expression Analysis: Measuring Transcriptional Response
Quantitative PCR (qPCR) is used to measure the upregulation of STING-dependent gene transcripts, such as Type I interferons (IFNB1) and interferon-stimulated genes (ISGs) like CXCL10 and ISG15.[8][10]
Experimental Protocol:
-
Cell Stimulation: Treat WT and STING KO cells with cGAMP or a vehicle control for a suitable duration (e.g., 4-8 hours) to allow for gene transcription.[8]
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit (e.g., RNeasy) and assess its purity and concentration.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into complementary DNA (cDNA).[8]
-
qPCR Reaction: Perform qPCR using SYBR Green or TaqMan probes for the target genes (IFNB1, CXCL10, etc.) and a housekeeping gene for normalization (e.g., GAPDH or ACTB).[8]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.[8]
Table 2: Expected qPCR Results after cGAMP Stimulation
| Target Gene | Wild-Type (WT) Cells | STING Knockout (KO) Cells | Rationale |
| IFNB1 | High fold-increase | No significant change | IFN-β transcription is a primary outcome of the STING-IRF3 axis.[11] |
| CXCL10 | High fold-increase | No significant change | CXCL10 is a canonical ISG induced by the STING pathway.[11] |
| ISG15 | High fold-increase | No significant change | Another key ISG whose expression is dependent on STING signaling. |
| STING1 (TMEM173) | Detectable | Undetectable or very low | Confirms the genetic knockout at the mRNA level. |
Cytokine Secretion Assays: Quantifying Functional Output
Enzyme-linked immunosorbent assays (ELISA) or multiplex assays (e.g., Luminex) quantify the amount of secreted protein, such as IFN-β or CXCL10 (IP-10), in the cell culture supernatant. This measures the final functional output of the signaling cascade.[12]
Experimental Protocol:
-
Cell Stimulation: Treat WT and STING KO cells with cGAMP or a vehicle control. Collect the culture supernatant after an extended incubation period (e.g., 18-24 hours) to allow for protein synthesis and secretion.[8][12]
-
Sample Collection: Centrifuge the collected supernatant to remove any cells or debris.
-
ELISA Procedure: Perform the ELISA for the cytokine of interest (e.g., mouse or human IFN-β) according to the manufacturer's instructions.[8] This typically involves incubating the supernatant in antibody-coated plates, followed by detection with a secondary antibody and substrate.
-
Data Analysis: Generate a standard curve using recombinant cytokine standards and calculate the concentration of the cytokine in each sample.[8]
Table 3: Expected ELISA Results after cGAMP Stimulation
| Secreted Protein | Wild-Type (WT) Cells | STING Knockout (KO) Cells | Rationale |
| IFN-β | High concentration (pg/mL to ng/mL) | Undetectable / Basal levels | Secretion of IFN-β protein is the culmination of STING-driven transcription and translation.[11] |
| CXCL10 (IP-10) | High concentration | Undetectable / Basal levels | CXCL10 protein secretion is a robust downstream marker of STING activation.[12] |
Visualizing Workflows and Logical Comparisons
To further understand the specificity of the pathway, comparing different knockout cell lines can be highly informative.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 6. Frontiers | The STING/TBK1/IRF3/IFN type I pathway is defective in cystic fibrosis [frontiersin.org]
- 7. Ag85a-S2 Activates cGAS-STING Signaling Pathway in Intestinal Mucosal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Global transcriptional changes in response to cGAMP depend on STING in human THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signal strength of STING activation determines cytokine plasticity and cell death in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2'3'-cGAMP and 3'3'-cGAMP Potency in STING Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of two key cyclic dinucleotide (CDN) agonists of the Stimulator of Interferon Genes (STING) pathway: 2'3'-cGAMP and 3'3'-cGAMP. The following sections detail their comparative binding affinities, downstream signaling efficacy, and the experimental protocols used to determine these properties.
Introduction to cGAMP Isomers and STING Activation
The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of viral infections and cellular damage.[1][2] Upon activation, the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes cyclic GMP-AMP (cGAMP), which acts as a second messenger.[3] This cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein.[4] STING activation triggers a signaling cascade, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines that orchestrate an anti-pathogen and anti-tumor immune response.[3][5]
Two major isomers of cGAMP are central to this pathway: 2'3'-cGAMP, the endogenous second messenger produced by mammalian cGAS, and 3'3'-cGAMP, which is primarily of bacterial origin.[3] While both can activate STING, their structural differences, specifically the phosphodiester linkages between the guanosine (B1672433) and adenosine (B11128) moieties, result in a significant disparity in their potency.
Data Presentation: Quantitative Comparison
The potency of 2'3'-cGAMP and 3'3'-cGAMP as STING agonists can be quantitatively assessed through their binding affinity to the STING protein (dissociation constant, Kd) and their ability to induce downstream signaling, such as the production of IFN-β (half-maximal effective concentration, EC50).
| Parameter | 2'3'-cGAMP | 3'3'-cGAMP | Fold Difference | Reference |
| STING Binding Affinity (Kd) | 3.79 nM | 1.04 µM | ~274-fold higher affinity | [6] |
| IFN-β Induction (EC50) | ~15-42 nM | >500 nM | >12-fold more potent | [7][8] |
Note: Kd and EC50 values can vary between different experimental systems and cell types.
The data clearly indicates that 2'3'-cGAMP is a significantly more potent activator of STING than 3'3'-cGAMP. It binds to STING with a much higher affinity and is more effective at inducing the production of IFN-β.[6][7][8] This higher potency is attributed to the unique molecular interactions facilitated by the 2'-5' phosphodiester linkage in 2'3'-cGAMP, which leads to a more stable and activating conformational change in the STING protein.
Signaling Pathway and Experimental Workflow
To understand the functional differences between these two isomers, it is essential to visualize the signaling pathway they activate and the experimental workflows used to measure their potency.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of STING agonists. Below are protocols for key experiments cited in the comparative analysis.
Protocol 1: Quantification of IFN-β Secretion by ELISA
This protocol describes the measurement of IFN-β in cell culture supernatants as an indicator of STING pathway activation.
1. Cell Culture and Stimulation:
-
Seed human monocytic THP-1 cells at a density of 5 x 105 cells/well in a 96-well plate.
-
Prepare serial dilutions of 2'3'-cGAMP and 3'3'-cGAMP in cell culture medium. Include a vehicle-only control.
-
Add the cGAMP dilutions to the cells and incubate for 24 hours at 37°C and 5% CO2.
2. Sample Collection:
-
After incubation, centrifuge the plate and carefully collect the cell culture supernatants.
3. ELISA Procedure:
-
Coat a 96-well ELISA plate with an anti-human IFN-β capture antibody and incubate overnight.
-
Wash the plate and block with a suitable blocking buffer.
-
Add the collected cell culture supernatants and a standard curve of recombinant human IFN-β to the plate and incubate.
-
Wash the plate and add a biotinylated anti-human IFN-β detection antibody.
-
After another incubation and wash, add streptavidin-HRP.
-
Finally, add a TMB substrate solution and stop the reaction with a stop solution.
-
Read the absorbance at 450 nm using a microplate reader.[9]
4. Data Analysis:
-
Generate a standard curve and calculate the concentration of IFN-β in the samples.
-
Plot the IFN-β concentration against the cGAMP concentration and determine the EC50 value for each isomer.
Protocol 2: Detection of STING Oligomerization
This protocol is used to visualize the oligomerization of STING, a critical step in its activation, using non-reducing SDS-PAGE.[10]
1. Cell Culture and Transfection:
-
Seed HEK293T cells, which do not endogenously express STING, in a 12-well plate.
-
Transfect the cells with a plasmid expressing human STING.
2. cGAMP Treatment:
-
After 24 hours, treat the transfected cells with 2'3'-cGAMP or 3'3'-cGAMP. Since cGAMP is not readily cell-permeable, cells can be permeabilized with a low concentration of digitonin (B1670571) (e.g., 4 µM) during a short treatment period, or a higher concentration of cGAMP (>100 µM) can be added directly to the medium.[10]
3. Cell Lysis:
-
Wash the cells with PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
4. Non-reducing SDS-PAGE and Western Blotting:
-
Mix the cell lysates with a non-reducing sample buffer (lacking β-mercaptoethanol or DTT).
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against STING, followed by a secondary HRP-conjugated antibody.
-
Visualize the protein bands using a chemiluminescence detection system. STING oligomers will appear as higher molecular weight bands (dimers, tetramers, etc.) compared to the monomeric form in the untreated control.
Conclusion
The experimental evidence overwhelmingly demonstrates that 2'3'-cGAMP is a more potent activator of the human STING pathway than 3'3'-cGAMP. This is reflected in its significantly higher binding affinity for the STING protein and its greater efficacy in inducing downstream signaling events, such as the production of type I interferons.[6][7] For researchers and drug development professionals, this distinction is critical. The superior potency of 2'3'-cGAMP makes it a more attractive scaffold for the development of novel STING-based immunotherapies for cancer and infectious diseases. Understanding the structural basis for this difference in potency will continue to guide the rational design of next-generation STING agonists with improved therapeutic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. invivogen.com [invivogen.com]
- 4. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stratech.co.uk [stratech.co.uk]
- 7. Cyclic GMP-AMP Containing Mixed Phosphodiester Linkages Is An Endogenous High Affinity Ligand for STING - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US10633411B2 - Pharmaceutical targeting of a mammalian cyclic di-nucleotide signaling pathway - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Navigating the STING Agonist Landscape: A Comparative Guide to cGAMP Diammonium Salt and Synthetic Analogs in Cancer Immunotherapy
For researchers, scientists, and drug development professionals, the activation of the STIMULATOR of INTERFERON GENES (STING) pathway has emerged as a highly promising strategy in cancer immunotherapy. This guide provides an objective comparison of the natural STING agonist, cGAMP (cyclic GMP-AMP) diammonium salt, with several classes of synthetic STING agonists, supported by experimental data to inform preclinical and clinical research decisions.
The innate immune system's cGAS-STING pathway is a critical sensor of cytosolic DNA, which, upon activation, triggers a potent anti-tumor immune response.[1] This is primarily mediated through the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes.[2][3] The therapeutic potential of activating this pathway has led to the development of numerous STING agonists, with the endogenous ligand cGAMP and its synthetic counterparts being at the forefront of investigation.
The Natural Agonist: cGAMP Diammonium Salt
Cyclic GMP-AMP (cGAMP) is the natural second messenger produced by cyclic GMP-AMP synthase (cGAS) upon sensing cytosolic double-stranded DNA (dsDNA).[4] Its diammonium salt form is a stable, commercially available version used extensively in research. As the endogenous activator, cGAMP serves as a crucial benchmark for evaluating the efficacy of synthetic agonists.
The Rise of Synthetic STING Agonists
While cGAMP effectively activates the STING pathway, its therapeutic development has been hampered by challenges such as poor membrane permeability and rapid degradation, often necessitating intratumoral administration.[5] To overcome these limitations, a variety of synthetic STING agonists have been developed, broadly categorized into cyclic dinucleotides (CDNs) and non-cyclic dinucleotides.
Cyclic Dinucleotide (CDN) Analogs: These are synthetic molecules that mimic the structure of natural CDNs like cGAMP. They are designed to have improved stability and potency. A notable example is ADU-S100 (also known as MIW815), which has been evaluated in clinical trials.
Non-CDN Small Molecule Agonists: This newer class of agonists does not share the dinucleotide scaffold. They offer the potential for systemic administration and have shown remarkable potency in preclinical models. Prominent examples include the amidobenzimidazole (ABZI)-based compounds like diABZI and small molecules like MSA-2.
Comparative Efficacy: A Data-Driven Overview
The efficacy of STING agonists is typically assessed through a combination of in vitro and in vivo studies. Key parameters include the induction of type I interferons (e.g., IFN-β), activation of downstream signaling proteins (e.g., TBK1, IRF3), and ultimately, the inhibition of tumor growth in animal models.
In Vitro Potency: Induction of IFN-β
The production of IFN-β is a hallmark of STING pathway activation. The following table summarizes the relative potency of different STING agonists in inducing IFN-β in various cell lines.
| STING Agonist | Agonist Class | Cell Line | Relative IFN-β Induction Potency (compared to cGAMP) | Reference |
| This compound Salt | Endogenous CDN | Various | Benchmark | |
| diABZI | Non-CDN (Amidobenzimidazole) | THP-1 | ~400-fold higher | |
| SB-11285 | CDN Analog | Not specified | ~200-fold higher | |
| MSA-2 | Non-CDN | THP-1 | Potent (direct comparison not specified) |
Note: The exact fold-increase can vary depending on the specific experimental conditions and cell line used.
In Vivo Anti-Tumor Efficacy
The ultimate measure of a STING agonist's therapeutic potential is its ability to control tumor growth in vivo. The following table provides a snapshot of the anti-tumor effects observed in preclinical cancer models.
| STING Agonist | Tumor Model | Administration Route | Key Outcomes | Reference |
| cGAMP | B16 Melanoma, CT26 Colon Carcinoma | Intratumoral | Significant tumor regression, induction of systemic T-cell immunity | |
| diABZI | CT26 Colorectal Cancer | Intravenous | Complete tumor eradication in 80% of mice | |
| MSA-2 | Syngeneic Mouse Tumors | Subcutaneous, Oral | Tumor regression, durable anti-tumor immunity, synergy with anti-PD-1 | |
| ADU-S100 | Cervical and Pancreatic Cancers | Intratumoral | Enhanced CD8+ T cell infiltration and tumor control |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental approaches, the following diagrams illustrate the STING signaling pathway and a typical workflow for evaluating STING agonists.
Caption: The cGAS-STING signaling pathway.
Caption: Experimental workflow for evaluating STING agonists.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summarized protocols for key assays used in the evaluation of STING agonists.
In Vitro STING Activation Assay
This protocol outlines the steps to assess the activation of the STING pathway in a human monocytic cell line (THP-1) by measuring IFN-β production.
1. Cell Culture:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Differentiate THP-1 monocytes into macrophage-like cells by treating with 100 ng/mL of phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.
2. STING Agonist Treatment:
-
Seed the differentiated THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Prepare serial dilutions of this compound salt and the synthetic STING agonist(s) in complete cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of STING agonists. Include a vehicle control (e.g., PBS or DMSO).
-
Incubate the cells for 18-24 hours.
3. IFN-β Measurement (ELISA):
-
After incubation, collect the cell culture supernatants.
-
Quantify the concentration of IFN-β in the supernatants using a human IFN-β ELISA kit, following the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve to determine the concentration of IFN-β in the samples.
In Vivo Tumor Growth Inhibition Study
This protocol describes a typical in vivo experiment to evaluate the anti-tumor efficacy of STING agonists in a syngeneic mouse model.
1. Animal Model and Tumor Implantation:
-
Use 6-8 week old female BALB/c mice.
-
Subcutaneously inject 1 x 10^6 CT26 colon carcinoma cells into the right flank of each mouse.
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).
2. Treatment Groups:
-
Once tumors reach an average volume of 50-100 mm^3, randomize the mice into treatment groups (n=8-10 mice per group):
-
Vehicle control (e.g., saline)
-
This compound salt (e.g., 10-50 µg per mouse, intratumoral)
-
Synthetic STING agonist (dose and route determined by in vitro potency and pharmacokinetic properties)
-
Positive control (e.g., anti-PD-1 antibody)
-
3. Agonist Administration:
-
Administer the treatments as per the defined schedule (e.g., every 3-4 days for a total of 3 doses).
4. Monitoring and Endpoints:
-
Measure tumor volume and body weight every 2-3 days.
-
Euthanize mice when tumors reach a predetermined size or if they show signs of excessive toxicity.
-
At the end of the study, tumors and spleens may be harvested for further analysis (e.g., flow cytometry to assess immune cell infiltration).
5. Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Perform statistical analysis (e.g., ANOVA) to compare tumor growth between groups.
-
Generate Kaplan-Meier survival curves and perform log-rank tests to compare survival rates.
Conclusion and Future Directions
Both this compound salt and synthetic STING agonists have demonstrated significant potential in activating the STING pathway for cancer immunotherapy. While cGAMP serves as a vital research tool and benchmark, synthetic agonists, particularly non-CDN small molecules, are showing promise for overcoming the limitations of the natural ligand, with enhanced potency and the potential for systemic delivery.
The choice of a STING agonist for therapeutic development will depend on a multitude of factors, including the specific cancer indication, the desired route of administration, and the potential for combination with other therapies such as immune checkpoint inhibitors. Continued research and well-designed clinical trials are necessary to fully realize the therapeutic potential of these powerful immune-modulating agents.
References
- 1. benchchem.com [benchchem.com]
- 2. oajournals.fupress.net [oajournals.fupress.net]
- 3. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validating cGAMP's Therapeutic Efficacy: A Comparative Guide to STING Knockout Mouse Models
For researchers, scientists, and drug development professionals, establishing the in vivo mechanism of action is a critical step in validating novel therapeutics. Cyclic GMP-AMP (cGAMP), a potent activator of the STING (Stimulator of Interferon Genes) pathway, has emerged as a promising agent in cancer immunotherapy. The use of STING knockout (STING-/-) mouse models provides an invaluable tool to unequivocally demonstrate that the therapeutic effects of cGAMP are mediated through its intended target. This guide offers a comparative analysis of experimental data derived from wild-type and STING knockout mice, alongside detailed experimental protocols and pathway visualizations.
The Indispensable Role of STING in cGAMP-Mediated Anti-Tumor Immunity
The central tenet of using STING knockout mice is to create a direct comparison with wild-type counterparts, thereby isolating the STING-dependent effects of cGAMP. Numerous studies have demonstrated that the anti-tumor activity of cGAMP is significantly diminished in mice lacking a functional STING protein.[1][2][3][4] This ablation of therapeutic efficacy in STING-/- mice serves as the most compelling evidence for on-target activity.
Comparative Efficacy of cGAMP in Wild-Type vs. STING-/- Mice
The following table summarizes key quantitative data from studies utilizing the Colon 26 (CT26) adenocarcinoma model, a syngeneic tumor model widely used to assess cancer immunotherapies.
| Parameter | Wild-Type (WT) Mice + cGAMP | STING-/- Mice + cGAMP | Wild-Type (WT) Mice (Control) | STING-/- Mice (Control) |
| Tumor Growth Inhibition | Significant inhibition | Markedly reduced inhibition | Uninhibited growth | Uninhibited growth |
| Mean Tumor Volume (Day 20) | Substantially smaller | Significantly larger than WT + cGAMP | Large | Large |
| Survival Rate | Significantly increased | No significant improvement | Low | Low |
| IFN-β Production | Markedly elevated | Not induced | Baseline levels | Baseline levels |
| Dendritic Cell (DC) Activation | Enhanced (upregulation of CD40, CD80, CD86) | No significant activation | Baseline activation | Baseline activation |
This table represents a synthesis of findings from multiple sources.[1][2][3][4]
Visualizing the cGAMP-STING Signaling Pathway
The following diagram illustrates the canonical cGAMP-STING signaling cascade, which is abrogated in STING knockout models.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are representative protocols for key experiments.
In Vivo Tumor Growth Inhibition Study
This protocol outlines a typical experiment to assess the anti-tumor effects of cGAMP in a syngeneic mouse model.
Materials:
-
Wild-type (e.g., BALB/c) and STING knockout (Tmem173-/-) mice.
-
Colon 26 (CT26) adenocarcinoma cells.
-
Cyclic GMP-AMP (cGAMP).
-
Sterile phosphate-buffered saline (PBS) or other appropriate vehicle.
-
Calipers for tumor measurement.
Procedure:
-
CT26 cells are cultured and harvested during the exponential growth phase.
-
A suspension of 1 x 10^6 cells in 100 µL of PBS is injected subcutaneously into the flank of each mouse.[2]
-
Mice are randomly assigned to treatment and control groups (n=10 per group).[2]
-
Treatment with cGAMP (e.g., 10 or 20 mg/kg) or vehicle is initiated, often on the same day as tumor implantation, and continued daily via intravenous or intratumoral injection for a specified duration (e.g., 20 days).[2][3]
-
Tumor dimensions are measured daily or every other day using calipers, and tumor volume is calculated (e.g., Volume = 0.5 x length x width^2).
-
Animal survival and body weight are monitored throughout the experiment.
Cytokine Profiling (ELISA)
Objective: To quantify the levels of STING-dependent cytokines, such as IFN-β, in the serum of treated mice.
Procedure:
-
Blood is collected from mice at a specified time point after cGAMP administration (e.g., 6 hours post-injection).
-
Serum is isolated by centrifugation.
-
Enzyme-Linked Immunosorbent Assay (ELISA) is performed using commercially available kits specific for mouse IFN-β or other cytokines of interest, following the manufacturer's instructions.
-
The concentration of the cytokine is determined by comparing the sample absorbance to a standard curve. In STING-/- mice, cGAMP treatment fails to induce IFN-β production.[3]
Immune Cell Activation Analysis (Flow Cytometry)
Objective: To assess the activation status of immune cells, such as dendritic cells, in response to cGAMP treatment.
Procedure:
-
Spleens or tumor-draining lymph nodes are harvested from treated and control mice.
-
Single-cell suspensions are prepared.
-
Cells are stained with a cocktail of fluorescently labeled antibodies against cell surface markers (e.g., CD11c for dendritic cells) and activation markers (e.g., CD40, CD80, CD86).
-
Stained cells are analyzed by flow cytometry to quantify the percentage of activated immune cells and the mean fluorescence intensity of activation markers.
-
cGAMP treatment in wild-type mice leads to a significant upregulation of these activation markers on dendritic cells, an effect that is absent in STING-/- mice.[2][3]
Alternative In Vivo Models and Considerations
While mouse models are the gold standard for in vivo validation, other models can provide complementary data.[5] For instance, zebrafish models, which also possess a STING-dependent innate immune system, can be used for higher-throughput screening of STING agonists.[5] However, for validating the therapeutic potential of cGAMP in a mammalian system, particularly for cancer immunotherapy, the use of syngeneic mouse models, including the crucial STING knockout comparator, remains indispensable.
It is important to note that some studies suggest cGAMP may have minor, STING-independent effects on tumor suppression.[3][4] The use of STING knockout models is essential to dissect these potential off-target effects from the primary, STING-dependent mechanism of action.
Conclusion
The strategic use of STING knockout mouse models is fundamental for the in vivo validation of cGAMP's therapeutic effects. The stark contrast in outcomes between wild-type and STING-/- mice provides unequivocal evidence that cGAMP's anti-tumor activity is overwhelmingly mediated through the STING pathway. The quantitative data, detailed protocols, and pathway diagrams presented in this guide offer a comprehensive framework for researchers to design, execute, and interpret experiments aimed at validating cGAMP and other STING agonists for clinical development.
References
- 1. Antitumor Activity of cGAMP via Stimulation of cGAS-cGAMP-STING-IRF3 Mediated Innate Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor Activity of cGAMP via Stimulation of cGAS-cGAMP-STING-IRF3 Mediated Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal Models for the Study of Nucleic Acid Immunity: Novel Tools and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of cGAMP and Other Cyclic Dinucleotides as Vaccine Adjuvants
For Researchers, Scientists, and Drug Development Professionals
The quest for potent and safe vaccine adjuvants has led to the exploration of cyclic dinucleotides (CDNs), a class of molecules that act as powerful immunostimulants. Among these, cyclic GMP-AMP (cGAMP) has garnered significant attention. This guide provides an objective, data-driven comparison of cGAMP and other prominent CDNs, including cyclic di-GMP (c-di-GMP) and cyclic di-AMP (c-di-AMP), to inform adjuvant selection in vaccine development.
All CDNs exert their adjuvant effects primarily through the activation of the STING (Stimulator of Interferator Genes) pathway, a critical component of the innate immune system.[1][2] This activation triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn orchestrate a robust adaptive immune response involving both humoral and cellular immunity.[1][2][3]
The STING Signaling Pathway
The canonical STING signaling pathway is initiated by the binding of CDNs to the STING protein located on the endoplasmic reticulum. This binding event induces a conformational change in STING, leading to its activation and translocation to the Golgi apparatus. Subsequently, STING recruits and activates TANK-binding kinase 1 (TBK1), which then phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I IFNs. Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of various pro-inflammatory cytokines.
Comparative Immunogenicity of Cyclic Dinucleotides
While all CDNs utilize the STING pathway, subtle structural differences can lead to variations in the magnitude and quality of the induced immune response.
Humoral and Cellular Immune Responses
Studies in mice have demonstrated that different CDNs can skew the immune response towards a Th1, Th2, or a balanced Th1/Th2/Th17 profile. For instance, c-di-GMP is often associated with a dominant Th1 response, while cGAMP tends to induce a more balanced Th1/Th2 response. c-di-AMP and cyclic di-inosine monophosphate (c-di-IMP) have been shown to promote a balanced Th1/Th2/Th17 response.
| Adjuvant | Antigen | Animal Model | Key Findings | Reference |
| c-di-GMP | Pneumolysin toxoid (PdB) or Pneumococcal surface protein A (PspA) | Mice | Induced significantly higher antigen-specific antibody responses compared to alum. | |
| c-di-GMP | β-galactosidase (β-Gal) | Mice | Intranasal immunization enhanced serum IgG2a and IgG1 production by 640- and 320-fold, respectively, compared to antigen alone. | |
| c-di-GMP vs. 2'3'-cGAMP | Ovalbumin (OVA) | Mice (BALB/c) | Intranasal c-di-GMP induced higher antigen-specific IgG1 and IgA production than 2'3'-cGAMP. IgG2a levels were similar. | |
| c-di-GMP vs. 2'3'-cGAMP | Pneumococcal surface protein A (PspA) | Mice (C57BL/6) | c-di-GMP generated higher titers of PspA-specific IgG1 and nasal IgA than 2'3'-cGAMP. | |
| 2'3'-cGAMP & 3'3'-cGAMP | Ovalbumin (OVA) | Mice | Enhanced the induction and functional maturation of antigen-specific CD8+ T cells in vivo, leading to greater immune protection in a tumor model. | |
| 3'3'-cGAMP | Bacillus anthracis protective antigen (PA) | Mice | Sublingual immunization promoted PA-specific serum IgG responses of the same magnitude as cholera toxin (CT) and induced a mixed Th1/Th2/Th17 response. | |
| RR-CDG (synthetic c-di-GMP) | 5Ag (fusion of five M. tuberculosis proteins) | Mice | Induced protection equivalent to BCG vaccination with robust antigen-specific T cell responses. |
Cytokine Production
The cytokine milieu induced by CDN adjuvants is critical in shaping the subsequent adaptive immune response.
| Adjuvant | Cell Type / Model | Key Cytokine Induction | Reference |
| c-di-GMP | Murine splenocytes (ex vivo recall) | Generated better IL-13 (Th2) and IL-17 production than 2'3'-cGAMP. IFN-γ (Th1) production was similar. | |
| c-di-GMP | Murine splenocytes (ex vivo recall) | Potent inducer of IFN-γ producing CD8+ T cells. | |
| c-di-GMP & c-di-IMP | Mice (intranasal immunization) | Potent inducers of IL-17a secreting CD4+ T cells. | |
| 2'3'-cGAMP & 3'3'-cGAMP | Human PBMCs | Induced high levels of IFN-α and IFN-γ, intermediate levels of IL-6 and TNF, and low levels of IL-10 and IL-12. | |
| 3'3'-cGAMP | Mice (sublingual immunization) | Induced rapid IFN-β and IL-10 responses in sublingual tissues and cervical lymph nodes. |
Experimental Protocols
A generalized experimental workflow for evaluating CDN adjuvants in a preclinical mouse model is outlined below. Specific details can be found in the cited literature.
Detailed Methodologies
1. In Vivo Immunization Studies (Mouse Model)
-
Animals: Specific pathogen-free mice (e.g., BALB/c or C57BL/6), typically 6-8 weeks old, are used.
-
Vaccine Formulation: The antigen of interest (e.g., Ovalbumin, 20 µg) is mixed with the CDN adjuvant (e.g., cGAMP or c-di-GMP, 5 µg) in a sterile vehicle such as phosphate-buffered saline (PBS).
-
Immunization Route and Schedule: Mice are immunized via a relevant route, such as intranasal (i.n.), subcutaneous (s.c.), or intramuscular (i.m.). A prime-boost strategy is common, with immunizations given at set intervals (e.g., day 0, 14, and 28).
-
Sample Collection: Blood is collected periodically to measure serum antibody responses. At the end of the experiment, spleens and other relevant tissues (e.g., lungs, lymph nodes) are harvested for cellular analysis.
2. Measurement of Humoral Immunity (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify antigen-specific antibody isotypes (e.g., IgG, IgG1, IgG2a, IgA) in serum or mucosal washes.
-
Procedure:
-
96-well plates are coated with the specific antigen overnight.
-
Plates are washed and blocked to prevent non-specific binding.
-
Serial dilutions of serum samples are added to the wells and incubated.
-
After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the mouse antibody isotype of interest is added.
-
A substrate solution (e.g., TMB) is added, and the colorimetric reaction is stopped.
-
The optical density is measured using a plate reader, and antibody titers are calculated.
-
3. Assessment of Cellular Immunity (ELISPOT and Intracellular Cytokine Staining)
-
Principle: These assays measure the frequency of antigen-specific T cells that produce specific cytokines (e.g., IFN-γ, IL-4, IL-17).
-
Procedure (ELISPOT):
-
ELISPOT plates are coated with an anti-cytokine capture antibody.
-
Splenocytes or other immune cells are isolated from immunized mice and added to the wells.
-
The cells are re-stimulated in vitro with the specific antigen for a defined period.
-
After incubation, cells are washed away, and a biotinylated anti-cytokine detection antibody is added.
-
An enzyme-conjugated streptavidin is added, followed by a substrate that forms a colored spot at the site of cytokine secretion.
-
The spots, each representing a single cytokine-producing cell, are counted.
-
-
Procedure (Intracellular Cytokine Staining - ICS):
-
Isolated immune cells are re-stimulated with the antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A) to trap cytokines intracellularly.
-
Cells are then stained with fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8) and, after fixation and permeabilization, with antibodies against intracellular cytokines.
-
The frequency of cytokine-producing T cells is determined by flow cytometry.
-
Synthetic and Modified Cyclic Dinucleotides
To enhance stability and potency, synthetic CDN derivatives have been developed. For example, replacing non-bridging oxygen atoms with sulfur in c-di-GMP (RR-CDG) prevents cleavage by host phosphodiesterases, leading to a more durable immune response. Similarly, bisphosphorothioate analogs of cGAMP have shown increased potency compared to the natural molecule. These modifications represent a promising avenue for the development of next-generation CDN adjuvants.
Conclusion
Both cGAMP and other cyclic dinucleotides are potent vaccine adjuvants capable of inducing robust and balanced humoral and cellular immune responses. The choice of a specific CDN may depend on the desired type of immune response for a particular vaccine target.
-
cGAMP (especially 2'3'-cGAMP) is a strong candidate for inducing balanced Th1/Th2 responses and potent CD8+ T cell immunity, making it suitable for both anti-viral and anti-cancer vaccines.
-
c-di-GMP appears to be a superior mucosal adjuvant in some preclinical models, eliciting strong Th1 and Th17 responses and high levels of mucosal IgA, which is advantageous for vaccines against respiratory pathogens.
-
Synthetic derivatives offer enhanced stability and potency, potentially leading to dose-sparing and improved vaccine efficacy.
Further head-to-head comparisons in various preclinical models and ultimately in human clinical trials will be necessary to fully elucidate the relative advantages of each CDN as a vaccine adjuvant. The data presented here provide a foundational guide for researchers in the rational design and development of next-generation adjuvanted vaccines.
References
- 1. The Promise and Challenges of Cyclic Dinucleotides as Molecular Adjuvants for Vaccine Development [mdpi.com]
- 2. Rationale, progress and development of vaccines utilizing STING-activating cyclic dinucleotide adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activating cGAS-STING pathway for the optimal effect of cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Validating cGAMP-Induced Apoptosis in Malignant B Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The cyclic dinucleotide 2'3'-cGAMP (cyclic guanosine (B1672433) monophosphate-adenosine monophosphate) has emerged as a potent activator of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. Beyond its role in immunity, recent studies have highlighted the direct cytotoxic effects of STING agonists, including cGAMP, on various cancer cells. This guide provides a comparative analysis of cGAMP-induced apoptosis in malignant B cells, supported by experimental data and detailed protocols to aid researchers in validating these findings.
Comparative Efficacy of cGAMP in Inducing Apoptosis
Experimental data demonstrates that 3'3'-cGAMP, a potent STING agonist, effectively induces apoptosis in a dose-dependent manner across various malignant B-cell lines, including chronic lymphocytic leukemia (Eμ-TCL1), B-cell lymphoma (A20), and multiple myeloma (5TGM1).[1][2] In contrast, c-di-UMP, a cyclic dinucleotide that does not bind to STING, fails to induce apoptosis, highlighting the STING-dependent nature of this process.[1]
The apoptotic effect is not limited to cGAMP, as other STING agonists have also been investigated. However, 3'3'-cGAMP has been shown to activate STING more efficiently than other agonists like DMXAA and CMA.[2] The cytotoxic effect of cGAMP is directly linked to the activation of the STING pathway, as STING-null malignant B cells exhibit resistance to 3'3'-cGAMP-induced apoptosis.[2]
Table 1: Dose-Dependent Cytotoxicity of 3'3'-cGAMP on Malignant B-Cell Lines
| Cell Line | 3'3'-cGAMP Concentration (µM) | Percentage of Growth Inhibition (72h) |
| A20 B-cell lymphoma | 5 | ~20% |
| 10 | ~40% | |
| 20 | ~70% | |
| 5TGM1 multiple myeloma | 5 | ~30% |
| 10 | ~55% | |
| 20 | ~80% |
Data summarized from graphical representations in referenced literature.
Table 2: Comparison of Apoptosis Induction by Different Cyclic Dinucleotides (15 µM, 3 days)
| Treatment | Eμ-TCL1 CLL (% Growth) | A20 B-cell lymphoma (% Growth) | 5TGM1 multiple myeloma (% Growth) |
| Untreated | 100 | 100 | 100 |
| c-di-UMP | ~100 | ~100 | ~100 |
| 3'3'-cGAMP | ~40 | ~30 | ~25 |
Data summarized from graphical representations in referenced literature.
Signaling Pathway of cGAMP-Induced Apoptosis
The induction of apoptosis in malignant B cells by cGAMP is mediated through the STING pathway, which involves the endoplasmic reticulum (ER) stress response. Upon activation by cGAMP, STING, an ER-resident protein, triggers a signaling cascade that involves the IRE-1/XBP-1 pathway. This ultimately leads to mitochondria-mediated apoptosis, characterized by the cleavage of caspases such as caspase-3, -7, and -9, and the cleavage of PARP. Interestingly, in B cells, STING degradation is less efficient upon stimulation, leading to prolonged activation and a potent apoptotic response.
Caption: cGAMP-induced apoptosis signaling pathway in malignant B cells.
Experimental Workflow for Validation
A typical workflow to validate cGAMP-induced apoptosis in malignant B cells involves cell culture, treatment with cGAMP, and subsequent analysis of cell viability and apoptotic markers.
References
Comparing the immunogenicity of cGAMP when delivered via different routes of administration.
For researchers, scientists, and drug development professionals, the potent immunostimulatory molecule cGAMP (cyclic GMP-AMP) holds immense promise for activating the STING (Stimulator of Interferon Genes) pathway to fight cancer and infectious diseases. However, the route of administration is a critical determinant of its immunogenicity and therapeutic efficacy. This guide provides a comprehensive comparison of different cGAMP delivery methods, supported by experimental data and detailed protocols, to aid in the design of next-generation immunotherapies.
The choice of administration route for cGAMP profoundly influences its pharmacokinetic and pharmacodynamic properties, ultimately shaping the nature and magnitude of the resulting immune response. Factors such as bioavailability, cellular uptake, and systemic versus localized effects are all dictated by how this powerful second messenger is introduced into the body. This guide will delve into the nuances of intratumoral, intravenous, intramuscular, and subcutaneous delivery of cGAMP, presenting a comparative analysis of their impact on key immunological outcomes.
Comparative Immunogenicity of cGAMP by Administration Route
The following tables summarize quantitative data from preclinical studies, offering a comparative overview of the immunological effects observed with different cGAMP administration routes. It is important to note that direct head-to-head comparative studies are limited, and data presented here are compiled from various studies with different experimental models and conditions.
| Administration Route | Key Immunological Outcomes | Supporting Experimental Data | References |
| Intratumoral (I.T.) | Potent local and systemic anti-tumor immunity. | - Significant delay in tumor growth in 4T1, mSCC1, and CT26 tumor models.[1] - Increased infiltration of potent, anti-tumor macrophages (CD11bmid Ly6C+ F4/80+ MHC class II+) into the tumor microenvironment.[1] - Anti-tumor effects are dependent on CD8+ T cells.[1] | [1] |
| Intravenous (I.V.) | Systemic immune activation, but free cGAMP has a very short half-life. Nanoparticle encapsulation is crucial. | - Free cGAMP has a serum half-life of less than 2 minutes. - Nanoparticle encapsulation increases cGAMP half-life by ~40-fold.[2] - Nanoparticle-delivered cGAMP leads to increased expression of Ifnb1, Cxcl10, Tnfa, and Il12 in tumors.[2] - Results in a >20-fold increase in CD4+ and CD8+ T-cell infiltration into tumors.[2] | [2] |
| Intramuscular (I.M.) | Effective as a vaccine adjuvant, promoting robust T-cell and antibody responses. | - Vaccination with OVA plus cGAMP induced higher frequencies of antigen-specific CD8+ T cells compared to OVA alone.[3][4] - Significantly enhanced production of OVA-specific IgG1 antibodies in a STING-dependent manner.[4] - More effective inhibition of tumor growth in a prophylactic vaccine model compared to vaccine with a standard adjuvant.[3] | [3][4] |
| Subcutaneous (S.C.) | Induction of systemic and mucosal immunity, particularly when used as a vaccine adjuvant. | - While direct comparative data for cGAMP is sparse, this route is known to effectively activate dendritic cells and induce both cellular and humoral immunity for other immunomodulators. - Studies with other adjuvants have shown superior activation of dendritic cells and induction of tumor-specific CTLs with peritumoral (similar to subcutaneous near the tumor) injection compared to intravenous or distant subcutaneous injection. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: The cGAMP-STING signaling pathway.
Caption: Comparative experimental workflow.
Detailed Experimental Protocols
The following are representative protocols for key experiments cited in this guide. These should be adapted based on specific experimental needs and institutional guidelines.
Intratumoral cGAMP Administration in a Murine Tumor Model
Objective: To assess the anti-tumor efficacy and local immune response following intratumoral cGAMP injection.
Materials:
-
Animal Model: BALB/c mice (6-8 weeks old).
-
Tumor Cell Line: CT26 colon carcinoma cells.
-
Reagents: 2'3'-cGAMP (InvivoGen), Phosphate-Buffered Saline (PBS), Collagenase Type II, DNase I, Red Blood Cell Lysis Buffer.
-
Antibodies for Flow Cytometry: Anti-CD45, Anti-CD11b, Anti-Ly6C, Anti-F4/80, Anti-CD8a.
-
Equipment: Syringes, needles (27G), calipers, flow cytometer.
Procedure:
-
Tumor Inoculation: Subcutaneously inject 1 x 106 CT26 cells in 100 µL of PBS into the right flank of each mouse.[5]
-
Tumor Growth Monitoring: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width2).
-
cGAMP Administration: When tumors reach an average volume of 50-100 mm3, randomize mice into treatment and control groups.
-
Treatment Group: Intratumorally inject 10 µg of cGAMP in 50 µL of PBS.
-
Control Group: Intratumorally inject 50 µL of PBS.
-
Repeat injections every 3-4 days for a total of 3 injections.
-
-
Efficacy Assessment: Continue monitoring tumor growth for the duration of the study. Euthanize mice when tumor volume exceeds 2000 mm3 or per institutional guidelines.
-
Immune Cell Analysis:
-
At a predetermined time point (e.g., 24 hours after the final injection), euthanize a subset of mice.
-
Excise tumors and mechanically dissociate them into a single-cell suspension.
-
Digest the tissue with Collagenase Type II and DNase I.
-
Lyse red blood cells using a lysis buffer.
-
Stain the single-cell suspension with fluorescently conjugated antibodies for flow cytometric analysis of tumor-infiltrating immune cells.[1]
-
Intravenous Administration of Nanoparticle-Encapsulated cGAMP
Objective: To evaluate the systemic immune response and anti-tumor effects of intravenously delivered cGAMP nanoparticles.
Materials:
-
Animal Model: C57BL/6 mice (6-8 weeks old).
-
Tumor Cell Line: B16F10 melanoma cells.
-
Reagents: 2'3'-cGAMP, lipid-based or polymeric nanoparticles for encapsulation, PBS.
-
Equipment: Syringes, needles (30G), equipment for nanoparticle synthesis and characterization (e.g., dynamic light scattering).
Procedure:
-
Nanoparticle Formulation: Encapsulate cGAMP into nanoparticles using a suitable method (e.g., lipid film hydration, microfluidics). Characterize the nanoparticles for size, zeta potential, and encapsulation efficiency.
-
Tumor Inoculation: Subcutaneously inject 5 x 105 B16F10 cells in 100 µL of PBS into the right flank of each mouse.
-
cGAMP-Nanoparticle Administration: When tumors reach an average volume of 50-100 mm3, randomize mice.
-
Treatment Group: Intravenously inject cGAMP-loaded nanoparticles (e.g., 10 µg cGAMP equivalent) in 100 µL of PBS via the tail vein.
-
Control Groups: Inject empty nanoparticles or free cGAMP at an equivalent dose.
-
Administer treatment every 3-4 days for a total of 3 injections.
-
-
Efficacy and Immune Monitoring: Monitor tumor growth as described above. Collect blood samples at various time points to measure systemic cytokine levels (e.g., IFN-β) by ELISA. At the end of the study, harvest tumors and spleens for flow cytometric analysis of immune cell populations.[2]
Quantification of IFN-β by ELISA
Objective: To measure the concentration of IFN-β in mouse serum as an indicator of systemic STING activation.
Materials:
-
Samples: Mouse serum collected from treated and control animals.
-
ELISA Kit: Commercially available mouse IFN-β ELISA kit (e.g., from PBL Assay Science or Thermo Fisher Scientific).[6][7]
-
Equipment: Microplate reader, pipettes, microplates.
Procedure:
-
Sample Preparation: Collect blood via cardiac puncture or tail bleed and allow it to clot. Centrifuge to separate the serum and store at -80°C until use.
-
ELISA Protocol: Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction and reading the absorbance on a microplate reader.
-
-
Data Analysis: Calculate the concentration of IFN-β in the samples by comparing their absorbance to the standard curve.
Conclusion
The route of cGAMP administration is a pivotal parameter in harnessing its immunotherapeutic potential. Intratumoral delivery excels at generating a robust local and systemic anti-tumor response, making it a promising strategy for accessible solid tumors. Intravenous administration of nanoparticle-encapsulated cGAMP offers the advantage of systemic delivery for metastatic or inaccessible tumors, though careful formulation is required to overcome the short half-life of free cGAMP. Intramuscular and subcutaneous routes are particularly effective when cGAMP is used as a vaccine adjuvant to elicit strong antigen-specific T-cell and antibody responses. The choice of administration route should be carefully considered based on the specific therapeutic application, target disease, and desired immunological outcome. This guide provides a foundational framework to inform such decisions and accelerate the translation of cGAMP-based therapies from the laboratory to the clinic.
References
- 1. Intratumoral administration of cGAMP transiently accumulates potent macrophages for anti-tumor immunity at a mouse tumor site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoparticle Delivery Improves the Pharmacokinetic Properties of Cyclic Dinucleotide STING Agonists to Open a Therapeutic Window for Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The STING ligand cGAMP potentiates the efficacy of vaccine-induced CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pivotal Roles of cGAS-cGAMP Signaling in Antiviral Defense and Immune Adjuvant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor Activity of cGAMP via Stimulation of cGAS-cGAMP-STING-IRF3 Mediated Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse IFN beta ELISA Kit (424001) - Invitrogen [thermofisher.com]
- 7. pblassaysci.com [pblassaysci.com]
Safety Operating Guide
Navigating the Disposal of cGAMP Diammonium Salt: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is a cornerstone of operational safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of cGAMP (Cyclic GMP-AMP) diammonium salt, a key second messenger in innate immunity research. While cGAMP diammonium salt is not classified as a hazardous substance, adherence to established laboratory waste management protocols is imperative to ensure regulatory compliance and a safe working environment.
Chemical and Physical Properties
| Property | Value |
| Synonyms | Cyclic GMP-AMP diammonium salt, 3',3'-cGAMP diammonium salt |
| Molecular Formula | C₂₀H₂₄N₁₀O₁₃P₂ · 2NH₃ (approximation) |
| Molecular Weight | Approximately 710.4 g/mol |
| Hazard Classification | Not classified as a hazardous substance or mixture.[1][2] |
| Storage Conditions | Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] Store in a sealed container away from moisture.[3] |
| Solubility | Soluble in water.[4] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound salt and associated waste. The primary directive is to always consult and adhere to your institution's Environmental Health and Safety (EHS) guidelines, as local regulations may vary.
1. Personal Protective Equipment (PPE): Before handling this compound salt for disposal, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Standard laboratory gloves
-
A lab coat
2. Waste Segregation: Proper segregation of waste is critical to prevent unintended chemical reactions and to ensure compliant disposal.
-
Aqueous Waste: Collect all aqueous solutions containing this compound salt (e.g., reaction buffers, cell culture media) in a clearly labeled, sealable, and chemically compatible container. Do not mix this waste with hazardous solvents or heavy metals.
-
Solid Waste: Dispose of contaminated solid waste, such as pipette tips, tubes, and gloves, in a designated container for chemical solid waste.
-
Empty Containers: Thoroughly rinse empty this compound salt containers with a suitable solvent (e.g., water). The first rinseate should be collected and disposed of as aqueous chemical waste. After triple rinsing and air-drying, deface or remove the original label. The clean container can then be disposed of as regular solid waste (e.g., glass or plastic recycling, as per institutional policy).
3. Labeling and Storage: Clearly label all waste containers with their contents ("Aqueous Waste with this compound salt" or "Solid Waste with this compound salt"). Store the sealed waste containers in a designated satellite accumulation area until they are collected by your institution's EHS department.
4. EHS Collection: Contact your institution's EHS office to schedule a pickup for the collected chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound salt and its associated waste materials.
Caption: Disposal workflow for this compound salt waste.
Signaling Pathway Context: The Role of cGAMP
cGAMP is an endogenous second messenger that plays a critical role in the innate immune system. It is synthesized by the enzyme cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic DNA, a danger signal associated with viral infections or cellular damage. cGAMP then binds to and activates the stimulator of interferon genes (STING) protein, which is located on the endoplasmic reticulum. This activation triggers a signaling cascade involving TBK1 and IRF3, ultimately leading to the production of type I interferons and other pro-inflammatory cytokines that establish an antiviral state.
Caption: Simplified cGAS-STING signaling pathway.
By adhering to these disposal guidelines and understanding the biological context of cGAMP, researchers can maintain a safe and compliant laboratory environment while advancing our understanding of innate immunity.
References
Essential Safety and Logistical Information for Handling cGAMP Diammonium Salt
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling cGAMP diammonium salt, a key endogenous second messenger in the STING (stimulator of interferon genes) pathway.[1] Adherence to these protocols is critical for personnel safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound salt, a comprehensive approach to personal protection is necessary. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1 certified | Protects against splashes and dust. |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Prevents skin contact. |
| Body Protection | Laboratory Coat | Standard | Protects clothing and skin from contamination. |
| Respiratory Protection | N95 Respirator or equivalent | NIOSH approved | Recommended when handling the powder form to avoid inhalation. |
Health and Safety Information
Potential Hazards:
-
Inhalation: May cause respiratory tract irritation.
-
Skin Contact: Generally does not irritate the skin.[2]
-
Eye Contact: May cause mild irritation.[3]
-
Ingestion: Ingestion of large quantities may cause stomach or intestinal disorders.[4]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move to fresh air. If symptoms persist, consult a doctor.[2] |
| Skin Contact | Wash off with soap and plenty of water. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4] |
Handling and Storage
Proper handling and storage are vital for maintaining the stability and integrity of this compound salt.
| Aspect | Procedure |
| Handling | Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. |
| Storage | Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is -20°C.[1] |
Disposal Plan
Unused this compound salt and contaminated materials should be disposed of as chemical waste.
| Waste Type | Disposal Method |
| Unused Product | Dispose of in accordance with local, state, and federal regulations. Do not mix with other waste.[4] |
| Contaminated Labware | Decontaminate or dispose of as chemical waste. |
| Empty Containers | Handle as if they were full. Do not reuse.[4] |
Experimental Workflow for Handling this compound Salt
The following diagram outlines the procedural steps for the safe handling of this compound salt in a laboratory setting.
Signaling Pathway of cGAMP
cGAMP is a critical second messenger that activates the STING pathway, leading to the production of type I interferons and other immune mediators.[1] Understanding this pathway is essential for researchers working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
